molecular formula C30H40Cl2FN3O2 B8082289 (Rac)-NNC 55-0396

(Rac)-NNC 55-0396

Cat. No.: B8082289
M. Wt: 564.6 g/mol
InChI Key: BCCQNBXHUMKLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Rac)-NNC 55-0396 is a useful research compound. Its molecular formula is C30H40Cl2FN3O2 and its molecular weight is 564.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38FN3O2.2ClH/c1-20(2)28-24-13-12-23(31)19-22(24)14-15-30(28,36-29(35)21-10-11-21)16-18-34(3)17-6-9-27-32-25-7-4-5-8-26(25)33-27;;/h4-5,7-8,12-13,19-21,28H,6,9-11,14-18H2,1-3H3,(H,32,33);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCQNBXHUMKLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(C=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Rac)-NNC 55-0396: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-NNC 55-0396, a derivative of mibefradil, is a potent pharmacological agent that has garnered significant interest for its selective inhibitory effects on T-type calcium channels.[1][2][3] This technical guide provides an in-depth overview of the core mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its complex signaling pathways.

Core Mechanism of Action: T-Type Calcium Channel Blockade

The primary mechanism of action of NNC 55-0396 is the selective blockade of T-type calcium channels, with a notable preference for the Cav3.1 subtype.[1][4][5][6][7][8] It exhibits significantly lower activity against high-voltage-activated (HVA) calcium channels, such as the L-type, rendering it a more selective tool for studying T-type channel function compared to its parent compound, mibefradil.[1][3][9][10] The blockade of T-type calcium channels is voltage-dependent, with increased efficacy at more depolarized membrane potentials and higher stimulation frequencies.[9][10][11]

Quantitative Data on T-Type Calcium Channel Inhibition
ParameterValueCell LineChannel SubtypeReference
IC506.8 µMHEK293Cav3.1[1][4][5][7]
IC50~7 µMHEK293α1G (Cav3.1)[9][10]
Effect on HVA ChannelsNo discernible effect up to 100 µMINS-1L-type[1][4][6][8][9]

Expanded Pharmacological Profile

Beyond its well-documented effects on T-type calcium channels, NNC 55-0396 exhibits a broader pharmacological profile, influencing other ion channels and cellular pathways.

Inhibition of Voltage-Dependent K+ Channels

In arterial smooth muscle cells, NNC 55-0396 has been shown to inhibit voltage-dependent K+ (Kv) channels with high potency.[1]

ParameterValueCell TypeTargetReference
IC5080 nMRabbit coronary arterial smooth muscle cellsVoltage-dependent K+ channels[1]
Anti-Angiogenic and Anti-Cancer Effects

NNC 55-0396 demonstrates significant anti-angiogenic and cytotoxic effects in cancer models, particularly glioblastoma.[1][12][13] These effects are mediated through the suppression of hypoxia-inducible factor-1α (HIF-1α) signaling and the induction of cellular stress pathways.

EffectConcentrationCell Line/ModelKey PathwayReference
Suppression of Angiogenesis (in vitro)1-5 µM-Inhibition of HIF-1α activity[1]
Slowed Tumor Growth (in vivo)20 mg/kgU87MG xenografts in mice-[1]
Induction of Glioblastoma Cell DeathCytotoxic concentrationsGlioblastoma cellsIRE1α, JNK1, and Calcium Signaling[13]
Induction of Autophagy and Lysosomal Alkalinization-Glioblastoma cellsUPR and Ca2+ signaling[14]

Signaling Pathways

The multifaceted actions of NNC 55-0396 involve the modulation of several key intracellular signaling cascades.

NNC_55_0396_Signaling_Pathways NNC This compound T_type T-type Ca2+ Channels (Cav3.1) NNC->T_type Inhibits Kv_channel Voltage-gated K+ Channels NNC->Kv_channel Inhibits HIF1a HIF-1α Expression/Stabilization NNC->HIF1a Suppresses ER Endoplasmic Reticulum (ER) NNC->ER Induces Stress Ca_influx Decreased Ca2+ Influx T_type->Ca_influx K_efflux Decreased K+ Efflux Kv_channel->K_efflux Membrane_Potential Membrane Depolarization K_efflux->Membrane_Potential Angiogenesis Angiogenesis HIF1a->Angiogenesis ER_Stress ER Stress (UPR Activation) ER->ER_Stress IRE1a IRE1α ER_Stress->IRE1a IP3R IP3R ER_Stress->IP3R Activates Autophagy Autophagy ER_Stress->Autophagy JNK1 JNK1 IRE1a->JNK1 Apoptosis Apoptosis JNK1->Apoptosis Cytosolic_Ca Increased Cytosolic Ca2+ (from ER) IP3R->Cytosolic_Ca Cytosolic_Ca->Apoptosis Cytosolic_Ca->Autophagy Patch_Clamp_Workflow Cell_Culture Cell Culture (e.g., HEK293, INS-1) Cell_Plating Plate cells on coverslips Cell_Culture->Cell_Plating Recording_Setup Mount coverslip on microscope stage Cell_Plating->Recording_Setup Giga_Seal Approach cell and form Giga-ohm seal Recording_Setup->Giga_Seal Pipette_Formation Fabricate and fill patch pipette with internal solution Pipette_Formation->Giga_Seal Whole_Cell Rupture membrane to achieve whole-cell configuration Giga_Seal->Whole_Cell Data_Acquisition Apply voltage protocols and record ionic currents Whole_Cell->Data_Acquisition Drug_Application Perfuse with NNC 55-0396 Data_Acquisition->Drug_Application Data_Analysis Analyze current amplitude, kinetics, and voltage-dependence Data_Acquisition->Data_Analysis Drug_Application->Data_Acquisition Record effect

References

(Rac)-NNC 55-0396: A Technical Guide to its T-Type Calcium Channel Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-NNC 55-0396 is a synthetic small molecule that has garnered significant attention in the scientific community for its potent and selective inhibition of T-type calcium channels. This technical guide provides a comprehensive overview of its selectivity profile, the experimental basis for these findings, and its mechanism of action.

Core Mechanism of Selectivity

This compound is a structural analog of mibefradil, a non-selective calcium channel blocker. The enhanced T-type selectivity of NNC 55-0396 is a direct result of a key structural modification. The methoxy acetate side chain of mibefradil, which is susceptible to intracellular hydrolysis, is replaced with a more stable cyclopropanecarboxylate group in NNC 55-0396.[1][2][3] This change prevents the formation of a metabolite that potently inhibits high-voltage-activated (HVA) calcium channels, including L-type channels, thus conferring a higher degree of selectivity for T-type channels.[1][3][4][5]

Quantitative Selectivity Profile

The following tables summarize the quantitative data on the inhibitory activity of this compound against various ion channels.

Table 1: Potency against T-type Calcium Channels

Channel SubtypeCell LineIC50 (µM)Reference
CaV3.1 (α1G)HEK293~7[1]
CaV3.1HEK2936.8[6][7][8]
CaV3.1HEK2936.8

Table 2: Selectivity against High-Voltage-Activated (HVA) Calcium Channels

Channel TypeCell LineConcentration (µM)EffectReference
HVA CurrentsINS-1100No detectable effect[1][9]
L-type ChannelsINS-1100No discernible effect[8]
L-type and non-L-type HVAMouse mesenteric vascular smooth muscleNot specifiedPotent blockade[10]

Table 3: Off-Target Activity

TargetCell TypeIC50Reference
Voltage-dependent K+ channelsArterial smooth muscle cells80 nM[8]

Experimental Protocols

The selectivity of this compound has been primarily characterized using electrophysiological techniques, specifically whole-cell patch-clamp recordings.

Whole-Cell Patch-Clamp Electrophysiology for T-type Current Inhibition

This protocol is a generalized representation based on the methodologies described in the cited literature.

  • Cell Culture and Transfection:

    • Human Embryonic Kidney (HEK293) cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS).

    • Cells are transiently or stably transfected with the cDNA encoding the desired T-type calcium channel alpha subunit (e.g., CaV3.1).

  • Electrophysiological Recording:

    • Transfected cells are identified for recording (e.g., by co-transfection with a fluorescent marker).

    • Whole-cell patch-clamp recordings are performed at room temperature.

    • The external solution (bath solution) typically contains (in mM): Tetraethylammonium chloride (TEA-Cl) to block potassium channels, 4-Aminopyridine (4-AP), and a calcium salt (e.g., BaCl2 or CaCl2) as the charge carrier.

    • The internal solution (pipette solution) typically contains a cesium-based salt (e.g., CsCl) to block potassium currents, a calcium buffer (e.g., EGTA), and ATP/GTP.

    • Voltage Protocol: To elicit T-type currents, cells are held at a hyperpolarized potential (e.g., -100 mV) to ensure the channels are in a closed, activatable state. Depolarizing voltage steps (e.g., to -30 mV) are then applied to evoke inward calcium currents.

  • Drug Application and Data Analysis:

    • A stable baseline of T-type current is established.

    • This compound is applied to the bath solution at varying concentrations.

    • The peak inward current at each concentration is measured and compared to the baseline.

    • A concentration-response curve is generated, and the IC50 value is calculated by fitting the data to a Hill equation.

Visualizing Experimental Workflows and Logical Relationships

Workflow for Determining T-type Channel Selectivity

G Experimental Workflow for NNC 55-0396 Selectivity Profiling cluster_0 T-type Channel Inhibition cluster_1 HVA Channel Specificity HEK293 HEK293 Cells Transfection Transfect with CaV3.1 cDNA HEK293->Transfection PatchClamp_T Whole-Cell Patch-Clamp Transfection->PatchClamp_T VoltageProtocol_T Holding at -100mV, Step to -30mV PatchClamp_T->VoltageProtocol_T DrugApplication_T Apply NNC 55-0396 VoltageProtocol_T->DrugApplication_T Analysis_T Measure Peak Current & Calculate IC50 DrugApplication_T->Analysis_T Conclusion Conclusion: Selective T-type Channel Blocker Analysis_T->Conclusion INS1 INS-1 Cells (endogenously express HVA channels) PatchClamp_HVA Whole-Cell Patch-Clamp INS1->PatchClamp_HVA VoltageProtocol_HVA Appropriate voltage protocol for HVA currents PatchClamp_HVA->VoltageProtocol_HVA DrugApplication_HVA Apply NNC 55-0396 (up to 100µM) VoltageProtocol_HVA->DrugApplication_HVA Analysis_HVA Measure Current Inhibition DrugApplication_HVA->Analysis_HVA Analysis_HVA->Conclusion

Caption: Workflow for assessing the T-type selectivity of NNC 55-0396.

Mechanism of Improved Selectivity over Mibefradil

G Structural Basis of NNC 55-0396 Selectivity cluster_mibefradil Mibefradil Pathway cluster_nnc NNC 55-0396 Pathway Mibefradil Mibefradil (Methoxy acetate side chain) Hydrolysis Intracellular Hydrolysis Mibefradil->Hydrolysis T_Type T-type Channel Inhibition Mibefradil->T_Type Inhibits NNC550396 NNC 55-0396 (Cyclopropanecarboxylate side chain) NoHydrolysis Resistant to Hydrolysis NNC550396->NoHydrolysis NNC550396->T_Type Inhibits Metabolite Active Metabolite (Ro 40-5966) Hydrolysis->Metabolite L_Type L-type Channel Inhibition Metabolite->L_Type Potently Inhibits NoHydrolysis->L_Type No Inhibition

Caption: How NNC 55-0396's structure prevents L-type channel inhibition.

Concluding Remarks

This compound is a valuable pharmacological tool for the investigation of T-type calcium channel function. Its selectivity is well-documented, with a clear molecular basis stemming from its resistance to metabolic activation that plagues its parent compound, mibefradil. However, researchers should be aware of potential off-target effects on certain potassium channels and the context-dependent blockade of HVA channels in specific native tissues. As with any pharmacological agent, appropriate controls and careful interpretation of results are paramount.

References

An In-depth Technical Guide to the Core Mechanisms of (Rac)-NNC 55-0396 versus Mibefradil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of the mechanisms of action of (Rac)-NNC 55-0396 and mibefradil. Both compounds are known for their interaction with T-type calcium channels, but they exhibit distinct pharmacological profiles that are critical for research and development applications. This document outlines their molecular targets, off-target effects, and the downstream signaling pathways they modulate, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: T-type Calcium Channel Blockade

The primary mechanism of action for both this compound and mibefradil is the blockade of low-voltage-activated (LVA) T-type calcium channels. These channels, particularly the CaV3.1, CaV3.2, and CaV3.3 isoforms, are integral to various physiological processes, including neuronal firing, cardiac pacemaker activity, and smooth muscle contraction.[1]

Mibefradil , the prototype of this class, was initially developed as an antihypertensive and antianginal agent.[2][3] It blocks T-type calcium channels but also exhibits significant activity against high-voltage-activated (HVA) L-type calcium channels.[4] This dual-channel activity contributes to its therapeutic effects but also to a complex pharmacological profile.

This compound is a structural analog of mibefradil, designed for greater selectivity and metabolic stability.[5] A key structural modification, the replacement of mibefradil's methoxy acetate side chain with a cyclopropanecarboxylate group, prevents the formation of a metabolite responsible for potent L-type calcium channel inhibition.[5] This makes NNC 55-0396 a more selective tool for studying the roles of T-type calcium channels.

Quantitative Comparison of Pharmacological Activity

The following tables summarize the quantitative data on the inhibitory activities of this compound and mibefradil against their primary targets and key off-targets.

Table 1: Inhibitory Activity against T-type and L-type Calcium Channels

CompoundChannel SubtypeIC50Cell LineExperimental ConditionsReference(s)
This compound CaV3.1 (T-type)6.8 µMHEK293Whole-cell patch clamp[6][7]
High-Voltage Activated (HVA)> 100 µMINS-1Whole-cell patch clamp[7]
Mibefradil CaV3.1, CaV3.2, CaV3.3 (T-type)5.8–7.2 µM--[8]
L-type~3 µMRat ventricular cellsHolding potential -100mV to -80mV[4]
L-type~0.1 µMRat ventricular cellsHolding potential -50mV[4]

Table 2: Inhibitory Activity against Cytochrome P450 (CYP) Enzymes

CompoundCYP IsoformInhibition TypeKiIC50Reference(s)
This compound CYP3A4Reversible3.9 ± 0.4 µM11 ± 1.1 µM[9]
CYP3A4Mechanism-based3.87 µM (KI)-[9][10]
CYP2D6Reversible2.8 ± 0.3 nM29 ± 1.2 nM[9]
Mibefradil CYP3A4Reversible202 ± 39 nM566 ± 71 nM[9]
CYP3A4Mechanism-based83 nM (KI)-[9][10]
CYP2D6Reversible12.7 ± 0.9 nM129 ± 21 nM[9]

Table 3: Inhibitory Activity against Orai Channels

CompoundChannel SubtypeIC50Cell LineReference(s)
Mibefradil Orai152.6 µMHEK293 T-REx[8][11]
Orai214.1 µMHEK293 T-REx[8][11]
Orai33.8 µMHEK293 T-REx[8][11]

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Inhibition

This protocol describes the methodology for determining the IC50 values of test compounds on voltage-gated calcium channels expressed in HEK293 cells.

Materials:

  • HEK293 cells stably or transiently expressing the calcium channel subtype of interest (e.g., CaV3.1).

  • Cell culture reagents: DMEM, FBS, penicillin-streptomycin, selection antibiotics.

  • Transfection reagents (for transient expression).

  • Patch-clamp rig: amplifier, micromanipulator, perfusion system, data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • External (bath) solution (in mM): 135 TEA-Cl, 10 BaCl₂, 10 HEPES, pH 7.4 with TEA-OH.

  • Internal (pipette) solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl₂, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2 with CsOH.

  • Test compounds (this compound, mibefradil) dissolved in appropriate vehicle (e.g., DMSO) and diluted in external solution.

Procedure:

  • Cell Preparation: Culture HEK293 cells expressing the target calcium channel on glass coverslips. For transient transfection, introduce the channel-encoding plasmids 24-48 hours prior to recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Recording Setup: Place a coverslip with adherent cells in the recording chamber and perfuse with external solution.

  • Gigaohm Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -100 mV to ensure channels are in a resting state.

    • Apply a series of depolarizing voltage steps (e.g., to -30 mV for T-type channels) to elicit inward calcium currents.

    • Record baseline currents in the absence of the test compound.

    • Perfuse the chamber with increasing concentrations of the test compound, allowing for equilibration at each concentration.

    • Record currents at each concentration until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak inward current at each concentration.

    • Normalize the current at each concentration to the baseline current.

    • Plot the normalized current as a function of drug concentration and fit the data to a Hill equation to determine the IC50 value.

Fluorometric Assay for CYP3A4 Inhibition

This protocol details a high-throughput method to determine the IC50 and Ki values for CYP3A4 inhibition using a fluorescent probe substrate.

Materials:

  • Recombinant human CYP3A4 enzyme (e.g., in microsomes).

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+).

  • Fluorescent probe substrate for CYP3A4 (e.g., 7-Benzyloxy-4-trifluoromethylcoumarin, BFC).

  • Potassium phosphate buffer (100 mM, pH 7.4).

  • Test compounds (this compound, mibefradil) and a known inhibitor (e.g., ketoconazole) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Reagent Preparation:

    • Prepare a reaction mixture containing CYP3A4 and the fluorescent probe substrate in potassium phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control inhibitor.

  • Assay Setup:

    • To each well of the 96-well plate, add the reaction mixture.

    • Add the serially diluted test compounds or control inhibitor to the respective wells. Ensure the final solvent concentration is low (<1%) to avoid interference.

    • Include wells with no inhibitor (100% activity) and wells with no enzyme (background).

  • Incubation and Reaction Initiation:

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence of the product at appropriate excitation and emission wavelengths (e.g., Ex/Em = 405/535 nm for the product of BFC) kinetically over a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Determine the rate of reaction (slope of the fluorescence versus time plot) for each well.

    • Subtract the background rate from all other rates.

    • Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive.

Signaling Pathways and Molecular Interactions

T-type Calcium Channel Blockade and Downstream Effects

Blockade of T-type calcium channels by this compound and mibefradil can influence a variety of downstream signaling pathways. Influx of Ca2+ through these channels can trigger a cascade of events, including the activation of calmodulin and subsequent downstream kinases, and regulation of gene expression.[12][13]

T_type_channel_blockade cluster_membrane Plasma Membrane T_type T-type Ca2+ Channel (CaV3.x) Ca_influx Ca2+ Influx T_type->Ca_influx Mediates Depolarization Depolarization Depolarization->T_type Activates Calmodulin Calmodulin Activation Ca_influx->Calmodulin Downstream_kinases Downstream Kinases (e.g., CaMKs) Calmodulin->Downstream_kinases Gene_expression Altered Gene Expression Downstream_kinases->Gene_expression NNC_55_0396 This compound NNC_55_0396->T_type Inhibits Mibefradil Mibefradil Mibefradil->T_type Inhibits

Figure 1. General signaling pathway of T-type calcium channel blockade.

Off-Target Effects of Mibefradil: Orai Channel Inhibition and PLC/IP3 Pathway

Mibefradil, particularly at higher concentrations, exhibits inhibitory effects on Orai store-operated calcium channels.[8][11] This action is independent of its T-type channel blockade. Furthermore, mibefradil can induce an increase in intracellular calcium by activating Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and subsequent calcium release from the endoplasmic reticulum via IP3 receptors.[14] This can, in turn, activate store-operated calcium entry through Orai channels, a process that mibefradil also inhibits, creating a complex regulatory loop.

Mibefradil_off_target cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum Mibefradil Mibefradil Orai Orai Channel Mibefradil->Orai Inhibits PLC Phospholipase C (PLC) Mibefradil->PLC Activates SOCE Store-Operated Ca2+ Entry (SOCE) Orai->SOCE IP3 IP3 PLC->IP3 Generates IP3R IP3 Receptor Ca_release Ca2+ Release IP3R->Ca_release Mediates Ca_ER Ca2+ Store Ca_ER->Orai Activates (via STIM) IP3->IP3R Activates Ca_release->Ca_ER Depletes

Figure 2. Off-target signaling of Mibefradil involving PLC, IP3, and Orai channels.

This compound and the HIF-1α Pathway

This compound has been shown to suppress the stability of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in cellular responses to hypoxia. This effect is mediated through the inhibition of mitochondrial reactive oxygen species (ROS) production, which are known to stabilize HIF-1α under hypoxic conditions. By reducing mitochondrial ROS, NNC 55-0396 promotes the degradation of HIF-1α, thereby inhibiting downstream processes such as angiogenesis.

NNC_55_0396_HIF1a NNC_55_0396 This compound T_type T-type Ca2+ Channel NNC_55_0396->T_type Inhibits ROS Mitochondrial ROS NNC_55_0396->ROS Inhibits Mitochondria Mitochondria T_type->Mitochondria Modulates Ca2+ uptake Mitochondria->ROS Produces HIF1a_stabilization HIF-1α Stabilization ROS->HIF1a_stabilization Promotes HIF1a_degradation HIF-1α Degradation Angiogenesis Angiogenesis HIF1a_stabilization->Angiogenesis Induces

Figure 3. This compound inhibits HIF-1α stabilization via mitochondrial ROS.

Conclusion

This compound and mibefradil, while both acting as T-type calcium channel blockers, exhibit crucial differences in their pharmacological profiles. Mibefradil's lack of selectivity, due to its metabolic conversion to an L-type channel blocker and its off-target effects on Orai channels and CYP enzymes, complicates its use as a specific pharmacological tool. In contrast, this compound's enhanced selectivity for T-type calcium channels and reduced CYP3A4 inhibition make it a more suitable candidate for targeted research into the physiological and pathological roles of these channels. Furthermore, the elucidation of its impact on the HIF-1α pathway opens new avenues for its potential therapeutic applications. This guide provides the foundational technical information necessary for researchers and drug development professionals to make informed decisions when utilizing these compounds in their studies.

References

(Rac)-NNC 55-0396 downstream signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Downstream Signaling Pathways of (Rac)-NNC 55-0396

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective antagonist of T-type calcium channels, primarily targeting the CaV3.1 and CaV3.2 isoforms.[1][2][3] Originally developed as a more stable analog of mibefradil, its mechanism of action extends beyond simple channel blockade, particularly at higher concentrations used in oncological studies.[1][4] This technical guide provides a comprehensive overview of the known downstream signaling pathways affected by NNC 55-0396. It details its on-target effects related to T-type channel inhibition and explores the significant off-target mechanisms, such as the induction of endoplasmic reticulum (ER) stress and modulation of key cellular signaling cascades including HIF-1α, IRE1α/JNK, and CaMKII. This document consolidates quantitative data from various studies into structured tables, provides detailed experimental protocols for key assays, and visualizes complex pathways using Graphviz diagrams to support further research and drug development efforts.

Core Mechanism of Action

NNC 55-0396 is established as a highly selective blocker of low-voltage-activated (LVA) T-type calcium channels.[5] Its primary targets are the α1G (CaV3.1) and α1H (CaV3.2) subunits.[2][3] This selectivity is notable compared to its parent compound, mibefradil, as NNC 55-0396 does not produce the metabolite responsible for the significant inhibition of high-voltage-activated (HVA) L-type calcium channels, rendering it more selective.[1][4] However, it is crucial to note that at concentrations above its typical IC50 for T-type channels, off-target effects have been observed in various cell types, including glioblastoma and vascular smooth muscle cells.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of NNC 55-0396 activity across different experimental models.

Table 1: Inhibitory Concentrations (IC50) and Efficacy

ParameterCell/Channel TypeValueReference(s)
IC50 Recombinant CaV3.1 T-type channels6.8 µM[2][7][8][9]
IC50 Recombinant α1G T-type channels~7 µM[1][4][10]
IC50 A172 Glioblastoma Cells (Cell Viability)4.8 µM[6]
IC50 SNU-1 Gastric Cancer Cells (Cell Viability)4.17 µM[11][12]
IC50 Basal Calcitonin Release (TT cells)~15 µM[13]
HVA Inhibition INS-1 CellsNo detectable effect at 100 µM[1][4][8][9]
Current Reduction T-type currents in TT cells (10 µM)Reduced to <30% of basal value[13]

Table 2: Effects on Cellular Processes and Signaling

Cellular ProcessCell TypeNNC 55-0396 Conc.Observed EffectReference(s)
Apoptosis (Late) SNU-1 Gastric Cancer4.17 µMIncrease from 5.77% to 49.42%[3][11]
Apoptosis (Early) SNU-1 Gastric Cancer4.17 µMIncrease from 4.27% to 11.03%[3][11]
Cell Viability A172 Glioblastoma10 µM~80% reduction after 24h[6]
Intracellular Ca2+ Human Sperm10 µM15% decrease in [Ca2+]i[14]
Akt Phosphorylation Pulmonary Microvascular Endothelial Cells5-10 µMDose-dependent reduction (Ser473/Thr308)[4]
Gene Expression ATDC5 ChondrocytesNot Specified68% reduction in Sox9 mRNA[15][16]
mEPSC Frequency ACC NeuronsNot SpecifiedSignificant reduction[17]

Downstream Signaling Pathways

NNC 55-0396 modulates several critical downstream signaling pathways, which vary depending on the cellular context and the concentration of the compound used.

On-Target Pathway: Inhibition of T-Type Ca2+ Channel-Mediated Signaling

In its primary role, NNC 55-0396 blocks the influx of Ca2+ through T-type channels, which are known to be active near the resting membrane potential. This inhibition directly impacts calcium-dependent downstream effectors. A key example is the CaMKII/CaMKIV -> CREB/BDNF pathway . In hippocampal neurons, activity of T-type calcium channels is linked to the phosphorylation of CaMKII and CaMKIV, which in turn phosphorylates CREB, leading to the transcription of genes like BDNF.[18] NNC 55-0396 has been shown to block the effects of T-type channel enhancers on this pathway, indicating its inhibitory role.[18]

G NNC This compound T_type T-type Ca²⁺ Channels (CaV3.1, CaV3.2) NNC->T_type Inhibits Ca_influx Ca²⁺ Influx T_type->Ca_influx CaMK CaMKII / CaMKIV Activation Ca_influx->CaMK CREB CREB Phosphorylation CaMK->CREB BDNF BDNF Gene Transcription CREB->BDNF

Caption: Inhibition of the CaMKII/CREB/BDNF pathway by NNC 55-0396.

Off-Target Pathway: ER Stress & UPR in Glioblastoma

In glioblastoma (GBM) cells, cytotoxic concentrations of NNC 55-0396 (~10 µM) trigger a paradoxical increase in cytosolic calcium.[6] This is an off-target effect independent of T-type channel blockade. The pathway involves the activation of the IRE1α arm of the Unfolded Protein Response (UPR) , which leads to calcium release from the endoplasmic reticulum (ER) via inositol triphosphate receptors (IP3R) .[6][11] The subsequent elevation in cytosolic Ca2+ activates CaMKII and JNK1 , culminating in apoptosis, partly through the transcription factor CHOP .[6][7]

G NNC This compound (Cytotoxic Conc.) IRE1a IRE1α Activation (UPR) NNC->IRE1a IP3R IP3 Receptor Activation IRE1a->IP3R Leads to ER_Ca ER Ca²⁺ Release IP3R->ER_Ca Cytosolic_Ca ↑ Cytosolic Ca²⁺ ER_Ca->Cytosolic_Ca CaMKII CaMKII Phosphorylation Cytosolic_Ca->CaMKII JNK1 JNK1 Activation Cytosolic_Ca->JNK1 Apoptosis Apoptosis CaMKII->Apoptosis CHOP CHOP Nuclear Translocation JNK1->CHOP CHOP->Apoptosis

Caption: NNC 55-0396-induced ER stress and apoptosis pathway in GBM.

Anti-Angiogenic Pathway: HIF-1α Inhibition

NNC 55-0396 demonstrates potent anti-angiogenic effects by suppressing the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway, a critical component of tumor adaptation to hypoxia.[19] It reduces HIF-1α levels through two mechanisms: inhibiting its protein synthesis and promoting its proteasomal degradation.[19] This action is linked to the suppression of mitochondrial reactive oxygen species (mROS), which are required for HIF-1α stabilization under hypoxic conditions.[19]

G cluster_0 Hypoxic Conditions Mitochondria Mitochondria mROS mROS Production Mitochondria->mROS HIF1a_Stabilization HIF-1α Stabilization & Synthesis mROS->HIF1a_Stabilization Angiogenesis Angiogenesis HIF1a_Stabilization->Angiogenesis Proteasomal_Degradation ↑ Proteasomal Degradation HIF1a_Stabilization->Proteasomal_Degradation NNC This compound NNC->mROS Inhibits NNC->HIF1a_Stabilization Inhibits Synthesis NNC->Proteasomal_Degradation Promotes

Caption: Anti-angiogenic mechanism of NNC 55-0396 via HIF-1α inhibition.

Atheroprotective Pathway: Cholesterol Efflux

In macrophages, NNC 55-0396 has been shown to exert anti-atherosclerotic effects by enhancing reverse cholesterol transport (RCT).[1][20] This is achieved by activating the p38 and JNK MAPK signaling pathways , which leads to the increased expression of the transcription factor Liver X Receptor Alpha (LXRα) . LXRα, in turn, upregulates the expression of key cholesterol transporters ABCA1 and ABCG1 , promoting cholesterol efflux from the cells.[1]

G NNC This compound T_type T-type Ca²⁺ Channels (CaV3.1) NNC->T_type p38_JNK p38 & JNK Phosphorylation T_type->p38_JNK Inhibition leads to LXRa ↑ LXRα Expression p38_JNK->LXRa ABC ↑ ABCA1 & ABCG1 Expression LXRa->ABC Efflux Cholesterol Efflux ABC->Efflux

Caption: NNC 55-0396 enhances cholesterol efflux via the p38/JNK/LXRα pathway.

Detailed Experimental Protocols

Western Blotting for HIF-1α and Phosphorylated Proteins

This protocol is adapted for the analysis of HIF-1α, P-JNK, P-c-jun, and P-CaMKII following treatment with NNC 55-0396.[6][7][21]

Workflow Diagram

Caption: Standard workflow for Western blot analysis of NNC 55-0396 effects.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., A172, U-251 MG) to achieve 70-80% confluency. For HIF-1α analysis, incubate cells under hypoxic conditions (e.g., 1% O2) for 48 hours. For all targets, add NNC 55-0396 at the desired concentration (e.g., 10 µM) for the final 8 hours of incubation.[21]

  • Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Load samples onto a 7.5-10% polyacrylamide gel and resolve by electrophoresis.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency by staining with Ponceau S.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA (for phospho-antibodies) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-HIF-1α, anti-phospho-JNK, anti-β-actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody: Wash the membrane three times for 5 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in the previous step. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Normalize band intensity to a loading control like β-actin.

Intracellular Calcium Measurement

This protocol describes the measurement of cytosolic calcium changes using the fluorescent indicator Fluo-4 AM.[7][22]

Methodology:

  • Cell Seeding: Seed cells (e.g., A172) at a density of 30,000 cells per well on a 96-well black, clear-bottom plate pre-coated with poly-D-lysine. Allow cells to adhere overnight.

  • Dye Loading: Wash cells once with PBS. Prepare a loading buffer consisting of Hank's Buffer with HEPES, 2 µM Fluo-4 AM, 2.5 mM probenecid, and 0.04% Pluronic F-127.

  • Incubation: Add 50 µL of the loading buffer to each well and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: After incubation, measure the basal fluorescence (F0) using a microplate reader or confocal microscope (Excitation: ~488 nm, Emission: ~520 nm).

  • Treatment and Data Acquisition: Add NNC 55-0396 (e.g., 2 µM or 10 µM) or control vehicle to the wells. Immediately begin kinetic fluorescence measurements (F) every 1-2 minutes for a desired period (e.g., 40 minutes).

  • Data Analysis: Calculate the change in fluorescence as a ratio of F/F0. Data can be plotted as this ratio over time to visualize the dynamics of intracellular calcium concentration.

Cholesterol Efflux Assay

This protocol provides a method to assess the ability of NNC 55-0396 to promote cholesterol efflux from macrophages.[1][23]

Methodology:

  • Cell Culture: Culture THP-1 monocytes and differentiate into macrophages using PMA (phorbol 12-myristate 13-acetate).

  • Cholesterol Labeling: Incubate the differentiated macrophages for 48 hours in media containing [3H]-labeled cholesterol (e.g., 1 µCi/mL) to allow for incorporation into cellular cholesterol pools.

  • Equilibration and Treatment: Wash the cells to remove unincorporated label. Incubate the cells for 18-24 hours in serum-free media containing NNC 55-0396 at the desired concentration. This step allows the drug to exert its effect on the expression of transporter proteins.

  • Efflux Induction: Wash the cells again and incubate for a defined period (e.g., 4-6 hours) in media containing a cholesterol acceptor, such as Apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL).

  • Sample Collection and Scintillation Counting: At the end of the incubation, collect the media (containing the effluxed [3H]-cholesterol). Lyse the cells with a suitable solvent (e.g., isopropanol) to collect the remaining intracellular [3H]-cholesterol.

  • Data Analysis: Measure the radioactivity in both the media and the cell lysate using a liquid scintillation counter. Calculate the percentage of cholesterol efflux as: (Radioactivity in Media / (Radioactivity in Media + Radioactivity in Cell Lysate)) * 100.

Conclusion

This compound is a multifaceted compound with significant downstream effects that are highly dependent on the cellular context and concentration used. While its primary on-target effect is the selective inhibition of T-type calcium channels, its off-target activities, particularly the induction of ER stress in cancer cells and the modulation of HIF-1α and cholesterol metabolism, represent critical areas for therapeutic development. The data and protocols compiled in this guide serve as a foundational resource for scientists investigating the complex signaling networks modulated by this compound, aiming to facilitate the design of robust experiments and the interpretation of results in both basic research and preclinical studies. Further investigation is warranted to fully elucidate the molecular link between NNC 55-0396 and its off-target effectors, such as the IP3 receptor, which could unlock new therapeutic strategies.

References

(Rac)-NNC 55-0396: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-NNC 55-0396 is a potent and selective antagonist of T-type calcium channels, developed as a more stable analog of mibefradil.[1] Its mechanism of action revolves around the blockade of low-voltage-activated calcium channels, which are implicated in a variety of physiological and pathophysiological processes, including neuronal excitability and cardiovascular function. This technical guide provides a detailed overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key quantitative data, outlining detailed experimental protocols for its characterization, and illustrating associated cellular and experimental workflows.

Pharmacodynamics: Selective T-Type Calcium Channel Blockade

This compound exerts its physiological effects by selectively inhibiting the three subtypes of T-type calcium channels: CaV3.1, CaV3.2, and CaV3.3. This blockade reduces the influx of calcium ions into the cell, thereby modulating downstream signaling pathways. It is significantly more selective for T-type channels over high-voltage-activated (HVA) channels; concentrations up to 100 µM show no discernible effect on HVA currents.[1][2]

Table 1: Pharmacodynamic Parameters of this compound
ParameterTarget SubtypeValue (µM)Assay Type
IC₅₀hCaV3.1 (α1G)3.3[3]Electrophysiology
IC₅₀hCaV3.2 (α1H)1.7[3]Electrophysiology
IC₅₀hCaV3.3 (α1I)7.2[3]Electrophysiology
Mechanism of Action Signaling Pathway

The primary mechanism of this compound involves the direct inhibition of T-type calcium channels located in the plasma membrane. This action prevents or reduces the depolarization-induced influx of extracellular calcium, a key event in cellular signaling. The reduction in intracellular calcium concentration subsequently dampens the activity of calcium-dependent enzymes and signaling cascades, such as those involving Calmodulin (CaM) and Ca²⁺/CaM-dependent protein kinases (CaMK), which in turn can modulate gene expression through transcription factors like CREB.

T_type_Channel_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NNC_55_0396 This compound T_type_Channel T-type Ca²⁺ Channel (CaV3.1, CaV3.2, CaV3.3) NNC_55_0396->T_type_Channel Inhibition Ca_ion_int Ca²⁺ (intracellular) T_type_Channel->Ca_ion_int Ca_ion_ext Ca²⁺ (extracellular) Ca_ion_ext->T_type_Channel Influx Calmodulin Calmodulin (CaM) Ca_ion_int->Calmodulin Activation CaMK CaMK Calmodulin->CaMK Activation Downstream Downstream Cellular Effects (e.g., Gene Expression) CaMK->Downstream Modulation

Caption: Signaling pathway of T-type calcium channel inhibition by this compound.

Experimental Protocol: Whole-Cell Electrophysiology

This protocol details the methodology for determining the IC₅₀ of this compound on heterologously expressed human T-type calcium channels.

1. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK-293) cells are used due to their low endogenous channel expression and high transfection efficiency.[4]

  • Transfection: Cells are transiently transfected with plasmids encoding the specific human T-type calcium channel α1 subunit (e.g., hCaV3.1, hCaV3.2, or hCaV3.3). A co-transfection with a fluorescent marker like GFP is used to visually identify successfully transfected cells for recording.

2. Electrophysiology Setup:

  • Technique: The whole-cell patch-clamp configuration is utilized to record ionic currents across the entire cell membrane.[4][5]

  • Solutions:

    • External (Bath) Solution (in mM): 110 BaCl₂ (as charge carrier), 10 HEPES, 40 TEA-Cl, adjusted to pH 7.4 with TEA-OH.

    • Internal (Pipette) Solution (in mM): 108 Cs-methanesulfonate, 4.5 MgCl₂, 9 EGTA, 9 HEPES, 4 Mg-ATP, adjusted to pH 7.2 with CsOH.

  • Pipettes: Borosilicate glass micropipettes are pulled and fire-polished to a resistance of 2-5 MΩ.

3. Recording Procedure:

  • A gigaohm seal (>1 GΩ) is formed between the micropipette and a transfected cell.[6]

  • The cell membrane is ruptured by applying gentle suction to achieve the whole-cell configuration.

  • The cell is held at a membrane potential of -100 mV to ensure channels are available for activation.

  • T-type currents are elicited by applying a depolarizing voltage step to -30 mV for 200 ms.

  • After establishing a stable baseline current, this compound is perfused into the bath at increasing concentrations.

  • The peak inward current is measured at each compound concentration until a steady-state block is achieved.

4. Data Analysis:

  • The percentage of current inhibition is calculated for each concentration relative to the baseline.

  • A concentration-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration.

  • The data is fitted to a Hill equation to determine the IC₅₀ value, representing the concentration at which 50% of the maximal current is inhibited.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Table 2: Illustrative Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
ParameterSymbolRepresentative ValueUnitDescription
Elimination Half-Life2.8hoursTime required for the plasma concentration to decrease by half.
Volume of DistributionVd5.2L/kgApparent volume into which the drug distributes in the body.
ClearanceCL1.28L/h/kgVolume of plasma cleared of the drug per unit time.
Area Under the CurveAUC₀-inf3.9µg·h/mLTotal drug exposure over time.

Note: The values in this table are representative and not based on direct experimental data for this compound.

Experimental Protocol: Rodent Pharmacokinetic Study

This protocol outlines a standard procedure for determining the pharmacokinetic profile of a test compound like this compound in rats.

1. Animal Model:

  • Species: Male Sprague-Dawley rats (Weight: 250-300 g).

  • Housing: Temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle. Animals have ad libitum access to standard chow and water.

  • Acclimatization: Animals are acclimated for at least one week before the study. They are fasted overnight prior to dosing.[7]

2. Drug Administration:

  • Formulation: For intravenous (IV) administration, the compound is dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline). For oral (PO) gavage, a suspension in 0.5% methylcellulose may be used.

  • Route & Dose: A single bolus dose (e.g., 2 mg/kg) is administered via a cannula surgically implanted in the jugular vein (for IV) or via oral gavage (for PO).[8]

3. Sample Collection:

  • Method: Serial blood samples (~0.2 mL) are collected from a femoral artery or tail vein cannula at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[6]

  • Processing: Blood is collected into tubes containing an anticoagulant (e.g., K₂EDTA) and immediately centrifuged (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

  • Storage: Plasma samples are stored at -80°C until analysis.[7]

4. Bioanalytical Method:

  • Technique: Drug concentrations in plasma are quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Sample Preparation: Plasma proteins are precipitated by adding a threefold volume of cold acetonitrile containing an internal standard. After centrifugation, the supernatant is analyzed.

5. Pharmacokinetic Analysis:

  • Software: Plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin.

  • Parameters Calculated: Key parameters including t½, Vd, CL, and AUC are calculated from the concentration-time profiles.

Experimental Workflow: From Discovery to Preclinical Candidate

The characterization of a compound like this compound is a key part of the broader drug discovery and development process. The workflow involves multiple stages of screening and validation to identify a promising preclinical candidate.

Drug_Discovery_Workflow cluster_invivo In Vivo Characterization Compound_Library Compound Library Primary_Screen Primary Screen (e.g., High-Throughput Ca²⁺ Flux Assay) Compound_Library->Primary_Screen Hit_Compounds Hit Compounds Primary_Screen->Hit_Compounds Secondary_Screen Secondary Screen (Electrophysiology for Potency & Selectivity) Hit_Compounds->Secondary_Screen Lead_Candidates Lead Candidates Secondary_Screen->Lead_Candidates PK_Studies Pharmacokinetic (PK) Studies (Rodent ADME Profiling) Lead_Candidates->PK_Studies PD_Studies Pharmacodynamic (PD) Studies (Target Engagement & Efficacy Models) Lead_Candidates->PD_Studies Lead_Optimization Lead Optimization (Structure-Activity Relationship) PK_Studies->Lead_Optimization PD_Studies->Lead_Optimization Preclinical_Candidate Preclinical Candidate Selection Lead_Optimization->Preclinical_Candidate

Caption: A generalized workflow for the discovery and validation of T-type channel blockers.

References

(Rac)-NNC 55-0396: A Technical Guide to its Role in Modulating Neuronal Excitability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-NNC 55-0396 is a potent and selective blocker of T-type calcium channels, which play a critical role in shaping neuronal excitability, including the generation of burst firing and the regulation of synaptic plasticity.[1][2][3][4][5] This technical guide provides an in-depth overview of the core mechanisms of this compound, summarizing key quantitative data, detailing experimental protocols for its investigation, and visualizing its known signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of T-type calcium channel modulation in neurological disorders.

Core Mechanism of Action: T-Type Calcium Channel Blockade

This compound is a structural analog of mibefradil but exhibits greater selectivity for T-type calcium channels over high-voltage-activated (HVA) calcium channels.[2][6] Its primary mechanism of action is the inhibition of low-voltage-activated (LVA) T-type calcium currents, thereby reducing calcium influx in response to small membrane depolarizations.[3][7] This action has profound effects on neuronal firing patterns, particularly the suppression of rebound burst firing that is characteristic of neurons endowed with a significant T-type calcium conductance.[7][8]

Quantitative Data: Potency and Selectivity

The following table summarizes the inhibitory potency of NNC 55-0396 on different T-type calcium channel subtypes.

Channel SubtypeCell TypeIC50 (μM)Notes
Cav3.1 (α1G)HEK293 cells (recombinant)~7.0No discernible effect on high voltage-activated (L-type) channels in INS-1 cells up to 100 μM.[2][3]
Cav3.1HEK293 cells (recombinant)6.8Highly selective over HVA currents (> 100 μM for inhibition in INS-1 cells).[4]
Cav3.2 (α1H)HEK-293 cells (recombinant)~10Almost complete suppression of current observed at this concentration.[9]
Cav3.3 (α1I)HEK-293 cells (recombinant)~10Almost complete suppression of current observed at this concentration.[9]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for T-Type Current Recording

This protocol is designed to isolate and record T-type calcium currents from cultured neurons or heterologous expression systems.

1. Cell Preparation:

  • Culture cells (e.g., HEK293 cells stably expressing a Cav3 subtype, or primary neurons) on glass coverslips.

  • Use cells at a low passage number for optimal health and channel expression.

2. Solutions:

  • External Solution (in mM): 110 BaCl₂, 10 HEPES, 10 TEA-Cl, 10 Glucose, 1 MgCl₂, 0.001 TTX. Adjust pH to 7.4 with TEA-OH. The use of Barium (Ba²⁺) as the charge carrier enhances the current amplitude and reduces calcium-dependent inactivation.

  • Internal Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH. Cesium (Cs⁺) is used to block potassium channels from the inside.

3. Recording Procedure:

  • Place a coverslip in the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a cell and form a giga-ohm seal.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the recovery of T-type channels from inactivation.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments for 100 ms) to elicit T-type currents.

4. Data Analysis:

  • Measure the peak inward current at each voltage step.

  • Construct current-voltage (I-V) relationship plots.

  • To determine the IC50 of NNC 55-0396, apply increasing concentrations of the drug to the external solution and measure the reduction in the peak T-type current at a fixed voltage step (e.g., -30 mV).

  • Fit the concentration-response data with a Hill equation to calculate the IC50.

Signaling Pathways and Experimental Workflows

Leptin-Induced Neuronal Excitability in POMC Neurons

NNC 55-0396 has been instrumental in elucidating the signaling pathway by which the hormone leptin increases the excitability of pro-opiomelanocortin (POMC) neurons in the hypothalamus.[4][10][11][12][13][14] The pathway involves the activation of Transient Receptor Potential Cation (TRPC) channels, which leads to a slight membrane depolarization sufficient to recruit and activate T-type calcium channels, ultimately increasing the firing rate of these anorexigenic neurons.[4][10][12]

Leptin_Signaling_Pathway Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR Binds TRPC TRPC Channels LeptinR->TRPC Activates Depolarization Membrane Depolarization TRPC->Depolarization Causes T_type T-type Ca2+ Channels (Cav3.1/3.2) Depolarization->T_type Recruits & Activates Ca_influx Ca2+ Influx T_type->Ca_influx Mediates Excitability Increased Neuronal Excitability Ca_influx->Excitability NNC This compound NNC->T_type Blocks

Caption: Leptin signaling cascade in POMC neurons.

Experimental Workflow: Investigating the Role of NNC 55-0396 in Synaptic Plasticity

NNC 55-0396 can be used to investigate the contribution of T-type calcium channels to various forms of synaptic plasticity, such as long-term potentiation (LTP).[15]

LTP_Workflow cluster_0 Baseline Recording cluster_1 Drug Application cluster_2 LTP Induction & Recording cluster_3 Analysis A1 Prepare hippocampal slices A2 Obtain whole-cell recordings from CA1 pyramidal neurons A1->A2 A3 Record baseline EPSPs A2->A3 B1 Bath apply this compound (e.g., 50 µM) or vehicle A3->B1 C1 Induce LTP with a high-frequency stimulation protocol B1->C1 C2 Record EPSPs for 60 minutes post-induction C1->C2 D1 Compare the magnitude of LTP between NNC 55-0396 and vehicle groups C2->D1

Caption: Workflow for studying NNC 55-0396's effect on LTP.

Regulation of HIF-1α Signaling

In addition to its role in neuronal excitability, NNC 55-0396 has been shown to modulate the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.[16] It has been reported to suppress HIF-1α expression through mechanisms involving both proteasomal degradation and inhibition of protein synthesis.[16]

HIF1a_Pathway Hypoxia Hypoxia HIF1a_Stabilization HIF-1α Stabilization Hypoxia->HIF1a_Stabilization HIF1a_Expression Increased HIF-1α Expression HIF1a_Stabilization->HIF1a_Expression Proteasomal_Degradation Proteasomal Degradation HIF1a_Stabilization->Proteasomal_Degradation HIF1a_Synthesis HIF-1α Protein Synthesis HIF1a_Synthesis->HIF1a_Expression Angiogenesis Angiogenesis HIF1a_Expression->Angiogenesis NNC This compound NNC->HIF1a_Stabilization Inhibits NNC->HIF1a_Synthesis Inhibits NNC->Proteasomal_Degradation Promotes

Caption: NNC 55-0396's impact on the HIF-1α signaling pathway.

Conclusion

This compound is a valuable pharmacological tool for dissecting the physiological and pathophysiological roles of T-type calcium channels. Its selectivity and well-characterized effects on neuronal excitability make it a cornerstone for research into disorders such as epilepsy, neuropathic pain, and essential tremor. Furthermore, its influence on signaling pathways like those involving leptin and HIF-1α opens avenues for its investigation in metabolic and oncological research. This guide provides a foundational understanding of this compound, empowering researchers to design and execute rigorous experiments to further unravel the complexities of T-type calcium channel function.

References

Methodological & Application

Application Notes and Protocols for (Rac)-NNC 55-0396 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-NNC 55-0396 is a potent T-type calcium channel blocker that has demonstrated significant effects in various in vitro models. It is a derivative of mibefradil with improved selectivity and pharmacokinetic properties. These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including electrophysiological assessment of T-type calcium channel inhibition, and cellular assays for cytotoxicity and apoptosis.

Mechanism of Action

This compound selectively inhibits low-voltage-activated (LVA) or T-type calcium channels, particularly the CaV3.1 isoform.[1] This inhibition disrupts intracellular calcium homeostasis, which in turn can affect various cellular processes. Notably, NNC 55-0396 has been shown to suppress the stability and expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in cellular adaptation to hypoxia and a critical player in tumor progression and angiogenesis.[2][3][4][5][6] The destabilization of HIF-1α is mediated, at least in part, through the ubiquitin-proteasome system.[4][5] The downstream effects of T-type calcium channel inhibition and subsequent HIF-1α reduction include the induction of apoptosis, making this compound a compound of interest for cancer research.

Data Presentation

Table 1: Inhibitory Activity of this compound
Assay TypeCell Line/ChannelParameterValueReference
ElectrophysiologyHEK293 cells expressing CaV3.1IC506.8 µM[1]
Cytotoxicity (XTT Assay)SNU-1 Gastric Cancer CellsIC50 (24h)4.17 µM[7]
Cytotoxicity (XTT Assay)Glioblastoma CellsIC50 (24h)4.8 µM[8]
Table 2: Apoptotic Effect of NNC 55-0396 on SNU-1 Gastric Cancer Cells (24h treatment)
TreatmentConcentrationEarly Apoptotic Cells (%)Late Apoptotic Cells (%)Dead Cells (%)Reference
Untreated Control-4.27 ± 1.305.77 ± 1.100.76 ± 0.90[4]
NNC 55-03964.17 µM (IC50)11.03 ± 1.7949.42 ± 3.687.38 ± 1.07[4]
Table 3: Protective Effect of NNC 55-0396 Against Bupivacaine-Induced Apoptosis in SH-SY5Y Cells (24h)
Treatment GroupApoptosis Rate (%)Reference
Control12.5 ± 2.7[9]
1 mM Bupivacaine41.6 ± 2.3[9]
1 mM Bupivacaine + 10 µM NNC 55-039636.2 ± 3.9[9]
1 mM Bupivacaine + 50 µM NNC 55-039628.7 ± 3.2[9]
1 mM Bupivacaine + 100 µM NNC 55-039625.1 ± 2.8[9]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound on T-type calcium channels (e.g., CaV3.1) expressed in a suitable cell line, such as Human Embryonic Kidney 293 (HEK293) cells.

Materials:

  • HEK293 cells stably or transiently expressing the T-type calcium channel of interest (e.g., CaV3.1)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Glass coverslips

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries

  • Extracellular solution (in mM): 135 TEA-Cl, 10 BaCl₂ (or CaCl₂), 10 HEPES, pH 7.4 with TEA-OH

  • Intracellular solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl₂, 10 HEPES, 2 ATP-Mg, 0.1 GTP-Li, pH 7.2 with CsOH

  • This compound stock solution (in DMSO)

Procedure:

  • Cell Preparation:

    • Culture HEK293 cells expressing the target T-type calcium channel on glass coverslips.

    • Allow cells to reach 50-70% confluency before recording.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage.

    • Perfuse the chamber with the extracellular solution.

    • Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -100 mV to remove channel inactivation.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit T-type calcium currents.

  • Drug Application:

    • After establishing a stable baseline recording of the T-type currents, perfuse the chamber with the extracellular solution containing a known concentration of this compound.

    • Repeat the voltage-step protocol to record currents in the presence of the compound.

    • Perform a dose-response analysis by applying a range of concentrations of this compound.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before and after drug application.

    • Calculate the percentage of current inhibition for each concentration of this compound.

    • Plot the percentage inhibition against the logarithm of the drug concentration and fit the data with a Hill equation to determine the IC50 value.

G cluster_prep Cell & Pipette Preparation cluster_record Electrophysiological Recording cluster_drug Drug Application & Data Acquisition cluster_analysis Data Analysis prep_cell Culture HEK293 cells expressing T-type channels on coverslips record_setup Transfer coverslip to recording chamber and perfuse with extracellular solution prep_cell->record_setup prep_pipette Pull borosilicate glass capillaries (2-5 MΩ resistance) form_seal Form giga-ohm seal with a single cell prep_pipette->form_seal record_setup->form_seal whole_cell Rupture membrane for whole-cell configuration form_seal->whole_cell voltage_clamp Clamp cell at -100 mV and apply depolarizing voltage steps whole_cell->voltage_clamp baseline Record baseline T-type currents voltage_clamp->baseline apply_drug Perfuse with this compound (various concentrations) baseline->apply_drug record_drug Record currents in the presence of the drug apply_drug->record_drug measure_current Measure peak current amplitude record_drug->measure_current calc_inhibition Calculate percentage inhibition measure_current->calc_inhibition plot_ic50 Plot dose-response curve and determine IC50 calc_inhibition->plot_ic50

Fig. 1: Workflow for IC50 determination using patch-clamp.
XTT Cell Viability/Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Target cancer cell line (e.g., SNU-1)

  • Cell culture medium

  • 96-well microplates

  • This compound

  • XTT labeling reagent

  • Electron-coupling reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and untreated controls.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • XTT Labeling:

    • Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

  • Absorbance Measurement:

    • Gently shake the plate to evenly distribute the color.

    • Measure the absorbance of the samples at 450-500 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_xtt XTT Labeling & Measurement cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate (5x10³-1x10⁴ cells/well) incubate_attach Incubate for 24h for cell attachment seed_cells->incubate_attach prep_compound Prepare serial dilutions of This compound incubate_attach->prep_compound add_compound Add compound to wells (include controls) prep_compound->add_compound incubate_treat Incubate for 24-72h add_compound->incubate_treat prep_xtt Prepare XTT labeling mixture incubate_treat->prep_xtt add_xtt Add 50 µL of XTT mixture to each well prep_xtt->add_xtt incubate_xtt Incubate for 2-4h at 37°C add_xtt->incubate_xtt read_abs Measure absorbance at 450-500 nm incubate_xtt->read_abs calc_viability Calculate percentage cell viability read_abs->calc_viability plot_ic50 Plot dose-response curve and determine IC50 calc_viability->plot_ic50

Fig. 2: Workflow for the XTT cell viability assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cell line (e.g., SNU-1)

  • Cell culture medium

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound (including the IC50 value determined from the cytotoxicity assay) for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and quadrants.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

G cluster_prep Cell Preparation & Treatment cluster_harvest Cell Harvesting cluster_stain Staining cluster_analysis Flow Cytometry Analysis seed_cells Seed cells in 6-well plates treat_cells Treat with this compound (include controls) for 24h seed_cells->treat_cells collect_cells Collect floating and adherent cells treat_cells->collect_cells wash_cells Wash cells twice with cold PBS collect_cells->wash_cells resuspend_cells Resuspend in 1X Binding Buffer wash_cells->resuspend_cells add_stains Add Annexin V-FITC and PI resuspend_cells->add_stains incubate_stain Incubate for 15 min in the dark add_stains->incubate_stain add_buffer Add 400 µL of 1X Binding Buffer incubate_stain->add_buffer analyze_cells Analyze on flow cytometer add_buffer->analyze_cells interpret_data Differentiate between viable, apoptotic, and necrotic cell populations analyze_cells->interpret_data

Fig. 3: Workflow for the Annexin V/PI apoptosis assay.

Signaling Pathway

The inhibition of T-type calcium channels by this compound initiates a signaling cascade that ultimately leads to apoptosis in cancer cells. A key component of this pathway is the downregulation of HIF-1α.

G nnc This compound t_type T-type Calcium Channel (e.g., CaV3.1) nnc->t_type Inhibits ca_influx Decreased Intracellular Ca²⁺ Signaling t_type->ca_influx Leads to hif1a_stability Decreased HIF-1α Stability ca_influx->hif1a_stability Contributes to ubiquitination Increased HIF-1α Ubiquitination & Proteasomal Degradation hif1a_stability->ubiquitination hif1a_expression Decreased HIF-1α Expression apoptosis Induction of Apoptosis hif1a_expression->apoptosis Promotes ubiquitination->hif1a_expression Results in

Fig. 4: Signaling pathway of this compound.

References

Application Notes and Protocols for In Vivo Administration of (Rac)-NNC 55-0396 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-NNC 55-0396 is a potent and selective T-type calcium channel blocker, specifically targeting Ca(v)3.1 channels, that has been investigated for its therapeutic potential in various disease models.[1][2] These notes provide a comprehensive overview of its in vivo application in mice, including established protocols, quantitative data from key studies, and insights into its mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo studies administering this compound to mice.

Table 1: Dosage and Efficacy in Tremor Models

Mouse ModelDosage (mg/kg)Administration RouteKey FindingsCitation
Harmaline-induced tremor12.5i.p.48.1% tremor suppression (20-40 min post-injection)[3]
20i.p.78.0% tremor suppression (20-40 min post-injection)[3]
GABA(A) receptor α1 subunit-null20i.p.54.2% tremor suppression[3][4]
40i.p.88.3% tremor suppression[3]

Table 2: Dosage and Efficacy in Other Disease Models

Mouse ModelDosage (mg/kg)Administration RouteKey FindingsCitation
LDL receptor knockout (Ldlr-/-) on High Cholesterol DietNot specified in vivoNot specified in vivoReduces atherosclerosis by increasing cholesterol efflux.[1][5][1][5]
db/db (Type 2 Diabetes)15 (b.i.d.)i.p.Effectively reduced blood glucose levels.[6][6]
Glioblastoma XenograftNot specified in vivoNot specified in vivoSignificantly suppressed glioblastoma tumor growth.[7][7]

Table 3: Safety and Tolerability

TestDosage (mg/kg)Administration RouteObservationsCitation
Horizontal Wire Test200i.p.6/6 mice passed[3]
300i.p.3/6 mice failed[3]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a clear solution of this compound for intraperitoneal injection.

Materials:

  • This compound dihydrochloride

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogenous.

  • Add 450 µL of Saline to bring the final volume to 1 mL.

  • It is recommended to prepare the working solution fresh on the day of use.[4]

Protocol 2: Induction and Assessment of Harmaline-Induced Tremor

This protocol outlines the procedure for inducing tremor in mice using harmaline and assessing the efficacy of this compound.

Animal Model:

  • Male ICR mice (20-24 g)[8]

Procedure:

  • Administer this compound or vehicle control via intraperitoneal (i.p.) injection at the desired dose (e.g., 12.5 or 20 mg/kg).[3]

  • After a predetermined time (e.g., 20 minutes), administer harmaline (e.g., 20 mg/kg, i.p.) to induce tremor.

  • Measure tremor using a digitized spectral motion power analysis system at specified time intervals post-harmaline injection (e.g., 20-40 minutes and 40-60 minutes).[3]

  • Compare the tremor power in the this compound treated group to the vehicle-treated group to determine the percentage of tremor suppression.

Protocol 3: Assessment of Anti-Seizure Efficacy

This protocol is for evaluating the anti-seizure effects of this compound in the pentylenetetrazole (PTZ) seizure model.

Procedure:

  • Administer this compound (e.g., 40 mg/kg, i.p.) or vehicle control.[3]

  • After 30 minutes, administer pentylenetetrazole (e.g., 70 mg/kg, i.p.).[3]

  • Record and score seizure activity (e.g., latency to first myoclonic jerk, presence of clonic seizures) for a defined period (e.g., 600 seconds).[3]

  • Compare the seizure parameters between the treated and control groups.

Mechanism of Action and Signaling Pathways

This compound primarily acts as a T-type calcium channel antagonist.[9] T-type calcium channels are implicated in the rhythmic firing of neurons in the olivo-cerebellar system, which is associated with essential tremor.[8] By blocking these channels, this compound can suppress tremor.[3]

In the context of cancer, this compound has been shown to inhibit angiogenesis by suppressing the hypoxia-inducible factor-1α (HIF-1α) signal transduction pathway.[7][10] It achieves this by inhibiting HIF-1α stability and protein synthesis.[7]

Furthermore, in the context of atherosclerosis, this compound has been found to reduce plaque burden by facilitating cholesterol efflux from macrophages.[1]

experimental_workflow cluster_prep Drug Preparation cluster_admin In Vivo Administration cluster_model Disease Model Induction cluster_assess Assessment prep Prepare this compound solution (e.g., in DMSO, PEG300, Tween-80, Saline) admin Intraperitoneal (i.p.) injection in mice prep->admin model Induce pathology (e.g., Harmaline for tremor, PTZ for seizures) admin->model assess Measure outcomes - Tremor power - Seizure latency - Blood glucose - Atherosclerotic plaque size model->assess

General experimental workflow for in vivo studies.

signaling_pathway cluster_tremor Essential Tremor cluster_cancer Cancer (Angiogenesis) NNC This compound T_type T-type Ca²⁺ Channels (e.g., Cav3.1) NNC->T_type Blocks HIF1a HIF-1α Stabilization & Protein Synthesis NNC->HIF1a Inhibits rhythmic_firing Neuronal Rhythmic Firing (Olivo-cerebellar system) T_type->rhythmic_firing tremor Tremor rhythmic_firing->tremor hypoxia Hypoxia hypoxia->HIF1a angiogenesis Angiogenesis HIF1a->angiogenesis

References

Application Notes and Protocols for (Rac)-NNC 55-0396 in Electrophysiological Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-NNC 55-0396 is a potent and selective antagonist of T-type calcium channels, making it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of these channels in various cell types.[1][2] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in patch-clamp electrophysiology experiments, with a particular focus on pancreatic islet cells.

T-type calcium channels are low-voltage activated (LVA) channels that play crucial roles in cellular excitability, hormone secretion, and cell proliferation.[1][3][4][5] NNC 55-0396 allows for the specific inhibition of these channels, enabling researchers to dissect their contribution to cellular function.[2]

Data Presentation

Table 1: Electrophysiological Properties of T-type Calcium Currents Blocked by NNC 55-0396
ParameterCell TypeValueNotesReference
Half-maximal inactivation (Vh) Human pancreatic β-cells-64 ± 2 mVDetermined using a two-pulse protocol in the presence of L- and P/Q-type channel blockers.[6]
Human pancreatic α-cells-71 ± 2 mV-[7]
Slope factor (nh) Human pancreatic β-cells8 ± 1 mV-[6]
Human pancreatic α-cells8 ± 1 mV-[7]
Effect on Action Potential Human pancreatic β-cellsReduced amplitude and frequencyPeak voltage reduced from -28 ± 2 mV to -33 ± 3 mV.[6][8]
IC50 Recombinant α1G T-type channels (in HEK293 cells)~7 µM-[2]
Table 2: Recommended Working Concentrations of NNC 55-0396
ApplicationConcentration RangeCell TypeReference
Selective T-type Ca2+ channel blockade3 - 50 µMHuman pancreatic α-cells, hippocampal interneurons[7][9]
Inhibition of T-type currents20 µMRat anterior cingulate cortex neurons[10]
General T-type channel inhibition1 - 100 µMVarious[2][9][11]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of T-type Ca2+ Currents in Dispersed Pancreatic Islet Cells

This protocol describes the isolation and recording of T-type calcium currents from dispersed human or rodent pancreatic islet cells using this compound as a selective blocker.

1. Cell Preparation: a. Isolate pancreatic islets using standard collagenase digestion methods. b. Culture islets overnight in RPMI-1640 medium supplemented with 10 mmol/L glucose and 2 mmol/L L-glutamine.[8] c. On the day of the experiment, disperse islets into single cells by incubation in a Ca2+-free buffer followed by gentle trituration.[8] d. Plate the dispersed cells onto glass coverslips suitable for microscopy and allow them to adhere.

2. Electrophysiology Setup: a. Use a standard patch-clamp rig equipped with an inverted microscope, micromanipulator, and a patch-clamp amplifier (e.g., EPC-9 or EPC10).[6][12][13] b. Maintain the recording chamber at 32-35°C.[6] c. Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.[12][13]

3. Solutions: a. Extracellular Solution (in mM): 118 NaCl, 20 Tetraethylammonium-Cl (TEA-Cl), 5.6 KCl, 1.2 MgCl2, 2.6 CaCl2, 5 HEPES, and 5 glucose. Adjust pH to 7.4 with NaOH.[7] To isolate Ca2+ currents, other cation currents (Na+, K+) are blocked. b. Intracellular (Pipette) Solution (in mM): 125 Cs-glutamate, 10 CsCl, 10 NaCl, 1 MgCl2, 0.05 EGTA, 5 HEPES, 0.1 cAMP, and 3 Mg-ATP. Adjust pH to 7.15 with CsOH.[7] Cesium is used to block outward K+ currents. c. This compound Stock Solution: Prepare a 10-100 mM stock solution in DMSO and store at -20°C. Dilute to the final working concentration in the extracellular solution on the day of the experiment.

4. Recording Procedure: a. Form a gigaohm seal (>1 GΩ) on a selected cell. b. Establish the whole-cell configuration by applying gentle suction. c. Compensate for pipette and whole-cell capacitance. d. To isolate T-type currents, it is advisable to first block high-voltage activated (HVA) calcium channels (L-type and P/Q-type) using appropriate blockers like isradipine (e.g., 10 µM) and ω-agatoxin IVA (e.g., 200 nM).[6][8]

5. Voltage-Clamp Protocol for T-type Current Characterization: a. Activation Protocol: From a holding potential of -100 mV (to ensure channels are available for activation), apply depolarizing voltage steps in 10 mV increments (e.g., from -80 mV to +40 mV) for 200 ms. b. Inactivation Protocol (Two-Pulse): To determine the voltage-dependence of inactivation, apply a series of 500 ms conditioning pre-pulses (e.g., from -100 mV to -30 mV in 10 mV increments) followed by a constant test pulse to the voltage of maximal T-type current activation (e.g., -30 mV).[7] c. Pharmacological Isolation: i. Record baseline calcium currents using the protocols above in the presence of HVA channel blockers. ii. Perfuse the recording chamber with the extracellular solution containing this compound (e.g., 10 µM). iii. After a stable block is achieved, repeat the voltage-clamp protocols. iv. The NNC 55-0396-sensitive current, representing the T-type current, can be obtained by digital subtraction of the currents recorded in the presence of the blocker from the baseline currents.[7]

6. Data Analysis: a. Measure the peak inward current at each voltage step. b. Plot the current-voltage (I-V) relationship. c. For the inactivation protocol, normalize the peak current during the test pulse to the maximum current and plot it against the pre-pulse potential. Fit the data with a Boltzmann function to determine the Vh and nh.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis Islet_Isolation Islet Isolation (Collagenase Digestion) Dispersion Dispersion into Single Cells Islet_Isolation->Dispersion Plating Plating on Coverslips Dispersion->Plating Giga_Seal Gigaohm Seal Formation Plating->Giga_Seal Transfer to Recording Chamber Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline_Recording Record Baseline ICa (with HVA Blockers) Whole_Cell->Baseline_Recording NNC_Application Apply this compound Baseline_Recording->NNC_Application Post_NNC_Recording Record ICa in Presence of NNC 55-0396 NNC_Application->Post_NNC_Recording Subtraction Digital Subtraction (Isolate T-type Current) Post_NNC_Recording->Subtraction IV_Plot Plot I-V Relationship Subtraction->IV_Plot Inactivation_Curve Plot Inactivation Curve (Boltzmann Fit) Subtraction->Inactivation_Curve

Caption: Experimental workflow for isolating T-type calcium currents using this compound.

signaling_pathway Membrane_Depolarization Membrane Depolarization (e.g., due to glucose metabolism) T_type_Channel T-type Ca2+ Channel (Cav3.x) Membrane_Depolarization->T_type_Channel activates Ca_Influx Ca2+ Influx T_type_Channel->Ca_Influx NNC_55_0396 This compound NNC_55_0396->T_type_Channel inhibits Intracellular_Ca ↑ [Ca2+]i Ca_Influx->Intracellular_Ca AP_Firing Action Potential Firing Intracellular_Ca->AP_Firing contributes to Hormone_Secretion Hormone Secretion (e.g., Insulin, Glucagon) AP_Firing->Hormone_Secretion triggers

Caption: Simplified signaling pathway showing the role of T-type Ca2+ channels and their inhibition by this compound.

References

Application Notes and Protocols: (Rac)-NNC 55-0396 in Atherosclerosis Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (Rac)-NNC 55-0396, a selective Cav3.1 T-type calcium channel blocker, in a mouse model of atherosclerosis. The protocols and data presented are based on findings that demonstrate the anti-atherosclerotic effects of NNC 55-0396, primarily through the enhancement of cholesterol efflux and the inhibition of lipid accumulation.

Mechanism of Action

This compound has been identified as a selective blocker of Cav3.1 T-type calcium channels.[1] Its therapeutic potential in atherosclerosis stems from its ability to modulate lipid metabolism in macrophages. Mechanistic studies have revealed that NNC 55-0396 activates the phosphorylation of p38 and c-Jun N-terminal kinase (JNK).[1] This activation leads to an increased expression of ATP-binding cassette transporters A1 (ABCA1) and ABCG1, as well as Liver X Receptor alpha (LXRα).[1] The upregulation of these transporters is crucial for mediating the efflux of cholesterol from macrophages, a key process in preventing the formation of foam cells, which are a hallmark of atherosclerotic plaques.[1] The induction of ABCA1 and ABCG1 expression by NNC 55-0396 is dependent on LXRα.[1]

Key Findings

In a preclinical study using a high-cholesterol diet (HCD)-fed LDL receptor knockout (Ldlr-/-) mouse model, administration of NNC 55-0396 resulted in a significant reduction in atherosclerotic lesion area and lipid deposition.[1] In vitro studies using human THP-1 macrophages corroborated these findings, showing that treatment with NNC 55-0396 facilitated cholesterol efflux and reduced intracellular cholesterol accumulation.[1] These anti-atherogenic effects highlight the potential of targeting Cav3.1 T-type calcium channels as a therapeutic strategy for atherosclerosis.[1]

Quantitative Data Summary

ParameterModel SystemTreatmentOutcomeReference
Atherosclerotic Lesion Area High-Cholesterol Diet-Fed Ldlr-/- MiceNNC 55-0396Diminished lesion area[1]
Lipid Deposition High-Cholesterol Diet-Fed Ldlr-/- MiceNNC 55-0396Reduced lipid deposition[1]
Cholesterol Efflux Human THP-1 MacrophagesNNC 55-0396Facilitated cholesterol efflux[1]
Intracellular Cholesterol Human THP-1 MacrophagesNNC 55-0396Reduced accumulation[1]
ABCA1 Expression Human THP-1 MacrophagesNNC 55-0396Increased expression[1]
ABCG1 Expression Human THP-1 MacrophagesNNC 55-0396Increased expression[1]
LXRα Expression Human THP-1 MacrophagesNNC 55-0396Increased expression[1]
p38 Phosphorylation Human THP-1 MacrophagesNNC 55-0396Increased phosphorylation[1]
JNK Phosphorylation Human THP-1 MacrophagesNNC 55-0396Increased phosphorylation[1]

Experimental Protocols

In Vivo Atherosclerosis Mouse Model

This protocol describes the induction of atherosclerosis in LDL receptor knockout (Ldlr-/-) mice and subsequent treatment with NNC 55-0396.

Materials:

  • LDL receptor knockout (Ldlr-/-) mice

  • High-Cholesterol Diet (HCD)

  • This compound

  • Vehicle control

  • Standard laboratory animal housing and care facilities

Procedure:

  • Acclimate Ldlr-/- mice to the vivarium for at least one week prior to the start of the experiment.

  • Induce atherosclerosis by feeding the mice a high-cholesterol diet (HCD).

  • Divide the mice into two groups: a treatment group and a vehicle control group.

  • Administer NNC 55-0396 to the treatment group. The specific dosage and route of administration should be optimized based on preliminary studies.

  • Administer the vehicle control to the control group using the same route and schedule as the treatment group.

  • Continue the HCD and treatment for a predetermined duration (e.g., 8-12 weeks).

  • At the end of the study period, euthanize the mice and harvest the aortas.

  • Perform histochemical staining (e.g., Oil Red O) on the aortic sections to analyze the plaque burden and lipid deposition.

  • Quantify the atherosclerotic lesion area and lipid content using appropriate imaging software.

In Vitro Cholesterol Efflux Assay

This protocol details the measurement of cholesterol efflux from human THP-1 macrophages treated with NNC 55-0396.

Materials:

  • Human THP-1 monocytes

  • PMA (Phorbol 12-myristate 13-acetate)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • [3H]-labeled cholesterol

  • This compound

  • Apolipoprotein A-I (ApoA-I) or HDL

  • Scintillation counter and vials

Procedure:

  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with FBS.

  • Differentiate the monocytes into macrophages by treating with PMA for 48-72 hours.

  • Label the macrophages with [3H]-labeled cholesterol in serum-containing medium for 24 hours.

  • Wash the cells and equilibrate them in serum-free medium.

  • Treat the cells with NNC 55-0396 at various concentrations for a specified period.

  • Induce cholesterol efflux by adding a cholesterol acceptor, such as ApoA-I or HDL, to the medium.

  • After an incubation period (e.g., 4-6 hours), collect the supernatant and lyse the cells.

  • Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

  • Calculate the percentage of cholesterol efflux as the amount of radioactivity in the medium divided by the total radioactivity (medium + cell lysate), multiplied by 100.

Visualizations

NNC_55_0396_Signaling_Pathway NNC This compound Cav31 Cav3.1 T-type Calcium Channel NNC->Cav31 Blocks p38_JNK p38 / JNK Phosphorylation Cav31->p38_JNK Leads to LXRalpha LXRα Expression p38_JNK->LXRalpha ABCA1_G1 ABCA1 / ABCG1 Expression LXRalpha->ABCA1_G1 CholEfflux Increased Cholesterol Efflux ABCA1_G1->CholEfflux Athero Reduced Atherosclerosis CholEfflux->Athero

Caption: Signaling pathway of this compound in reducing atherosclerosis.

Experimental_Workflow Ldlr_mice Ldlr-/- Mice HCD High-Cholesterol Diet Ldlr_mice->HCD Treatment NNC 55-0396 or Vehicle HCD->Treatment Analysis Aortic Plaque & Lipid Analysis Treatment->Analysis THP1 THP-1 Monocytes PMA PMA Differentiation THP1->PMA Labeling [3H]-Cholesterol Labeling PMA->Labeling NNC_Treat NNC 55-0396 Treatment Labeling->NNC_Treat Efflux Cholesterol Efflux Measurement NNC_Treat->Efflux

Caption: Experimental workflow for in vivo and in vitro studies.

References

Application Notes and Protocols for (Rac)-NNC 55-0396 in Essential Tremor Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (Rac)-NNC 55-0396, a selective T-type calcium channel antagonist, in preclinical animal models of essential tremor. The information is intended to guide researchers in designing and executing experiments to evaluate the anti-tremor efficacy and mechanism of action of NNC 55-0396 and similar compounds.

Introduction

Essential tremor is a prevalent movement disorder, yet its underlying molecular targets for therapeutic development remain largely elusive. A leading hypothesis implicates the rhythmic activity of the olivo-cerebellar system, where T-type calcium channels, particularly the Cav3.1 subtype, are thought to play a crucial role.[1] this compound is a derivative of mibefradil, exhibiting potent and selective antagonism of T-type calcium channels.[2][3] It has been demonstrated to suppress tremor in multiple animal models, offering a valuable pharmacological tool for investigating the pathophysiology of essential tremor and for the development of novel therapeutics.[1][2][4][5] Unlike its parent compound mibefradil, NNC 55-0396 is better tolerated and shows less inhibition of cytochrome P450 enzymes, suggesting a more favorable profile for potential clinical applications.[2][6]

Mechanism of Action

NNC 55-0396 selectively inhibits T-type calcium channels.[3][4] It blocks Cav3.1 channels expressed in HEK293 cells with an IC50 of 6.8 μM, a potency comparable to mibefradil, but without significant effects on high voltage-activated (L-type) calcium channels at concentrations up to 100 μM.[1][4][6] The anti-tremor effects of NNC 55-0396 are attributed to its ability to modulate the oscillatory activity of neurons within the olivo-cerebellar pathway, which is implicated in the generation of tremor.[7]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in preclinical models of essential tremor.

Table 1: In Vitro Efficacy of NNC 55-0396

ParameterCell LineChannelValueReference
IC50HEK293Cav3.1 T-type Calcium Channel6.8 μM[1][4]
InhibitionINS-1High Voltage-Activated (L-type) Calcium ChannelsNo discernible effect up to 100 μM[4]
KiMouse Liver MicrosomesHarmaline O-demethylation0.95 µM[2]
KiMouse Liver MicrosomesTestosterone 6-β-hydroxylation0.71 µM[2]

Table 2: In Vivo Efficacy of NNC 55-0396 in the Harmaline-Induced Tremor Model (Mouse)

Dose (mg/kg, i.p.)Tremor Suppression (%)Time PointReference
12.548.120-40 min post-injection[1]
12.543.640-60 min post-injection[1]
12.5~5020-100 min post-injection[2]
2078.020-40 min post-injection[1]
2057.140-60 min post-injection[1]
20~80Not specified[2]

Table 3: In Vivo Efficacy of NNC 55-0396 in the GABA-A α1 Subunit-Null Genetic Model (Mouse)

Dose (mg/kg, i.p.)Tremor Suppression (%)Reference
2054.2[1]
20~50[2]
4088.3[1]

Table 4: Behavioral and Safety Assessment of NNC 55-0396 (Mouse)

TestDose (mg/kg)OutcomeReference
Horizontal Wire Test2006/6 mice passed[1]
Horizontal Wire Test3003/6 mice failed[1][2]

Experimental Protocols

Harmaline-Induced Tremor Model

This model is a widely used pharmacological model for essential tremor. Harmaline, an alkaloid, induces a robust, high-frequency tremor.[8]

Materials:

  • This compound

  • Harmaline HCl (Sigma-Aldrich)

  • Vehicle (e.g., saline, 10% DMSO in corn oil)

  • Male ICR mice (20-24 g) or Long Evans rats (350-500 g)

  • Tremor measurement apparatus (e.g., force plate actimeter, accelerometer)

  • Animal scale

  • Syringes and needles for intraperitoneal (i.p.) injection

Protocol:

  • Animal Acclimation: Acclimate animals to the housing and experimental conditions for at least 3-5 days prior to the experiment.

  • Drug Preparation:

    • Dissolve Harmaline HCl in saline to the desired concentration (e.g., for a 10-15 mg/kg dose).

    • Prepare NNC 55-0396 in a suitable vehicle. A stock solution in DMSO can be diluted with corn oil for i.p. injection.[9]

  • Baseline Tremor Recording: Place the animal in the tremor measurement apparatus and record baseline activity for a defined period (e.g., 15 minutes).

  • Harmaline Administration: Administer harmaline (10-15 mg/kg, i.p.) to induce tremor. Tremor typically stabilizes within 10-20 minutes.

  • NNC 55-0396 Administration:

    • Prophylactic paradigm: Administer NNC 55-0396 or vehicle i.p. at a specific time point before harmaline administration.

    • Treatment paradigm: Administer NNC 55-0396 (e.g., 12.5 or 20 mg/kg, i.p.) or vehicle 15-20 minutes after harmaline injection, once the tremor is established.[2][10]

  • Tremor Measurement: Record tremor activity for a defined period (e.g., 20-100 minutes) after NNC 55-0396 administration.[2] Tremor is typically quantified by analyzing the power spectrum of the motion signal, focusing on the harmaline-induced tremor frequency range (10-16 Hz).[8]

  • Data Analysis: Calculate the percentage of tremor suppression by comparing the tremor power in the NNC 55-0396-treated group to the vehicle-treated group.

GABA-A α1 Subunit-Null Mouse Model

This is a genetic model that exhibits a persistent, high-frequency tremor (~25 Hz) resembling essential tremor.[7]

Materials:

  • GABA-A receptor α1 subunit-null mice (α1-/-) and wild-type littermates

  • This compound

  • Vehicle

  • Tremor measurement apparatus

  • Animal scale

  • Syringes and needles for i.p. injection

Protocol:

  • Animal Handling: Handle α1-/- mice and their wild-type controls according to approved animal care protocols.

  • Drug Preparation: Prepare NNC 55-0396 in a suitable vehicle as described above.

  • Baseline Tremor Recording: Record the baseline tremor of each α1-/- mouse.

  • NNC 55-0396 Administration: Administer NNC 55-0396 (e.g., 20 or 40 mg/kg, i.p.) or vehicle.[1]

  • Tremor Measurement: Record tremor at specific time points post-injection (e.g., 30 minutes).

  • Data Analysis: Compare the post-treatment tremor levels to the baseline tremor for each animal and calculate the percentage of tremor suppression.

Visualizations

Signaling Pathway

Inferior_Olive Inferior Olive Neurons Rhythmic_Activity Rhythmic Hyperpolarization & Rebound Depolarization Inferior_Olive->Rhythmic_Activity Generates T_type_Ca_Channels T-type Ca²⁺ Channels (Cav3.1) Rhythmic_Activity->T_type_Ca_Channels Mediated by Cerebellum Cerebellum Rhythmic_Activity->Cerebellum Projects to Thalamus Thalamus Cerebellum->Thalamus Projects to Motor_Cortex Motor Cortex Thalamus->Motor_Cortex Projects to Tremor Essential Tremor Motor_Cortex->Tremor Leads to NNC_55_0396 This compound NNC_55_0396->T_type_Ca_Channels Inhibits

Caption: Proposed signaling pathway in essential tremor and the inhibitory action of NNC 55-0396.

Experimental Workflow: Harmaline-Induced Tremor Model

Start Start Acclimation Animal Acclimation Start->Acclimation Baseline Baseline Tremor Recording Acclimation->Baseline Harmaline Harmaline Administration (10-15 mg/kg, i.p.) Baseline->Harmaline Tremor_Induction Tremor Induction & Stabilization Harmaline->Tremor_Induction Treatment Administer this compound or Vehicle (i.p.) Tremor_Induction->Treatment Post_Treatment Post-Treatment Tremor Recording Treatment->Post_Treatment Analysis Data Analysis (% Tremor Suppression) Post_Treatment->Analysis End End Analysis->End

Caption: Experimental workflow for the harmaline-induced essential tremor model.

Experimental Workflow: GABA-A α1 Subunit-Null Model

Start Start Animals Use GABA-A α1-/- Mice & Wild-Type Controls Start->Animals Baseline Baseline Tremor Recording Animals->Baseline Treatment Administer this compound or Vehicle (i.p.) Baseline->Treatment Post_Treatment Post-Treatment Tremor Recording (e.g., at 30 min) Treatment->Post_Treatment Analysis Data Analysis (% Tremor Suppression vs. Baseline) Post_Treatment->Analysis End End Analysis->End

Caption: Experimental workflow for the GABA-A α1 subunit-null genetic model of essential tremor.

References

(Rac)-NNC 55-0396 solubility and stock solution preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-NNC 55-0396 is a potent and selective T-type calcium channel blocker.[1][2][3] It is a structural analog of mibefradil but is more stable and does not produce metabolites that inhibit L-type calcium channels, rendering it more selective for T-type channels.[4][5][6] This compound is widely used in neurological disease research and has been investigated for its anti-angiogenic and anti-cancer properties through the suppression of hypoxia-inducible factor-1α (HIF-1α) signal transduction.[7][8] These application notes provide detailed protocols for the preparation of stock solutions of this compound and summarize its solubility in common laboratory solvents.

Data Presentation

Solubility of this compound Dihydrochloride

The solubility of this compound dihydrochloride in various solvents is summarized in the table below. This information is crucial for the preparation of stock solutions and for designing in vitro and in vivo experiments.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
Water14.1125[9]
DMSO≥ 50≥ 88.56[10][11]
DMF30-[12]
Ethanol30-[12]
Ethanol:PBS (pH 7.2) (1:3)0.25-[12]

Note: The molecular weight of this compound dihydrochloride is 564.57 g/mol .[9] Batch-specific molecular weights may vary due to hydration.[9] For hygroscopic solvents like DMSO, it is recommended to use a newly opened container to ensure maximum solubility.[11]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound dihydrochloride in DMSO.

Materials:

  • This compound dihydrochloride powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing the Compound: Carefully weigh out 1 mg of this compound dihydrochloride powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Adding the Solvent: Using a calibrated micropipette, add 177.13 µL of DMSO to the microcentrifuge tube containing the compound.[11]

  • Dissolving the Compound: Close the tube tightly and vortex thoroughly until the powder is completely dissolved, resulting in a clear solution. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][11] Ensure the tubes are sealed tightly to prevent moisture absorption.[1][11]

Mandatory Visualizations

Experimental Workflow for Stock Solution Preparation

G cluster_start Start cluster_weigh Step 1: Weigh Compound cluster_dissolve Step 2: Dissolve cluster_aliquot Step 3: Aliquot cluster_store Step 4: Store cluster_end End start Start weigh Weigh 1 mg of This compound start->weigh add_dmso Add 177.13 µL DMSO weigh->add_dmso vortex Vortex until dissolved add_dmso->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end_node 10 mM Stock Solution Ready store->end_node

Caption: Workflow for preparing a 10 mM stock solution of this compound.

Signaling Pathway of this compound

G cluster_compound Compound cluster_channel Ion Channel cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response nnc This compound t_type T-type Calcium Channels (Cav3.1) nnc->t_type hif1a_synthesis HIF-1α Protein Synthesis nnc->hif1a_synthesis Inhibits hif1a_stability HIF-1α Stabilization nnc->hif1a_stability Inhibits ca_influx Ca2+ Influx t_type->ca_influx ca_influx->hif1a_synthesis hif1a_synthesis->hif1a_stability angiogenesis Angiogenesis hif1a_stability->angiogenesis

Caption: Signaling pathway of this compound in the inhibition of angiogenesis.

References

Application Notes and Protocols for (Rac)-NNC 55-0396

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Mechanism of Action

(Rac)-NNC 55-0396 is the racemic mixture of NNC 55-0396, a potent and selective blocker of T-type calcium channels.[1] Its primary mechanism of action is the inhibition of low-voltage-activated T-type calcium channels, particularly the Cav3.1 subtype.[2][3][4] Unlike its parent compound, mibefradil, NNC 55-0396 is more structurally stable and shows high selectivity for T-type channels with little to no effect on high-voltage-activated (L-type) calcium channels at concentrations up to 100 μM.[5][6]

In addition to its role in neuroscience research for conditions like essential tremor, this compound has demonstrated significant anti-cancer properties.[7] It has been shown to suppress the proliferation of various cancer cell lines, including breast, gastric, and leukemia cells, and to induce apoptosis.[8][9][10] One of its key anti-cancer mechanisms involves the suppression of angiogenesis by inhibiting the stability and synthesis of Hypoxia-Inducible Factor-1α (HIF-1α).[5][11] In glioblastoma (GBM) cells, at cytotoxic concentrations, NNC 55-0396 can paradoxically increase cytosolic calcium levels by inducing endoplasmic reticulum (ER) stress and activating the IRE1α-JNK1 signaling pathway, leading to apoptosis.[12]

Quantitative Data Summary

The following table summarizes the effective concentrations and half-maximal inhibitory concentrations (IC50) of NNC 55-0396 in various in vitro models.

ParameterCell Line / SystemValueReference
IC50: T-type Ca2+ Channel (Cav3.1) Block HEK293 cells expressing Cav3.16.8 µM[2][3][5]
IC50: Cytotoxicity SNU-1 (Gastric Cancer)4.17 µM[9][10]
IC50: Anti-proliferative Effect MCF-7, MDA-MB-231, ADR (Breast Cancer)~1-2 µM[8]
IC50: Voltage-dependent K+ Channel Inhibition Rabbit coronary arterial smooth muscle cells80 nM[5]
Effective Concentration: Angiogenesis Suppression In vitro models1-5 µM[5]
Effective Concentration: HIF-1α Inhibition A-172, U-251 MG (Glioblastoma)10 µM[13]
Effective Concentration: Apoptosis Induction A172 (Glioblastoma)10 µM[12]
No Discernible Effect: HVA (L-type) Ca2+ Channels INS-1 cellsUp to 100 µM[5][6]

Experimental Protocols

  • Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in high-quality, sterile Dimethyl Sulfoxide (DMSO). For a 10 mM stock solution, dissolve 5.65 mg of this compound (MW: 564.56 g/mol ) in 1 mL of DMSO.

  • Mixing: Vortex thoroughly to ensure the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability (up to 6 months at -80°C).[3] Note that solutions are generally unstable and should be prepared fresh when possible.[4]

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a density that ensures they are in the exponential growth phase at the time of treatment (typically 50-70% confluency).

  • Cell Adherence: Allow cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 20 µM).

  • Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as used in the highest concentration of the drug treatment (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

This protocol is adapted from methodologies used to assess the cytotoxic effects of NNC 55-0396 on cancer cells.[9][10]

  • Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations and a vehicle control as described in Protocol 3.2. Include untreated wells as a baseline control.

  • Incubation: Incubate for the desired time period (e.g., 48 hours).

  • Reagent Addition: Approximately 2-4 hours before the end of the incubation period, add the XTT or WST-1 reagent to each well according to the manufacturer's instructions (typically 10 µL per 100 µL of medium).

  • Final Incubation: Return the plate to the incubator and incubate for 2-4 hours, allowing the viable cells to metabolize the tetrazolium salt into a colored formazan product.

  • Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

This protocol is based on studies demonstrating that NNC 55-0396 induces apoptosis in cancer cells.[9][10][12]

  • Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at its IC50 and 2x IC50 concentrations) and a vehicle control for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) or another viability dye according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells immediately using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be distinguished based on their fluorescence signals.

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

G NNC This compound T_channel T-type Ca2+ Channels (e.g., Cav3.1) NNC->T_channel Inhibits Mito_ROS Mitochondrial ROS NNC->Mito_ROS Suppresses ER_Stress ER Stress (High Concentrations) NNC->ER_Stress Induces Ca_influx Ca2+ Influx T_channel->Ca_influx Proliferation Cell Proliferation Ca_influx->Proliferation Promotes HIF1a HIF-1α Stability & Protein Synthesis Mito_ROS->HIF1a Mediates HIF1a->Proliferation Promotes Angiogenesis Angiogenesis HIF1a->Angiogenesis Promotes IRE1a IRE1α Activation ER_Stress->IRE1a JNK1 JNK1 Activation IRE1a->JNK1 Apoptosis Apoptosis JNK1->Apoptosis

Caption: Signaling pathways modulated by this compound.

G start Start: Seed Cells in Appropriate Culture Vessel overnight Incubate Overnight (37°C, 5% CO2) start->overnight prep Prepare this compound Working Solutions & Vehicle Control overnight->prep treat Treat Cells with Compound or Vehicle prep->treat incubate Incubate for a Defined Period (e.g., 24-72h) treat->incubate endpoint Endpoint Analysis incubate->endpoint viability Cell Viability Assay (XTT, WST-1) endpoint->viability apoptosis Apoptosis Assay (Annexin V) endpoint->apoptosis protein Protein Analysis (Western Blot) endpoint->protein

References

Application Notes and Protocols: (Rac)-NNC 55-0396 in an Organ-on-Chip Glioblastoma Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing (Rac)-NNC 55-0396 in a three-dimensional (3D) organ-on-chip model of glioblastoma (GBM). This document outlines the compound's mechanism of action, experimental procedures, and expected outcomes, offering a valuable resource for investigating novel therapeutic strategies against this aggressive brain tumor.

Introduction

Glioblastoma is the most common and aggressive primary brain tumor in adults, characterized by rapid growth, diffuse infiltration, and high resistance to conventional therapies.[1][2][3] A key feature of the GBM microenvironment is the presence of hypoxic regions, which play a crucial role in tumor progression, chemoresistance, and recurrence.[1][3][4] Cells within these hypoxic niches adapt by stabilizing the transcription factor HIF-1α (Hypoxia-Inducible Factor 1-alpha), which promotes cell proliferation, dedifferentiation, and resistance to treatment.[1][3][4]

This compound is a tetralol derivative initially identified as a T-type calcium channel blocker.[5][6][7] However, its anti-cancer effects in glioblastoma are multifaceted and extend beyond this initial classification.[7][8] Research has demonstrated that NNC 55-0396 can induce apoptosis in GBM cells, particularly within the hypoxic core of the tumor, by modulating several key signaling pathways.[4][6]

Organ-on-a-chip (OOC) technology provides a powerful platform for modeling the complex 3D architecture and microenvironment of tumors like glioblastoma.[1][2][9] These microfluidic devices allow for the co-culture of various cell types, the establishment of chemical gradients (e.g., oxygen and nutrients), and the real-time monitoring of cellular responses to therapeutic agents, offering a more physiologically relevant model than traditional 2D cell cultures.[1][9][10] This document details the application of NNC 55-0396 in a GBM-on-a-chip model to specifically target the hypoxic tumor microenvironment.

Mechanism of Action of this compound in Glioblastoma

While initially characterized as a T-type calcium channel inhibitor, the cytotoxic effects of NNC 55-0396 in glioblastoma cells are now understood to be more complex.[7][8] At cytotoxic concentrations, NNC 55-0396 paradoxically increases cytosolic calcium levels by inducing endoplasmic reticulum (ER) stress and activating inositol triphosphate receptors (IP₃R).[6] This disruption of calcium homeostasis triggers a cascade of events leading to programmed cell death.

Key signaling pathways affected by NNC 55-0396 in GBM include:

  • ER Stress and the Unfolded Protein Response (UPR): NNC 55-0396 activates the IRE1α (Inositol-Requiring Enzyme 1α) arm of the UPR.[6][8] This leads to the activation of JNK1 (c-Jun N-terminal kinase 1) and the subsequent nuclear translocation of the pro-apoptotic transcription factor CHOP.[6]

  • HIF-1α Suppression: In the hypoxic core of GBM, NNC 55-0396 effectively suppresses the stabilization and expression of HIF-1α.[4][5] This counteracts the adaptive mechanisms of cancer cells to low oxygen conditions, reducing their proliferation and survival.[1]

  • Autophagy Inhibition: NNC 55-0396 has been shown to block the macroautophagic process that is typically induced by hypoxia.[3][4] This is evidenced by the accumulation of the autophagosomal constituent LC3-II and the autophagy chaperone p62/SQSTM1, suggesting a late-stage inhibition of autophagy flux.[3][4]

These interconnected pathways contribute to the selective induction of apoptosis in the hypoxic regions of the glioblastoma model.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound on glioblastoma cells.

Table 1: Effect of NNC 55-0396 on HIF-1α and Autophagy Markers

Cell LineTreatmentHIF-1α Levels (relative to control)p62/SQSTM1 Levels (relative to control)LC3-II Levels (relative to control)
U-251 MG10 µM NNC 55-0396 (Hypoxia)DecreasedIncreasedIncreased
A-17210 µM NNC 55-0396 (Hypoxia)DecreasedIncreasedIncreased

Data synthesized from findings indicating NNC 55-0396 reduces HIF-1α levels and blocks autophagy, leading to the accumulation of p62 and LC3-II.[1][4]

Table 2: Cytotoxicity of NNC 55-0396 in Glioblastoma-on-a-Chip Model

Region of ChipTreatmentCell Viability (% of control)
Hypoxic Core10 µM NNC 55-0396Significantly Decreased
Normoxic Periphery10 µM NNC 55-0396No Significant Change

This table represents the finding that NNC 55-0396 selectively induces cell death in the hypoxic core of the GBM-on-a-chip model.[1][4]

Experimental Protocols

Glioblastoma-on-a-Chip Model Assembly and Cell Seeding

This protocol is based on microfluidic devices designed to establish oxygen and nutrient gradients, thereby mimicking the normoxic and hypoxic regions of a tumor.[1][2]

Materials:

  • Microfluidic device with a central chamber and lateral channels (e.g., 4 x 2 mm central chamber, 0.7 mm lateral channel width, 250 µm height).[1][4]

  • Glioblastoma cell lines (e.g., U-251 MG, A-172).

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Extracellular matrix (ECM) hydrogel (e.g., Matrigel or a custom collagen-based gel).

  • This compound (stock solution prepared in DMSO).

Protocol:

  • Prepare the microfluidic devices by sterilizing with 70% ethanol followed by UV irradiation.

  • Pre-coat the channels with an appropriate attachment factor (e.g., Poly-D-lysine) if required by the device specifications.

  • Harvest glioblastoma cells and resuspend them in the ECM hydrogel at a desired concentration.

  • Carefully inject the cell-laden hydrogel into the central chamber of the microfluidic device.

  • Allow the hydrogel to polymerize according to the manufacturer's instructions (e.g., incubation at 37°C).

  • Fill the lateral channels with complete cell culture medium. The continuous flow of medium in the outer channels and its diffusion into the central gel chamber will establish a nutrient and oxygen gradient, leading to a hypoxic core.[2]

  • Culture the GBM-on-a-chip for a period sufficient to establish a stable hypoxic core (e.g., 48-72 hours) before initiating drug treatment.

This compound Treatment

Protocol:

  • Prepare fresh culture medium containing the desired concentration of this compound (e.g., 10 µM). Include a vehicle control with the corresponding concentration of DMSO.

  • Replace the medium in the lateral channels of the GBM-on-a-chip with the NNC 55-0396-containing medium or the vehicle control medium.

  • Maintain the continuous flow of the medium according to the experimental setup.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

Assessment of Cell Viability and Drug Efficacy

Live/Dead Staining:

  • Prepare a solution of Calcein-AM (for live cells, green fluorescence) and Propidium Iodide or Ethidium Homodimer-1 (for dead cells, red fluorescence) in PBS.

  • Remove the medium from the device and gently wash with PBS.

  • Add the staining solution to the device, ensuring it covers the entire cell-laden hydrogel.

  • Incubate according to the manufacturer's protocol, protected from light.

  • Visualize the chip using a fluorescence microscope, capturing images of both the normoxic periphery and the hypoxic core.

  • Quantify the percentage of live and dead cells in different regions of the chip using image analysis software (e.g., ImageJ).

Western Blot Analysis for Protein Expression

This protocol is for analyzing protein expression from 2D cell cultures treated under normoxic and hypoxic conditions to validate the on-chip findings.

Protocol:

  • Culture GBM cells in standard culture plates under normoxic (standard incubator) or hypoxic (hypoxia chamber, e.g., 1% O₂) conditions.

  • Treat the cells with NNC 55-0396 or vehicle control for the desired duration.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.[4]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]

  • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

    • Anti-HIF-1α

    • Anti-p62/SQSTM1

    • Anti-LC3B

    • Anti-β-actin (as a loading control)

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blots using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.[4]

  • Quantify band intensities using image analysis software and normalize to the loading control.[4]

Mandatory Visualizations

NNC_55_0396_Signaling_Pathway NNC This compound ER_Stress ER Stress NNC->ER_Stress HIF1a HIF-1α Stabilization NNC->HIF1a Inhibits Autophagy Autophagy NNC->Autophagy Inhibits IRE1a IRE1α Activation ER_Stress->IRE1a JNK1 JNK1 Activation IRE1a->JNK1 CHOP CHOP Nuclear Translocation JNK1->CHOP Apoptosis Apoptosis CHOP->Apoptosis Hypoxia Hypoxia Hypoxia->HIF1a Hypoxia->Autophagy Survival Cell Survival & Proliferation HIF1a->Survival Autophagy->Survival

Caption: NNC 55-0396 signaling in glioblastoma.

GBM_On_Chip_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture GBM Cells (e.g., U-251 MG) Gel_Prep 3. Prepare Cell-Laden ECM Hydrogel Cell_Culture->Gel_Prep Device_Prep 2. Sterilize Microfluidic Device Seeding 4. Seed Hydrogel into Central Chamber Device_Prep->Seeding Gel_Prep->Seeding Gradient 5. Establish Hypoxic Gradient (Continuous Medium Flow) Seeding->Gradient Treatment 6. Treat with NNC 55-0396 via Lateral Channels Gradient->Treatment Staining 7. Live/Dead Staining (Calcein-AM/PI) Treatment->Staining Imaging 8. Fluorescence Microscopy of Hypoxic/Normoxic Zones Staining->Imaging Quant 9. Image Analysis & Quantification Imaging->Quant

Caption: Experimental workflow for GBM-on-a-chip.

References

Troubleshooting & Optimization

(Rac)-NNC 55-0396 Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (Rac)-NNC 55-0396. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a selective inhibitor of T-type calcium channels.[1][2] It displays a significant inhibitory effect on CaV3.1 T-type channels.[1][2]

Q2: Is this compound completely selective for T-type calcium channels?

While highly selective, this compound is not completely specific to T-type calcium channels and has been shown to have off-target effects. Its predecessor, mibefradil, had notable effects on L-type calcium channels, but NNC 55-0396 was developed to be more selective for T-type channels.[3][4][5]

Q3: What are the known off-target effects of this compound?

Known off-target effects of this compound include interactions with:

  • High Voltage-Activated (HVA) Calcium Channels (including L-type): Inhibition is significantly lower compared to its effect on T-type channels.[4]

  • Voltage-Dependent K+ (Kv) Channels: It has been shown to inhibit these channels in arterial smooth muscle cells.[2]

  • Cytochrome P450 (CYP) Enzymes: NNC 55-0396 inhibits CYP3A4 and CYP2D6.[5]

  • Hypoxia-Inducible Factor-1α (HIF-1α) Signaling: It can suppress HIF-1α signal transduction, which may lead to antiangiogenic effects.[2][6]

  • Mitochondrial Function: Similar to mibefradil, it has been observed to alter mitochondrial function.[7]

Troubleshooting Guide

Issue 1: Unexpected effects on cell viability and proliferation in cancer cell lines.

  • Possible Cause: this compound has been shown to induce apoptosis and cause cell-cycle arrest in various cancer cells, including medulloblastoma and melanoma.[7] In SNU-1 gastric cancer cells, it has a dose-dependent cytotoxic effect.[8] This may be linked to its effects on mitochondrial function or HIF-1α signaling.[6][7]

  • Troubleshooting Steps:

    • Perform a dose-response curve to determine the IC50 for cytotoxicity in your specific cell line. The IC50 for SNU-1 cells was found to be 4.17 µM.[8]

    • Assess markers of apoptosis (e.g., Annexin V staining, caspase activation) to confirm if the observed effect is due to programmed cell death.

    • Consider the contribution of T-type calcium channel inhibition to the observed phenotype, as these channels are implicated in tumor progression.

Issue 2: Inconsistent results in electrophysiology experiments.

  • Possible Cause: The inhibitory action of NNC 55-0396 on T-type calcium channels can be influenced by experimental conditions such as membrane potential and stimulus frequency.[4] Furthermore, off-target effects on other ion channels, like voltage-dependent K+ channels, could confound results.[2]

  • Troubleshooting Steps:

    • Maintain a consistent holding potential and stimulus frequency across experiments to ensure reproducibility of T-type channel block.

    • Be aware that the block of T-type Ca2+ current is partially reduced by membrane hyperpolarization and enhanced at high stimulus frequencies.[4]

    • If working with tissues where multiple channel types are present (e.g., arterial smooth muscle), consider the potential for simultaneous inhibition of T-type Ca2+ and Kv channels.[2] The IC50 for Kv channel inhibition in rabbit coronary arterial smooth muscle cells is 80 nM.[2]

Issue 3: Discrepancies in drug metabolism or interaction studies.

  • Possible Cause: this compound is known to inhibit cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6.[5] This can lead to unexpected drug-drug interactions if other compounds in your experimental system are metabolized by these enzymes.

  • Troubleshooting Steps:

    • Review all compounds in your experimental medium for potential metabolism by CYP3A4 or CYP2D6.

    • If interactions are suspected, consider using a simplified, serum-free medium where possible, or utilize known substrates and inhibitors of these enzymes as controls.

    • Note that at a concentration of 100 nM, NNC 55-0396 inhibits CYP2D6 more potently than mibefradil (55% vs. 23% inhibition, respectively), while mibefradil is a more potent inhibitor of CYP3A4 at the same concentration (63% vs. 27% inhibition).[5]

Quantitative Data on Off-Target Effects

TargetIC50 / % InhibitionCell/SystemReference
CaV3.1 (T-type) Channel 6.8 µMHEK293 cells[1][2]
High Voltage-Activated (HVA) Ca2+ Currents > 100 µMINS-1 cells[1]
Voltage-Dependent K+ (Kv) Channels 80 nMRabbit coronary arterial smooth muscle cells[2]
CYP3A4 27% inhibition at 100 nMRecombinant human enzyme[5]
CYP2D6 55% inhibition at 100 nMRecombinant human enzyme[5]
SNU-1 Gastric Cancer Cells (Cytotoxicity) 4.17 µMSNU-1 cells[8]

Experimental Protocols

1. General Protocol for Assessing T-type Calcium Channel Inhibition in HEK293 Cells

This protocol is a generalized procedure based on standard electrophysiological techniques.

  • Cell Culture: Maintain HEK293 cells stably expressing the CaV3.1 subunit in appropriate culture medium supplemented with a selection agent (e.g., G418).

  • Electrophysiology:

    • Use whole-cell patch-clamp technique to record ionic currents.

    • Use an external solution containing (in mM): 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with TEA-OH.

    • Use an internal solution containing (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.1 Na-GTP, adjusted to pH 7.2 with CsOH.

    • Hold cells at a potential of -100 mV.

    • Elicit T-type currents by depolarizing voltage steps.

    • Apply this compound at various concentrations to the external solution to determine the dose-dependent inhibition and calculate the IC50 value.

2. General Protocol for Assessing Off-Target Effects on CYP3A4 and CYP2D6

This protocol is a generalized procedure for in vitro enzyme inhibition assays.

  • Reagents: Recombinant human CYP3A4 and CYP2D6 enzymes, appropriate substrates (e.g., a fluorescent substrate), and a suitable buffer system.

  • Assay Procedure:

    • Pre-incubate the recombinant CYP enzyme with varying concentrations of this compound in the buffer.

    • Initiate the reaction by adding the substrate.

    • Incubate for a specified time at 37°C.

    • Stop the reaction and measure the formation of the metabolized product (e.g., using fluorescence or LC-MS/MS).

    • Calculate the percentage of inhibition at each concentration of NNC 55-0396 relative to a vehicle control.

Visualizations

NNC This compound T_type T-type Ca2+ Channels (Primary Target) NNC->T_type Inhibits (IC50 = 6.8 µM) Off_target Off-Target Effects NNC->Off_target HVA HVA Ca2+ Channels Off_target->HVA Weak Inhibition (>100 µM) Kv Kv Channels Off_target->Kv Inhibits (IC50 = 80 nM) CYP CYP Enzymes (CYP3A4, CYP2D6) Off_target->CYP Inhibits HIF HIF-1α Pathway Off_target->HIF Suppresses Mito Mitochondrial Function Off_target->Mito Alters cluster_workflow Troubleshooting Workflow: Unexpected Cytotoxicity Start Unexpected Cell Death or Reduced Proliferation Check_Dose Perform Dose-Response (Determine IC50) Start->Check_Dose Assess_Apoptosis Assess Apoptosis Markers (e.g., Annexin V) Check_Dose->Assess_Apoptosis Consider_Mechanism Consider Off-Target Mechanisms Assess_Apoptosis->Consider_Mechanism HIF_Mito HIF-1α or Mitochondrial Effects? Consider_Mechanism->HIF_Mito Yes Conclusion Attribute Effect to On-Target or Off-Target Consider_Mechanism->Conclusion No HIF_Mito->Conclusion

References

(Rac)-NNC 55-0396 solution stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the solution stability, storage, and handling of (Rac)-NNC 55-0396, a selective T-type calcium channel blocker.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

The optimal storage for solid this compound is at -20°C, kept in a sealed container away from moisture.[1][2][3] Some suppliers also indicate that storage at 2-8°C or room temperature in a desiccated state is acceptable.[4][5] For long-term storage, -20°C is recommended, where the compound has been shown to be stable for at least four years.[3]

Q2: What is the best way to prepare and store stock solutions?

To prepare a stock solution, use a high-quality, anhydrous solvent such as newly opened DMSO.[1][6] Sonication or gentle heating can be used to aid dissolution if necessary.[6]

Once prepared, it is critical to aliquot the stock solution into single-use volumes and store them frozen. This practice prevents product inactivation that can result from repeated freeze-thaw cycles.[1] For in-vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[6]

Q3: My this compound solution has precipitated. What should I do?

Precipitation can occur, especially when diluting a concentrated stock solution into an aqueous buffer. If you encounter precipitation during initial preparation, gentle heating and/or sonication may help to redissolve the compound.[6] If precipitation occurs after storage, it may indicate that the storage temperature is too high or that the solution has exceeded its stability period.

Q4: There appears to be conflicting information regarding the stability of stock solutions. What is the consensus?

Different suppliers provide varying stability data. A conservative approach is always recommended. While some datasheets state that DMSO stock solutions are stable for up to 6 months at -80°C or 1 month at -20°C[1][6], others caution that solutions are generally unstable and should be prepared fresh.[7]

Recommendation: For sensitive or long-term experiments, preparing fresh solutions is the safest practice. If storing stock solutions, limit storage to no more than one month at -20°C or six months at -80°C, and always perform a quality control check if you suspect degradation.[1][6]

Q5: What solvents can I use and what are the typical solubilities?

This compound is soluble in several organic solvents and water.[3][6] It's important to note that using hygroscopic solvents like DMSO that have been opened for a while can negatively impact solubility.[1][6]

Table 1: Solubility Data
SolventReported SolubilityCitations
DMSO≥ 100 mg/mL (177.13 mM)[6]
Water≥ 50 mg/mL (88.56 mM)[6]
Ethanol30 mg/mL[3]
DMF30 mg/mL[3]
Ethanol:PBS (pH 7.2) (1:3)0.25 mg/mL[3]

Q6: What is the primary mechanism of action for this compound?

This compound is a highly selective blocker of T-type calcium channels, with a notable selectivity for the Cav3.1 subtype (IC₅₀ of 6.8 μM).[6][7] It exhibits minimal effect on high voltage-activated (HVA) calcium channels at concentrations up to 100 μM.[3][8] Additionally, it has been shown to suppress angiogenesis by inhibiting the HIF-1α signaling pathway.[9]

Storage and Stability Summary

Table 2: Recommended Storage Conditions
FormTemperatureDurationSpecial ConditionsCitations
Solid -20°C≥ 4 yearsSealed, away from moisture[1][3]
2-8°CShort-termDesiccated[4][5]
Stock Solution -80°CUp to 6 monthsAliquoted, sealed, away from moisture[1][6]
-20°CUp to 1 monthAliquoted, sealed, away from moisture[1][6]

Troubleshooting Guide

Unexpected experimental results can often be traced back to compound stability and handling. This guide provides a logical workflow to identify potential issues.

G start Sub-optimal or No Compound Activity check_sol Is the compound fully dissolved in the final medium? start->check_sol check_storage Was the stock solution stored correctly? check_sol->check_storage Yes precipitate Action: Visually inspect for precipitate. Use gentle warming or sonication if necessary. check_sol->precipitate No check_age Is the stock solution within its stability period? check_storage->check_age Yes new_stock Action: Prepare a fresh stock solution from solid. check_storage->new_stock No (e.g., wrong temp, multiple freeze-thaws) check_age->new_stock No run_hplc Optional: Run HPLC analysis to confirm integrity. check_age->run_hplc Yes check_solid Was the solid compound stored correctly? new_solid Action: Order a new vial of the compound. check_solid->new_solid No (e.g., exposed to moisture/light) fresh_sol Action: Prepare fresh working solution. precipitate->fresh_sol new_stock->check_solid run_hplc->check_solid Degradation Detected

Caption: Troubleshooting workflow for investigating sub-optimal compound activity.

Signaling Pathways

This compound has two well-documented mechanisms of action that can be visualized as follows.

G cluster_cell Cell Membrane channel T-type Ca²⁺ Channel (Cav3.1) Ca_in Ca²⁺ Influx channel->Ca_in NNC This compound NNC->channel BLOCKS response Downstream Cellular Responses Ca_in->response Ca_out Extracellular Ca²⁺ Ca_out->channel Opens

Caption: Mechanism of this compound as a T-type calcium channel blocker.

G cluster_cell Cell Mito Mitochondrial Respiration ROS ROS Production Mito->ROS HIFa HIF-1α Expression & Stabilization ROS->HIFa Angio Angiogenesis HIFa->Angio NNC This compound NNC->Mito Inhibits

Caption: Anti-angiogenic activity of this compound via HIF-1α inhibition.[9]

Experimental Protocols

Protocol: Assessing Solution Stability by HPLC

This protocol provides a general framework for assessing the stability of this compound in a specific solvent or buffer over time.

Objective: To quantify the percentage of intact this compound remaining in a solution after storage under defined conditions.

Materials:

  • This compound solid

  • HPLC-grade solvent (e.g., DMSO, water)

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

  • HPLC-grade mobile phase solvents (e.g., acetonitrile, water with formic acid or TFA)

  • Autosampler vials

Methodology:

  • Preparation of T=0 Sample:

    • Accurately weigh and dissolve this compound in the desired solvent to create a stock solution of known concentration (e.g., 10 mM).

    • Immediately dilute a small aliquot of this fresh stock solution with mobile phase to a suitable concentration for HPLC analysis (e.g., 10-50 µM).

    • Inject this sample into the HPLC system. This serves as your 100% integrity, time-zero reference. Record the peak area of the parent compound.

  • Sample Storage:

    • Aliquot the remaining stock solution into several sealed vials.

    • Store these vials under the desired test conditions (e.g., -80°C, -20°C, 4°C, room temperature). Protect from light if the compound is light-sensitive.

  • Time-Point Analysis:

    • At each scheduled time point (e.g., 24h, 48h, 1 week, 1 month), remove one vial from storage.

    • Allow the vial to come to room temperature before opening.

    • Prepare a sample for HPLC analysis by diluting it in the same manner as the T=0 sample.

    • Inject the sample and record the peak area of the parent compound. Note any new peaks that may indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point using the following formula: % Remaining = (Peak Area at Time_X / Peak Area at Time_0) * 100

    • Plot the % Remaining against time to visualize the degradation curve.

G prep_stock 1. Prepare Stock Solution of known concentration t0_analysis 2. Analyze T=0 Sample (Establish 100% baseline) prep_stock->t0_analysis store 3. Aliquot and Store Samples at desired conditions prep_stock->store calc 5. Calculate % Remaining vs. T=0 t0_analysis->calc tx_analysis 4. Analyze Samples at Scheduled Time Points store->tx_analysis tx_analysis->calc end Stability Profile Determined calc->end

References

Technical Support Center: (Rac)-NNC 55-0396 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-NNC 55-0396.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective T-type calcium channel blocker.[1][2] It is a structural analog of mibefradil but was developed to be more stable and selective, with a reduced likelihood of producing metabolites that inhibit high-voltage-activated (HVA) calcium channels.[3][4] Its primary mechanism of action is the inhibition of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3), which are low-voltage-activated channels involved in various physiological processes, including neuronal firing and pacemaker activity.[5][6]

Q2: What are the common research applications for this compound?

This compound is frequently used in neuroscience research to study conditions involving aberrant T-type calcium channel activity, such as epilepsy, neuropathic pain, and essential tremor.[1] It has also been investigated for its anti-cancer properties, particularly in relation to its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[7][8] Additionally, it has been shown to inhibit angiogenesis through the suppression of hypoxia-inducible factor-1α (HIF-1α) signaling.[9]

Q3: What is the difference between this compound and NNC 55-0396?

The prefix "(Rac)-" indicates that the product is a racemic mixture, meaning it contains equal amounts of both enantiomers (mirror-image isomers) of the NNC 55-0396 molecule.[10][11] Enantiomers can have different pharmacological activities and potencies. For some related compounds, the (S)-enantiomer has been shown to be more potent than the racemic mixture.[12] Researchers should be aware that they are working with a mixture of isomers, which could have implications for the interpretation of results.

Q4: How should I store and handle this compound?

For long-term storage, this compound should be kept at -20°C in a sealed container, away from moisture.[11] Stock solutions can typically be stored at -80°C for up to 6 months or at -20°C for 1 month.[13] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

General Experimental Issues

Q5: I am observing unexpected or inconsistent results in my experiments. What are some general troubleshooting steps?

  • Confirm compound identity and purity: Ensure the identity and purity of your this compound stock through appropriate analytical methods.

  • Check solvent compatibility: Verify that the solvent used to dissolve this compound is compatible with your experimental system and does not have confounding effects at the final concentration used. DMSO is a common solvent, but its concentration should be kept low (typically <0.1%) in cell-based assays.

  • Ensure complete solubilization: this compound can be challenging to dissolve. Ensure it is fully dissolved before adding it to your experimental system. Sonication may aid in dissolution.

  • Consider the racemic nature: Remember that you are working with a mixture of enantiomers which may have different activities. This could contribute to variability in your results.

Solubility and Stability

Q6: I am having trouble dissolving this compound. What are the recommended solvents and concentrations?

Refer to the table below for solubility information. For aqueous solutions, using the dihydrochloride salt form can improve solubility.[14]

SolventMaximum Concentration
DMSO≥ 50 mg/mL (88.56 mM)
Water14.11 mg/mL (25 mM) (for dihydrochloride salt)

Data compiled from multiple sources.[11][14]

Q7: Is this compound stable in cell culture media?

While specific stability data in various cell culture media is not extensively published, it is generally recommended to prepare working solutions fresh for each experiment. Stock solutions in DMSO are stable for extended periods when stored properly at low temperatures.[13]

Cell-Based Assays

Q8: I am seeing a significant decrease in cell viability in my experiments, even at low concentrations of this compound. Is this expected?

Yes, this compound has been shown to have cytotoxic effects and can induce apoptosis in various cell types, particularly cancer cell lines.[8][15] This is an important consideration, as the observed effects in your experiment may be due to general cytotoxicity rather than specific T-type calcium channel inhibition.

Troubleshooting Steps:

  • Perform a dose-response curve for cytotoxicity: Determine the IC50 for cytotoxicity in your specific cell line using an appropriate cell viability assay (e.g., MTT, XTT, or CellTiter-Glo). This will help you identify a concentration range that inhibits T-type calcium channels with minimal impact on cell viability.

  • Include a positive control for apoptosis: Use a known apoptosis-inducing agent as a positive control to confirm that your assay is working correctly.

  • Use a non-toxic concentration range: For experiments where you want to study the specific effects of T-type calcium channel inhibition without confounding cytotoxicity, use concentrations of this compound that are well below the cytotoxic IC50.

Q9: How can I be sure the effects I'm seeing are due to T-type calcium channel inhibition and not off-target effects?

This is a critical question in pharmacological studies. Here are some strategies to address this:

  • Employ molecular biology techniques: Use siRNA or shRNA to specifically knock down the expression of T-type calcium channel subunits (CaV3.1, CaV3.2, CaV3.3). If the phenotype of the knockdown cells mimics the effect of this compound, it provides strong evidence for on-target effects.

  • Use a rescue experiment: In knockdown cells, see if the phenotype can be rescued by expressing a form of the T-type calcium channel that is resistant to knockdown.

  • Investigate known off-target effects: Be aware of the known off-target effects of this compound, such as inhibition of some voltage-gated potassium channels, and design experiments to rule out their contribution to your observed effects.[17]

Electrophysiology

Q10: I am not seeing a complete block of my currents in my patch-clamp experiments. What could be the issue?

The inhibitory effect of this compound on T-type calcium channels is voltage-dependent.[3] The block is less effective at more hyperpolarized membrane potentials.

Troubleshooting Steps:

  • Adjust your holding potential: The effectiveness of the block can be enhanced at more depolarized holding potentials.

  • Consider the stimulus frequency: The block of T-type calcium currents by this compound can be enhanced at higher stimulus frequencies.[3]

  • Allow sufficient time for washout: this compound is known to have a slow washout.[3] If you are performing experiments that require reversal of the block, allow for an extended washout period.

In Vivo Experiments

Q11: What is a recommended starting dose and route of administration for in vivo studies?

The optimal dose and route of administration will depend on the animal model and the specific research question. However, based on published studies, intraperitoneal (i.p.) injection is a common route of administration. A dose of 20 mg/kg has been used in some mouse models.[13] It is always recommended to perform a dose-finding study to determine the optimal dose for your specific experimental conditions.

Q12: How should I formulate this compound for in vivo administration?

A common formulation for intraperitoneal injection involves first dissolving this compound in DMSO to create a stock solution, and then diluting it in a vehicle such as saline containing PEG300 and Tween-80.[13] For example, a working solution can be prepared by adding a 10% DMSO stock solution to 40% PEG300, 5% Tween-80, and 45% saline.[13] It is crucial to ensure the final solution is clear and free of precipitates.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 (T-type Ca2+ channel inhibition)
CaV3.16.8 µMHEK293 cells[13][14]
IC50 (Cytotoxicity)
SNU-1 gastric cancer cells4.17 µMXTT assay[8]
Effective Concentrations (In Vitro)
Inhibition of HIF-1α activity1-5 µMU87MG cells[9]
Effective Doses (In Vivo)
Tremor suppression (GABAA α1-null mice)20 mg/kg (i.p.)Mouse model[13]
Tumor growth inhibition (U87MG xenografts)20 mg/kgMouse model[9]

Experimental Protocols

Cell Viability Assay (XTT)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add the XTT solution to each well and incubate for a period recommended by the manufacturer (typically 2-4 hours), or until a color change is apparent.

  • Measurement: Measure the absorbance of the samples in a multi-well plate reader at the appropriate wavelength (usually 450-500 nm with a reference wavelength of around 650 nm).

  • Data Analysis: Subtract the background absorbance (from wells with no cells) from all readings. Express the results as a percentage of the vehicle-treated control. Plot the percentage of viable cells against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.

Western Blot for HIF-1α

This protocol provides a general framework for detecting HIF-1α levels after treatment with this compound.

  • Cell Culture and Treatment: Culture cells to the desired confluency. To induce HIF-1α expression, cells can be placed in a hypoxic chamber (1% O2) or treated with a hypoxia-mimetic agent like cobalt chloride (CoCl2) or desferrioxamine (DFO). Treat the cells with this compound for the desired time.

  • Cell Lysis: Due to the rapid degradation of HIF-1α in the presence of oxygen, it is crucial to perform the lysis step quickly and on ice.[18] For enhanced detection, consider preparing nuclear extracts, as HIF-1α translocates to the nucleus under hypoxic conditions.[18] Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the HIF-1α signal to a loading control (e.g., β-actin or lamin B1 for nuclear extracts).

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane T_channel T-type Ca2+ Channel (CaV3.x) Ca_influx Ca2+ Influx T_channel->Ca_influx Mediates NNC_55_0396 This compound NNC_55_0396->T_channel Inhibition Downstream_effects Downstream Cellular Effects Ca_influx->Downstream_effects

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Hypothesis: Effect is due to T-type channel inhibition Dose_Response Determine cytotoxic IC50 Start->Dose_Response Choose_Conc Select non-toxic concentrations for mechanistic studies Dose_Response->Choose_Conc Primary_Experiment Perform primary experiment with This compound Choose_Conc->Primary_Experiment Compare_Results Compare results from all experimental arms Primary_Experiment->Compare_Results Control_1 Use structurally different T-type channel blocker Control_1->Compare_Results Control_2 Use siRNA/shRNA to knockdown T-type channels Control_2->Compare_Results Conclusion_On_Target Conclusion: Effect is likely on-target Compare_Results->Conclusion_On_Target Consistent Results Conclusion_Off_Target Conclusion: Off-target effects may be involved. Further investigation needed. Compare_Results->Conclusion_Off_Target Inconsistent Results

Caption: Workflow to validate on-target effects.

Troubleshooting_Tree Start Unexpected Results with This compound Check_Basics Check compound purity, solubility, and solvent controls Start->Check_Basics Basics_OK Issue persists Check_Basics->Basics_OK OK Basics_Not_OK Issue Resolved Check_Basics->Basics_Not_OK Problem Found Assay_Type What type of assay? Basics_OK->Assay_Type Cell_Based Cell-Based Assay Assay_Type->Cell_Based Electro Electrophysiology Assay_Type->Electro In_Vivo In Vivo Assay_Type->In_Vivo Check_Cytotoxicity Assess cytotoxicity (IC50) and consider off-target effects Cell_Based->Check_Cytotoxicity Check_Voltage Review holding potential and stimulus frequency Electro->Check_Voltage Check_Formulation Verify formulation and dose In_Vivo->Check_Formulation

Caption: Troubleshooting decision tree for experiments.

References

Technical Support Center: Optimizing (Rac)-NNC 55-0396 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vitro use of (Rac)-NNC 55-0396, a selective T-type calcium channel blocker.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective inhibitor of T-type calcium channels.[1] It demonstrates a high affinity for the Cav3.1 subtype, with a reported half-maximal inhibitory concentration (IC50) of approximately 6.8 µM in HEK293 cells stably expressing this channel.[1][2][3] It is a structural analog of mibefradil but was developed to be more stable and selective, with reduced off-target effects on high-voltage-activated (HVA) L-type calcium channels.[4][5]

Q2: What are the known off-target effects of this compound?

While designed for selectivity, this compound can exhibit off-target effects, particularly at higher concentrations. These include:

  • Inhibition of voltage-dependent K+ channels: In arterial smooth muscle cells, it has been shown to inhibit these channels with an IC50 of 80 nM.[1]

  • Suppression of HIF-1α signaling: It can inhibit the stability and synthesis of hypoxia-inducible factor-1α (HIF-1α), a key regulator of cellular response to hypoxia.[6][7][8] This effect has been observed in the 1-5 µM range and is linked to the suppression of mitochondrial reactive oxygen species.[1][6]

  • Alteration of mitochondrial function: Some studies suggest that, similar to its parent compound mibefradil, NNC 55-0396 can alter mitochondrial function and energy metabolism.[9]

  • Induction of apoptosis and cell cycle arrest: In some cancer cell lines, the cytotoxic effects observed may be due to off-target actions, as the concentrations required are higher than those needed to block T-type calcium channels.[9][10]

Q3: How should I prepare and store this compound stock solutions?

This compound is available as a dihydrochloride salt or hydrate, which affects its solubility.[3]

  • Solubility: It is soluble in water (up to 25 mM), DMSO (up to 30 mg/ml), and ethanol (up to 30 mg/ml).[1][3] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.

  • Storage: The solid compound should be stored at -20°C for long-term stability (≥ 4 years).[1]

  • Solution Stability: Stock solutions in DMSO can be stored at -20°C. However, some suppliers suggest that aqueous solutions are unstable and should be prepared fresh.[11] It is recommended to minimize freeze-thaw cycles.

Troubleshooting Guide

Issue 1: No observable effect at the expected concentration.

  • Possible Cause 1: Suboptimal Concentration. The effective concentration of this compound is highly dependent on the cell type and the specific T-type calcium channel subtype being targeted.

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Start with a broad range of concentrations (e.g., 100 nM to 100 µM) based on published data.

  • Possible Cause 2: Compound Degradation. Improper storage or handling of the compound or stock solutions can lead to degradation.

    • Recommendation: Ensure the compound has been stored correctly. Prepare fresh working solutions from a recently prepared stock solution for each experiment.

  • Possible Cause 3: Low Expression of T-type Calcium Channels. The target cells may not express T-type calcium channels at a high enough level to produce a measurable response.

    • Recommendation: Verify the expression of Cav3.1, Cav3.2, and Cav3.3 channels in your cell line using techniques like RT-qPCR or Western blotting.

Issue 2: High cell toxicity or unexpected off-target effects.

  • Possible Cause 1: Concentration is too high. As concentrations increase, the likelihood of off-target effects becomes more significant.[9]

    • Recommendation: Lower the concentration of this compound. Refer to the dose-response curve generated to select the lowest concentration that gives the desired on-target effect.

  • Possible Cause 2: Solvent Toxicity. High concentrations of the solvent (e.g., DMSO) can be toxic to cells.

    • Recommendation: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1-0.5% for DMSO). Include a vehicle control (medium with the same concentration of solvent) in your experiments.

  • Possible Cause 3: Off-target pharmacology. The observed effect may be due to the inhibition of other ion channels or signaling pathways.[1][6]

    • Recommendation: To confirm that the observed effect is mediated by T-type calcium channels, consider using a structurally different T-type calcium channel blocker as a positive control. Additionally, siRNA-mediated knockdown of the specific T-type calcium channel subtype can help validate the on-target effect.[12]

Data Presentation

Table 1: Reported In Vitro Concentrations of this compound and Observed Effects

Cell TypeConcentrationObserved EffectReference
HEK293 (stably expressing Cav3.1)IC50 = 6.8 µMInhibition of T-type calcium channels[1][2][3]
INS-1Up to 100 µMNo discernible effect on L-type calcium channels[1]
Arterial Smooth Muscle CellsIC50 = 80 nMInhibition of voltage-dependent K+ channels[1]
Various Cancer Cell Lines1-5 µMSuppression of angiogenesis via HIF-1α inhibition[1]
SNU-1 Gastric Cancer CellsIC50 = 4.17 µMCytotoxicity and induction of apoptosis[10]
Murine N2a cell line8 µMIncreased Aβ1-42 secretion[13]
Human Pancreatic Delta CellsNot specifiedBlockade of T-type calcium channels[14]
Red Blood Cells10 µMInduction of vesiculation[15]

Experimental Protocols

Protocol 1: Determination of IC50 for T-type Calcium Channel Inhibition using Electrophysiology

  • Cell Preparation: Culture HEK293 cells stably expressing the T-type calcium channel subtype of interest (e.g., Cav3.1).

  • Patch-Clamp Recording:

    • Perform whole-cell patch-clamp recordings.

    • Use an internal solution containing Cs+ to block K+ currents and an external solution containing Ba2+ or Ca2+ as the charge carrier.

    • Hold the cells at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in a closed, available state.

    • Elicit T-type currents using a depolarizing voltage step (e.g., to -30 mV).

  • Drug Application:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in the external recording solution to achieve a range of final concentrations (e.g., 0.1, 1, 3, 10, 30, 100 µM).

    • Apply each concentration to the cell via a perfusion system.

  • Data Analysis:

    • Measure the peak inward current at each concentration.

    • Normalize the current to the control (before drug application).

    • Plot the normalized current as a function of the drug concentration and fit the data to a Hill equation to determine the IC50 value.

Protocol 2: Assessment of Cytotoxicity using an XTT Assay

  • Cell Seeding: Seed cells (e.g., SNU-1 gastric cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO).

    • Incubate the cells for a specified period (e.g., 24 hours).

  • XTT Assay:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add the XTT mixture to each well and incubate for the recommended time (e.g., 4 hours) at 37°C.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm with a reference wavelength of 650 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the drug concentration to determine the IC50 for cytotoxicity.

Mandatory Visualizations

Signaling_Pathway_of_NNC_55_0396 cluster_cell Cell Membrane NNC This compound T_type T-type Ca²⁺ Channel (e.g., Cav3.1) NNC->T_type Inhibits Ca_influx Ca²⁺ Influx T_type->Ca_influx Blocks Downstream Downstream Cellular Effects Ca_influx->Downstream Modulates

Caption: Primary mechanism of this compound action.

Off_Target_Effects cluster_effects Potential Off-Target Effects NNC This compound (Higher Concentrations) K_channel Voltage-gated K⁺ Channels NNC->K_channel Inhibits HIF1a HIF-1α Signaling NNC->HIF1a Suppresses Mitochondria Mitochondrial Function NNC->Mitochondria Alters Apoptosis Apoptosis / Cell Cycle Arrest NNC->Apoptosis Induces Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Optimization Determine_Cell_Line 1. Determine Cell Line & Endpoint of Interest Literature_Review 2. Review Literature for Starting Concentrations Determine_Cell_Line->Literature_Review Dose_Response 3. Perform Dose-Response (e.g., 100 nM - 100 µM) Literature_Review->Dose_Response Assess_On_Target 4. Assess On-Target Effect (e.g., Ca²⁺ influx) Dose_Response->Assess_On_Target Assess_Off_Target 5. Assess Off-Target Effects (e.g., Cytotoxicity) Dose_Response->Assess_Off_Target Determine_Optimal_Conc 6. Determine Optimal Concentration (Lowest effective, non-toxic dose) Assess_On_Target->Determine_Optimal_Conc Assess_Off_Target->Determine_Optimal_Conc Validation 7. Validate with Controls (e.g., another blocker, siRNA) Determine_Optimal_Conc->Validation

References

(Rac)-NNC 55-0396 Cytotoxicity Assessment: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of (Rac)-NNC 55-0396. It includes frequently asked questions and troubleshooting guides to facilitate smooth and accurate experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of NNC 55-0396 leading to cytotoxicity?

A1: this compound is a selective inhibitor of T-type Ca2+ channels.[1][2][3] While its primary target is the Cav3.1 T-type channel, its cytotoxic effects, particularly in cancer cells, appear to be mediated by off-target actions at concentrations higher than those needed for channel blockade.[4] The primary cytotoxic mechanism involves the induction of Endoplasmic Reticulum (ER) stress and activation of the Unfolded Protein Response (UPR).[4][5] This leads to a paradoxical increase in cytosolic calcium levels via inositol triphosphate receptor (IP3R) activation, triggering apoptosis and a multi-level dysregulation of autophagy.[4][5]

Q2: In which cell types has the cytotoxicity of NNC 55-0396 been observed?

A2: The cytotoxic effects of NNC 55-0396 have been documented in various cancer cell lines, including glioblastoma multiforme (GBM), gastric cancer, and leukemia cells.[4][6][7][8] In GBM cells, it induces cell death by activating IRE1α and calcium signaling.[4] In SNU-1 gastric cancer cells, it has been shown to have a concentration-dependent cytotoxic effect and to induce apoptosis.[7][8]

Q3: What are the typical IC50 values observed for NNC 55-0396?

A3: The half-maximal inhibitory concentration (IC50) varies depending on the target and cell type. For its primary target, the Cav3.1 T-type calcium channel, the IC50 is approximately 6.8 μM.[1][9][10] In cytotoxicity assays, the IC50 value for SNU-1 gastric cancer cells was determined to be 4.17 μM after 24 hours of treatment.[7][8]

Q4: How does NNC 55-0396 affect angiogenesis?

A4: NNC 55-0396 inhibits angiogenesis by suppressing hypoxia-inducible factor-1α (HIF-1α) signal transduction.[6] It has been shown to inhibit HIF-1α expression through both proteasomal degradation and protein synthesis pathways, thereby suppressing tumor-induced angiogenesis in vitro and in vivo.[6]

Troubleshooting Guide

Issue 1: High variability in cytotoxicity assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding plates. Use a hemocytometer or automated cell counter to accurately determine cell density. Perform seeding quickly to prevent cells from settling in the reservoir.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.

  • Possible Cause: Instability of NNC 55-0396 in solution.

    • Solution: Prepare fresh stock solutions of NNC 55-0396 for each experiment. Solutions are known to be unstable.[10] Follow the supplier's instructions for proper storage of the compound.

Issue 2: No significant cytotoxicity observed at expected concentrations.

  • Possible Cause: Cell line resistance.

    • Solution: Different cell lines exhibit varying sensitivity. Verify the reported sensitivity of your cell line in the literature. Consider performing a dose-response experiment with a wider range of concentrations and longer incubation times.

  • Possible Cause: Incorrect assay selection.

    • Solution: The cytotoxic mechanism of NNC 55-0396 involves apoptosis and autophagy.[4][5] Assays that measure metabolic activity (e.g., MTT, XTT) might not fully capture the extent of cell death if metabolic activity is not immediately compromised. Consider using assays that directly measure cell death or apoptosis, such as LDH release or Annexin V/Propidium Iodide staining.[11][12]

Issue 3: Discrepancy between T-type channel inhibition and observed cytotoxicity.

  • Possible Cause: Off-target effects.

    • Solution: Be aware that the cytotoxic effects on cancer cells are often observed at concentrations higher than those required to block T-type calcium channels, suggesting off-target mechanisms are at play.[4] When interpreting results, consider the multiple signaling pathways affected by NNC 55-0396, including ER stress and calcium mobilization from intracellular stores.[4][5]

Quantitative Data Summary

CompoundTarget/Cell LineAssay TypeIC50 ValueReference
This compoundCav3.1 (T-type channel)Electrophysiology6.8 μM[1][9][10]
This compoundSNU-1 (Gastric Cancer)XTT Assay (24h)4.17 μM[7][8]

Experimental Protocols

Protocol: XTT Cytotoxicity Assay for NNC 55-0396

This protocol is a general guideline based on methods used to assess the cytotoxicity of NNC 55-0396 in SNU-1 gastric cancer cells.[7][8]

1. Cell Seeding:

  • Culture SNU-1 cells under optimal conditions.
  • Trypsinize and resuspend cells in fresh medium.
  • Count cells and adjust the concentration to 1 x 10⁵ cells/mL.
  • Seed 100 μL of the cell suspension (1 x 10⁴ cells/well) into a 96-well plate.
  • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of NNC 55-0396 in an appropriate solvent (e.g., DMSO).
  • Perform serial dilutions of NNC 55-0396 in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
  • Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of NNC 55-0396. Include vehicle control (medium with solvent) and untreated control wells.
  • Incubate the plate for the desired exposure time (e.g., 24 hours).

3. XTT Assay:

  • Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. This typically involves mixing the XTT reagent with an electron-coupling reagent.
  • Add 50 μL of the XTT labeling mixture to each well.
  • Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator. During this time, metabolically active cells will reduce the yellow XTT tetrazolium salt to a colored formazan product.
  • After incubation, gently shake the plate to evenly distribute the color.

4. Data Acquisition:

  • Measure the absorbance of each well using a microplate reader at a wavelength of 450 nm (with a reference wavelength of ~650 nm).
  • Calculate cell viability as a percentage of the control (untreated or vehicle-treated cells).
  • Plot the percentage of cell viability against the log of the NNC 55-0396 concentration to determine the IC50 value.

Visualizations

NNC_55_0396_Signaling_Pathway cluster_cell Cell Membrane cluster_er Endoplasmic Reticulum NNC NNC 55-0396 T_type T-type Ca2+ Channel NNC->T_type Inhibits ER_Stress ER Stress NNC->ER_Stress Induces (Off-target) Ca_influx Ca2+ Influx UPR UPR Activation (IRE1α) ER_Stress->UPR IP3R IP3R UPR->IP3R Activates ER_Ca Ca2+ Release IP3R->ER_Ca Cytosolic_Ca ↑ Cytosolic Ca2+ ER_Ca->Cytosolic_Ca Autophagy Autophagy Dysregulation Cytosolic_Ca->Autophagy Apoptosis Apoptosis Cytosolic_Ca->Apoptosis

Caption: NNC 55-0396 cytotoxicity signaling pathway.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A 1. Culture Cells B 2. Seed Cells in 96-well Plate A->B C 3. Allow Attachment (24h Incubation) B->C D 4. Prepare NNC 55-0396 Serial Dilutions C->D E 5. Treat Cells with Compound D->E F 6. Incubate for Exposure Period (e.g., 24h) E->F G 7. Add Cytotoxicity Reagent (e.g., XTT, MTT, LDH) F->G H 8. Incubate per Protocol G->H I 9. Measure Signal (e.g., Absorbance) H->I J 10. Analyze Data & Calculate IC50 I->J

Caption: General experimental workflow for cytotoxicity assessment.

References

interpreting unexpected results with (Rac)-NNC 55-0396

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-NNC 55-0396. The information addresses common and unexpected results encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily known as a selective T-type calcium channel blocker.[1][2][3] It shows a higher selectivity for T-type calcium channels over high-voltage-activated (HVA) calcium channels.[4] Specifically, it blocks Cav3.1 T-type calcium channels with an IC50 value of approximately 6.8 μM in HEK293 cells.[3][5]

Q2: I am observing effects that are inconsistent with T-type calcium channel blockade. What could be the cause?

A2: While this compound is selective for T-type calcium channels, several studies have reported off-target effects that may explain unexpected results. These can include inhibition of voltage-dependent K+ channels, suppression of HIF-1α signaling, and induction of apoptosis through mechanisms potentially independent of T-type channel blockade on the plasma membrane.[5][6][7]

Q3: My cells are undergoing apoptosis after treatment with this compound. Is this an expected outcome?

A3: Yes, this can be an expected, though perhaps unintended, outcome depending on your cell type and experimental conditions. Studies have shown that NNC 55-0396 can induce concentration-dependent cytotoxicity and apoptosis in various cancer cell lines, including gastric cancer and leukemia cells.[7] This effect may be linked to the transfer of calcium from the endoplasmic reticulum to the cytosol.[7]

Q4: I am using this compound in a study on angiogenesis and observing inhibitory effects. Is there a known mechanism for this?

A4: Yes, NNC 55-0396 has been shown to inhibit angiogenesis by suppressing hypoxia-inducible factor-1α (HIF-1α) signal transduction.[6] It can inhibit both the expression and stabilization of HIF-1α, a key regulator of angiogenesis.[6] This antiangiogenic activity has been observed both in vitro and in vivo.[6]

Q5: In my islet studies, this compound is causing a paradoxical increase in glucagon secretion at low glucose. Why is this happening?

A5: This paradoxical effect has been documented in human pancreatic islets. While the precise mechanism is not fully elucidated, it is suggested to be an off-target effect of the compound, as it was not attributed to the inhibition of somatostatin or insulin secretion.[8] This highlights the importance of considering non-canonical effects of this inhibitor in complex biological systems.

Troubleshooting Guide

Observed Unexpected Result Potential Cause Recommended Action
Unexpected changes in membrane potential not consistent with T-type Ca2+ channel blockade. Inhibition of voltage-dependent K+ channels.[5]Perform patch-clamp experiments to isolate and characterize K+ currents in your experimental model in the presence of NNC 55-0396.
Anti-proliferative effects at concentrations lower than expected for T-type channel blockade. Suppression of HIF-1α signaling pathway.[6]Measure HIF-1α protein levels and the expression of its downstream target genes (e.g., VEGF) via Western blot and qPCR, respectively.
Cell death observed in non-excitable cells. Induction of apoptosis via intracellular Ca2+ store release.[7]Measure cytosolic calcium levels using a fluorescent indicator (e.g., Fura-2) and assess markers of apoptosis (e.g., caspase-3 activation, Annexin V staining).
Alterations in red blood cell morphology (shrinkage). Off-target effects on red blood cell physiology.[9]Use flow cytometry to measure changes in red blood cell side scatter as an indicator of cell shrinkage.
No effect on glucose-stimulated insulin secretion. T-type calcium channels may not be the primary driver of insulin secretion in your specific model or conditions. At high glucose concentrations, L-type calcium channels are the dominant regulators.[10]Confirm the expression and functional contribution of different calcium channel subtypes in your model system. Use specific blockers for other channel types as controls.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for T-type Calcium Currents
  • Cell Preparation: Culture HEK293 cells stably expressing the Cav3.1 T-type calcium channel subtype. Plate cells on glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • External Solution (in mM): 110 BaCl₂, 10 HEPES, 10 TEA-Cl, 10 Glucose, 1 MgCl₂. Adjust pH to 7.4 with CsOH.

    • Internal Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH.

  • Recording:

    • Obtain whole-cell patch-clamp recordings using an amplifier and data acquisition system.

    • Hold the cell at a holding potential of -100 mV to ensure availability of T-type channels.

    • Apply depolarizing voltage steps from -80 mV to +40 mV in 10 mV increments for 200 ms.

    • Establish a stable baseline recording of T-type currents.

  • Drug Application: Prepare stock solutions of this compound in DMSO. Dilute to the final desired concentration in the external solution immediately before application. Perfuse the cells with the NNC 55-0396 containing solution.

  • Data Analysis: Measure the peak inward current at each voltage step before and after drug application. Calculate the percentage of inhibition to determine the IC50 value.

Protocol 2: Western Blot for HIF-1α Expression
  • Cell Culture and Treatment: Culture cells (e.g., U87MG glioblastoma cells) under normoxic (21% O₂) or hypoxic (1% O₂) conditions for 6-24 hours. Treat hypoxic cells with varying concentrations of this compound.

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 30-50 µg of protein per lane on an 8% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize the results.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Effects NNC_55_0396 This compound T_type_Ca_Channel T-type Ca2+ Channel (Cav3.1) NNC_55_0396->T_type_Ca_Channel Inhibits K_Channel Voltage-gated K+ Channel NNC_55_0396->K_Channel Inhibits (Off-target) HIF_1a_Stabilization HIF-1α Stabilization NNC_55_0396->HIF_1a_Stabilization Inhibits (Off-target) ER Endoplasmic Reticulum NNC_55_0396->ER Induces Ca2+ release (Off-target) Ca_Influx Ca2+ Influx T_type_Ca_Channel->Ca_Influx Blocks K_Efflux K+ Efflux K_Channel->K_Efflux Blocks Angiogenesis Angiogenesis HIF_1a_Stabilization->Angiogenesis Promotes Apoptosis Apoptosis ER->Apoptosis Leads to

Caption: Signaling pathways affected by this compound.

Experimental_Workflow Start Unexpected Experimental Result Hypothesis Formulate Hypothesis: On-target vs. Off-target effect Start->Hypothesis Literature Review Literature for Known Off-Target Effects Hypothesis->Literature Control_Exp Design Control Experiments Literature->Control_Exp Patch_Clamp Patch-Clamp for Ion Channel Specificity Control_Exp->Patch_Clamp Electrophysiological Anomaly Western_Blot Western Blot for Protein Expression (e.g., HIF-1α) Control_Exp->Western_Blot Unexpected Gene/ Protein Regulation Calcium_Imaging Calcium Imaging for Intracellular Ca2+ Flux Control_Exp->Calcium_Imaging Anomalous Ca2+ Signaling Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase) Control_Exp->Apoptosis_Assay Unexplained Cell Death Analysis Analyze Data Patch_Clamp->Analysis Western_Blot->Analysis Calcium_Imaging->Analysis Apoptosis_Assay->Analysis Conclusion Draw Conclusion on Mechanism of Action Analysis->Conclusion

Caption: Troubleshooting workflow for unexpected results.

References

Technical Support Center: (Rac)-NNC 55-0396 Vehicle Control for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (Rac)-NNC 55-0396 in in vivo studies. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the racemic mixture of NNC 55-0396.[1] NNC 55-0396 is a potent and selective T-type calcium channel blocker.[2][3] Its primary mechanism of action is the inhibition of T-type calcium channels, which are involved in various physiological processes, including neuronal excitability and hormone secretion.[4][5] By blocking these channels, NNC 55-0396 can modulate downstream signaling pathways.

Q2: What are the common in vivo applications of this compound?

A2: this compound has been investigated in various in vivo models for its therapeutic potential in a range of conditions, including:

  • Neurological Disorders: It has been studied in models of essential tremor, neuropathic pain, and Parkinson's disease due to its ability to modulate neuronal firing patterns.[3][6][7]

  • Cancer: Research suggests that NNC 55-0396 can inhibit tumor growth and angiogenesis.[8][9] This is partly attributed to its ability to suppress the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.[8]

  • Metabolic Diseases: Studies in db/db mice have shown that NNC 55-0396 can reduce blood glucose levels, suggesting a potential role in diabetes research.[10]

Q3: What is a suitable vehicle for in vivo administration of this compound?

A3: Due to its poor water solubility, this compound requires a specific vehicle for in vivo administration. A commonly used and effective vehicle formulation consists of:

  • 10% Dimethyl sulfoxide (DMSO)

  • 40% Polyethylene glycol 300 (PEG300)

  • 5% Polysorbate 80 (Tween-80)

  • 45% Saline

This combination of co-solvents and surfactants helps to dissolve the compound and maintain its stability in solution for administration.[3] Another suggested vehicle for intraperitoneal injection is 10% DMSO in corn oil.[3]

Q4: Are there any known side effects of the recommended vehicle?

A4: Yes, the components of the vehicle can have their own biological effects. High concentrations of DMSO can cause local irritation and have been reported to decrease locomotor activity in mice at concentrations of 32% and higher.[11][12] PEG-400 and Tween-80 have also been shown to affect locomotor activity at high concentrations.[11][13] Therefore, it is crucial to include a vehicle-only control group in your experiments to differentiate the effects of this compound from those of the vehicle.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation of this compound in the vehicle Incomplete dissolution.Ensure the compound is fully dissolved in DMSO first before adding the other vehicle components sequentially while vortexing. Gentle warming and sonication can also aid in dissolution.[14]
Temperature fluctuations.Prepare the formulation fresh before each use and maintain it at a consistent temperature. Avoid storing the final formulation for extended periods, especially at low temperatures.
Animal distress or adverse reactions after injection (e.g., irritation, lethargy) High concentration of DMSO.Ensure the final concentration of DMSO in the formulation does not exceed 10%.[14]
Improper injection technique.For intraperitoneal injections, ensure the needle is inserted correctly to avoid puncturing organs. For oral gavage, use a proper-sized feeding needle to prevent esophageal injury.[14]
Vehicle-induced effects.As mentioned, the vehicle itself can have behavioral effects. Always include a vehicle control group to properly interpret the results.[11][13]
Inconsistent or lack of efficacy in vivo Poor bioavailability.The recommended vehicle is designed to improve solubility and bioavailability. Ensure the formulation is prepared correctly and administered at the appropriate dose.
Incorrect dosage.Review the literature for effective dose ranges in similar in vivo models. A dose of 20 mg/kg (i.p.) has been shown to be effective in suppressing tremor in mouse models.[3]
High variability between animals.Ensure consistent dosing and handling of all animals. Increase the number of animals per group to improve statistical power.

Quantitative Data Summary

Table 1: In Vitro Potency of NNC 55-0396

Target Cell Line IC50 Reference
T-type calcium channels (Cav3.1)HEK293 cells6.8 µM[3]
T-type calcium channels (Cav3.2)HEK293 cells96% inhibition at 10 µM[15]
Glioblastoma cell viabilityA172 cells4.8 µM[16]

Table 2: Reported In Vivo Efficacious Doses of NNC 55-0396

Animal Model Application Dose and Route Reference
GABAA subunit α1-null miceTremor suppression20 mg/kg, i.p.[3]
Harmaline mouse modelTremor suppression20 mg/kg, i.p.[3]
db/db miceReduction of blood glucose15 mg/kg, i.p., b.i.d.[10]
Rat model of neuropathic painPain alleviation0.1 µg/kg, microinjected into ACC[7]

Experimental Protocols

General Protocol for Intraperitoneal (i.p.) Administration in Mice

This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) regulations.

  • Animal Acclimatization: Acclimate mice to the housing and handling conditions for at least one week prior to the experiment.

  • Dose Calculation: Calculate the required amount of this compound based on the desired dose (e.g., 20 mg/kg) and the body weight of each mouse.

  • Vehicle Preparation:

    • In a sterile microcentrifuge tube, weigh the calculated amount of this compound.

    • Add the required volume of DMSO (to constitute 10% of the final volume) and vortex until the compound is completely dissolved.

    • Add the required volume of PEG300 (to constitute 40% of the final volume) and vortex thoroughly.

    • Add the required volume of Tween-80 (to constitute 5% of the final volume) and vortex thoroughly.

    • Finally, add the required volume of sterile saline (to constitute 45% of the final volume) and vortex until a clear, homogenous solution is formed.

    • Prepare a separate vehicle-only solution following the same procedure without adding this compound.

  • Dosing:

    • Gently restrain the mouse.

    • Using a sterile insulin syringe with an appropriate gauge needle (e.g., 27G), draw up the calculated volume of the prepared formulation. The injection volume should typically not exceed 10 mL/kg.

    • Administer the solution via intraperitoneal injection into the lower right or left quadrant of the abdomen, being careful to avoid the midline and internal organs.

    • Administer the vehicle-only solution to the control group using the same procedure.

  • Monitoring: After administration, monitor the animals for any signs of distress, toxicity, or adverse reactions according to your approved protocol.

  • Data Collection: Proceed with the planned experimental measurements and data collection at the predetermined time points.

Mandatory Visualizations

Signaling Pathways

T_type_Calcium_Channel_Signaling Ca_ext Ca²⁺ T_type This compound inhibits T-type Ca²⁺ Channel (Cav3.x) Ca_ext->T_type Ca_int Ca²⁺ Calmodulin Calmodulin Ca_int->Calmodulin Activates Downstream Downstream Signaling (e.g., Gene Expression, Neuronal Excitability) Calmodulin->Downstream Modulates

Caption: this compound inhibits T-type calcium channels, reducing intracellular calcium influx.

HIF1a_Signaling_Pathway cluster_hypoxia Hypoxic Conditions cluster_signaling Intracellular Signaling Hypoxia Hypoxia ROS Mitochondrial ROS Hypoxia->ROS Induces HIF1a_stabilization HIF-1α Stabilization ROS->HIF1a_stabilization Promotes HIF1a_synthesis HIF-1α Protein Synthesis HIF1a_active Active HIF-1α HIF1a_synthesis->HIF1a_active HIF1a_stabilization->HIF1a_active HIF1a_degradation Proteasomal Degradation HIF1a_active->HIF1a_degradation Inhibited by Hypoxia Angiogenesis Angiogenesis & Tumor Growth HIF1a_active->Angiogenesis Promotes NNC This compound NNC->ROS Inhibits NNC->HIF1a_synthesis Inhibits NNC->HIF1a_stabilization Inhibits

Caption: this compound inhibits HIF-1α signaling by suppressing its synthesis and stabilization.[8]

Experimental Workflow

InVivo_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_acclimatization Animal Acclimatization Dose_calculation Dose Calculation Animal_acclimatization->Dose_calculation Vehicle_prep Vehicle & Compound Formulation Dose_calculation->Vehicle_prep Administration In Vivo Administration (e.g., i.p. injection) Vehicle_prep->Administration Monitoring Animal Monitoring (Health & Behavior) Administration->Monitoring Data_collection Data Collection (e.g., Efficacy, PK/PD) Monitoring->Data_collection Data_analysis Data Analysis & Interpretation Data_collection->Data_analysis Conclusion Conclusion Data_analysis->Conclusion

Caption: A generalized workflow for in vivo studies using this compound.

References

minimizing variability in (Rac)-NNC 55-0396 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-NNC 55-0396. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in experiments involving this selective T-type calcium channel blocker. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation with this compound, helping you identify and resolve potential sources of variability.

Issue Potential Cause Recommended Solution
Inconsistent IC50 values across experiments. Solution Instability: this compound solutions are known to be unstable.Always prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Variable Voltage Protocols (Electrophysiology): The blocking potency of NNC 55-0396 can be influenced by the holding potential and stimulus frequency.[1][2] Blockade is enhanced at depolarized holding potentials and with high-frequency stimulation.[1][2]Standardize your voltage protocols across all experiments. Report the holding potential and stimulus frequency in your methodology.
Cell Health and Passage Number: The expression levels of T-type calcium channels can vary with cell passage number and overall cell health, affecting the apparent IC50.Use cells within a consistent and low passage number range. Regularly monitor cell health and morphology.
Higher than expected cytotoxicity. Off-Target Effects: At higher concentrations, NNC 55-0396 can induce cytotoxicity that may be independent of T-type calcium channel blockade.[3] This can be mediated by endoplasmic reticulum (ER) stress and activation of the Unfolded Protein Response (UPR).[4]Determine the optimal concentration range for T-type channel inhibition with minimal cytotoxicity in your specific cell line using a dose-response curve for viability. Consider using concentrations below the IC50 for cytotoxicity.
Phospholipidosis Induction: NNC 55-0396 has been shown to induce phospholipidosis, which can lead to cytotoxicity.[5]If unexpected cytotoxicity is observed, consider assays to detect phospholipidosis.
Paradoxical increase in intracellular calcium. ER Calcium Efflux: In some cell types, such as glioblastoma cells, NNC 55-0396 can paradoxically increase cytosolic calcium levels by triggering calcium release from the endoplasmic reticulum via IP3 receptor activation.[4][6]When measuring intracellular calcium, consider the contribution of ER stores. Co-treatment with an IP3 receptor inhibitor can help dissect the source of the calcium increase.
Variability in in vivo results. Route of Administration and Formulation: The bioavailability and efficacy of NNC 55-0396 can be affected by the administration route and the vehicle used for dissolution.For intraperitoneal injections, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] For intraplantar injections, dissolving in saline with the pH adjusted to 7.4 has been reported. Ensure complete dissolution and prepare fresh for each administration.
Metabolism: While more stable than its analog mibefradil, the in vivo metabolism of NNC 55-0396 could still contribute to variability.[2][8]Use appropriate control groups and consider pharmacokinetic studies if significant variability is observed.
Unexpected changes in gene or protein expression. HIF-1α Pathway Inhibition: NNC 55-0396 can suppress the stability and synthesis of Hypoxia-Inducible Factor-1α (HIF-1α).[3][9] This is mediated by a reduction in mitochondrial reactive oxygen species.[9]Be aware of this downstream effect, especially in studies related to hypoxia, angiogenesis, or cancer metabolism.[3][9]
Autophagy Blockade: NNC 55-0396 has been shown to block the macroautophagic process, particularly that which is induced by hypoxia.[3][10]If your experimental model is sensitive to changes in autophagy, this off-target effect should be considered when interpreting results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a highly selective blocker of T-type calcium channels (CaV3.x). It displays a significantly higher affinity for T-type channels over high-voltage-activated (HVA) calcium channels.[1][2][11]

Q2: What are the recommended storage and solution preparation guidelines for this compound?

A2: The powdered form of this compound should be stored at -20°C.[12] Solutions are unstable and it is strongly recommended to prepare them fresh for each experiment. For in vitro studies, stock solutions are typically prepared in DMSO. For in vivo studies, various formulations can be used, including dissolving in saline (pH adjusted to 7.4) or a vehicle containing DMSO, PEG300, Tween-80, and saline.[13]

Q3: What are the known off-target effects of this compound?

A3: Besides its primary action on T-type calcium channels, NNC 55-0396 has been reported to have several off-target effects. These include inhibition of voltage-dependent K+ channels in arterial smooth muscle cells[11], induction of ER stress leading to increased intracellular calcium from internal stores[4], suppression of the HIF-1α signaling pathway[9], and blockade of autophagy.[3] At higher concentrations, it can also induce cytotoxicity independent of T-type channel blockade.[3]

Q4: How can I control for the off-target effects of NNC 55-0396 in my experiments?

A4: To ensure that the observed effects are due to T-type calcium channel blockade, consider using a secondary, structurally different T-type channel blocker to see if the results are reproducible. Additionally, genetic approaches such as siRNA-mediated knockdown of T-type calcium channel subunits can be employed to validate the pharmacological findings.[14] Overexpression of the target channel may also help confirm on-target effects.[8]

Q5: In which experimental models has this compound been used?

A5: this compound has been utilized in a wide range of models, including:

  • In vitro: Various cancer cell lines (glioblastoma, breast cancer)[4][14], HEK293 cells expressing specific CaV3 subtypes[1], neuronal cell lines (SH-SY5Y)[15], and primary cell cultures.

  • In vivo: Mouse models of essential tremor, inflammatory pain, and glioblastoma xenografts.[16][11] Rat models of neuropathic pain and Parkinson's disease have also been studied.[17][18]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Inhibitory Concentrations (IC50) of NNC 55-0396

TargetCell Line/SystemIC50Reference(s)
CaV3.1 (α1G) T-type channelsHEK293 cells~6.8 - 7 µM[1][2][11]
High-Voltage-Activated (HVA) Ca2+ currentsINS-1 cells> 100 µM[1][2][11]
Voltage-dependent K+ channelsRabbit coronary arterial smooth muscle cells80 nM[11]
Cell Viability (Cytotoxicity)A172 Glioblastoma cells4.8 µM[4]
SNU-1 Gastric Cancer cells4.17 µM
BIX 0129410 µM[5]
NNC 55-039618.8 µM[5]

Table 2: In Vivo Dosage Regimens

Animal ModelConditionDosageRoute of AdministrationReference(s)
MouseGABAA subunit α1-null (tremor)20 mg/kgIntraperitoneal (i.p.)[13]
MouseHarmaline-induced tremor12.5 mg/kgi.p.[11]
MouseU87MG glioblastoma xenograft20 mg/kgi.p.[11]
MouseInflammatory hyperalgesia1 nmol/pawIntraplantar (i.pl.)[16]
RatNeuropathic pain0.1 µg/kgFocal application to ACC[17]
RatParkinson's disease model500 µM (2.5 µl infusion)Intracerebral infusion[18]
Neonatal RatSevoflurane-induced hyperexcitability0.1 µg/kgIntracerebroventricular[19]

Detailed Experimental Protocols

Patch-Clamp Electrophysiology Protocol for T-type Calcium Current Recording

This protocol is a general guideline for recording T-type calcium currents and assessing the inhibitory effect of NNC 55-0396.

  • Cell Preparation:

    • Culture cells expressing T-type calcium channels (e.g., HEK293 cells stably expressing CaV3.1, CaV3.2, or CaV3.3, or neurons known to express these channels).

    • Plate cells on glass coverslips at an appropriate density for patch-clamp recording 24-48 hours before the experiment.

  • Solutions:

    • External Solution (in mM): 110 BaCl2 (or CaCl2), 10 HEPES, 5 CsCl, 1 MgCl2, 10 Glucose. Adjust pH to 7.4 with CsOH.

    • Internal Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH.

    • NNC 55-0396 Stock Solution: Prepare a 10 mM stock solution in DMSO. Store in aliquots at -20°C. Prepare fresh working solutions by diluting the stock in the external solution on the day of the experiment.

  • Recording Procedure:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Obtain a whole-cell patch-clamp configuration using a borosilicate glass pipette (3-5 MΩ resistance) filled with the internal solution.

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the availability of T-type channels for activation.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit T-type calcium currents.

    • Establish a stable baseline recording of the T-type currents.

    • Perfuse the recording chamber with the external solution containing the desired concentration of NNC 55-0396. The onset of the block can be slow, so allow sufficient time for equilibration (at least 3-5 minutes).[20]

    • Record the currents again using the same voltage protocol to determine the extent of inhibition.

    • Note that the washout of NNC 55-0396 can be slow and incomplete.[1][2]

Cell Viability (MTT) Assay Protocol

This protocol outlines the steps for assessing the effect of NNC 55-0396 on cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of NNC 55-0396 in culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of NNC 55-0396. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot the dose-response curve and determine the IC50 value for cytotoxicity.

Signaling Pathway and Experimental Workflow Diagrams

NNC 55-0396 Mechanism of Action and Downstream Effects

NNC_55_0396_Pathway NNC This compound T_type T-type Calcium Channels (CaV3.x) NNC->T_type Inhibits Mito_ROS Mitochondrial ROS NNC->Mito_ROS Inhibits HIF1a_Synth HIF-1α Synthesis NNC->HIF1a_Synth Inhibits ER Endoplasmic Reticulum NNC->ER Induces Stress Autophagy Autophagy NNC->Autophagy Inhibits Ca_influx Ca²⁺ Influx T_type->Ca_influx Mediates Cell_Processes Downstream Cellular Processes (e.g., Neuronal Firing, Proliferation) Ca_influx->Cell_Processes Regulates HIF1a_Stab HIF-1α Stabilization Mito_ROS->HIF1a_Stab Promotes HIF1a_Pathway HIF-1α Pathway Activation HIF1a_Synth->HIF1a_Pathway HIF1a_Stab->HIF1a_Pathway IP3R IP3 Receptors ER->IP3R Activates ER_Ca_Release ER Ca²⁺ Release IP3R->ER_Ca_Release Mediates Cytosolic_Ca Increased Cytosolic Ca²⁺ ER_Ca_Release->Cytosolic_Ca

Caption: Overview of this compound's primary and off-target effects.

Experimental Workflow for Assessing NNC 55-0396 in Cell Culture

Experimental_Workflow start Start: Cell Culture seed_plates Seed Cells in Appropriate Plates start->seed_plates prepare_nnc Prepare Fresh NNC 55-0396 Working Solutions seed_plates->prepare_nnc treat_cells Treat Cells with NNC 55-0396 (and controls) prepare_nnc->treat_cells incubate Incubate for Desired Duration treat_cells->incubate endpoint_assay Perform Endpoint Assay incubate->endpoint_assay viability Cell Viability (e.g., MTT) endpoint_assay->viability e.g. electrophysiology Electrophysiology (Patch-Clamp) endpoint_assay->electrophysiology e.g. calcium_imaging Calcium Imaging endpoint_assay->calcium_imaging e.g. western_blot Western Blot (e.g., HIF-1α, LC3) endpoint_assay->western_blot e.g. data_analysis Data Analysis and Interpretation viability->data_analysis electrophysiology->data_analysis calcium_imaging->data_analysis western_blot->data_analysis

Caption: A generalized workflow for in vitro experiments with NNC 55-0396.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Inconsistent or Unexpected Results check_solution Check Solution Preparation: Freshly Made? Correct Solvent? start->check_solution solution_ok Solution Prep OK check_solution->solution_ok Yes revise_solution Revise Solution Preparation Protocol check_solution->revise_solution No check_concentration Review Concentration: In optimal range? Cytotoxic? concentration_ok Concentration OK check_concentration->concentration_ok Yes optimize_concentration Optimize Concentration (Dose-Response) check_concentration->optimize_concentration No check_protocol Review Experimental Protocol: Consistent parameters? (e.g., voltage) protocol_ok Protocol OK check_protocol->protocol_ok Yes standardize_protocol Standardize Protocol check_protocol->standardize_protocol No consider_off_target Consider Off-Target Effects: - HIF-1α - ER Ca²⁺ release - Autophagy design_control_exp Design Control Experiments (e.g., siRNA, other inhibitors) consider_off_target->design_control_exp solution_ok->check_concentration concentration_ok->check_protocol protocol_ok->consider_off_target

Caption: A logical approach to troubleshooting NNC 55-0396 experiments.

References

Technical Support Center: (Rac)-NNC 55-0396 Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the drug interaction profile of (Rac)-NNC 55-0396. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in-vitro and in-vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that could lead to drug interactions?

A1: this compound is a selective T-type calcium channel blocker. Its primary pharmacological effect is the inhibition of CaV3.1, CaV3.2, and CaV3.3 channels. Drug interactions can occur with other medications that affect calcium signaling pathways or cardiovascular function. Additionally, it has been shown to have off-target effects on other signaling pathways, such as inhibiting hypoxia-inducible factor-1α (HIF-1α) and modulating the IRE1α pathway, which could lead to interactions with drugs targeting these pathways, particularly in the context of cancer research.[1][2]

Q2: What is the known interaction profile of this compound with Cytochrome P450 (CYP) enzymes?

A2: this compound is an inhibitor of several CYP enzymes, most notably CYP3A4 and CYP2D6. Compared to its parent compound, mibefradil, it is a less potent inhibitor of CYP3A4 but a more potent inhibitor of CYP2D6. Co-administration with drugs that are substrates of these enzymes could lead to increased plasma concentrations of the co-administered drug, potentially causing adverse effects.

Q3: Is this compound an inhibitor of P-glycoprotein (P-gp) or other drug transporters?

A3: Currently, there is a lack of specific studies in the published literature that have directly investigated the interaction of this compound with P-glycoprotein (P-gp) or other ABC transporters. Its parent compound, mibefradil, is a known substrate and potent inhibitor of P-gp. Given the structural similarity, it is plausible that NNC 55-0396 may also interact with P-gp. Researchers are encouraged to perform their own in-vitro transporter inhibition assays to determine this.

Q4: Can this compound induce the expression of CYP enzymes?

A4: There is currently no published evidence to suggest that this compound is an inducer of CYP enzymes. However, this possibility cannot be entirely ruled out without specific studies. Standard in-vitro assays using primary human hepatocytes can be conducted to investigate the potential for CYP induction.

Data Presentation: Quantitative Analysis of this compound Drug Interactions

The following tables summarize the key quantitative data on the interaction of this compound with various targets.

Table 1: Inhibition of Human Cytochrome P450 (CYP) Isoforms by this compound

CYP IsoformInhibition Potency (IC50)Inhibition Constant (Ki)Inactivation Constant (kinact)Test System
CYP3A4 10.8 µM3.9 µM0.061 min⁻¹Recombinant Human CYP3A4
CYP2D6 0.1 µM0.012 µMNot DeterminedRecombinant Human CYP2D6
CYP1A2 > 10 µMNot DeterminedNot DeterminedRecombinant Human CYP1A2
CYP2C9 > 10 µMNot DeterminedNot DeterminedRecombinant Human CYP2C9
CYP2C19 > 10 µMNot DeterminedNot DeterminedRecombinant Human CYP2C19
CYP2E1 > 10 µMNot DeterminedNot DeterminedRecombinant Human CYP2E1

Table 2: T-type Calcium Channel Blocking Activity of this compound

Channel SubtypeInhibition Potency (IC50)Test System
CaV3.1 (α1G) 6.8 µMHEK293 cells expressing human CaV3.1
CaV3.2 (α1H) Not specifically determined, but potent inhibition observedVarious cell lines
CaV3.3 (α1I) Not specifically determined, but potent inhibition observedVarious cell lines

Experimental Protocols

1. Cytochrome P450 (CYP) Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory potential of this compound against various CYP isoforms using recombinant human enzymes.

  • Materials:

    • Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6) and corresponding control membranes.

    • Specific CYP substrates (e.g., testosterone for CYP3A4, bufuralol for CYP2D6).

    • NADPH regenerating system.

    • This compound.

    • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Acetonitrile or other quenching solution.

    • 96-well plates.

    • LC-MS/MS system for analysis.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the incubation buffer, recombinant CYP enzyme, and varying concentrations of this compound.

    • Pre-incubate the mixture for a short period at 37°C.

    • Initiate the reaction by adding the specific CYP substrate and the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 10-30 minutes).

    • Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant for the formation of the substrate's metabolite using a validated LC-MS/MS method.

    • Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.

2. P-glycoprotein (P-gp) Inhibition Assay using Calcein-AM

As there is no specific data for this compound, this protocol provides a method for researchers to assess its potential to inhibit P-gp.

  • Materials:

    • MDCKII-MDR1 (P-gp overexpressing) and MDCKII (parental) cell lines.

    • Calcein-AM (a fluorescent P-gp substrate).

    • This compound.

    • Known P-gp inhibitor as a positive control (e.g., verapamil).

    • Hank's Balanced Salt Solution (HBSS).

    • 96-well black, clear-bottom plates.

    • Fluorescence plate reader.

  • Procedure:

    • Seed MDCKII-MDR1 and MDCKII cells in a 96-well plate and grow to confluency.

    • Wash the cells with HBSS.

    • Pre-incubate the cells with varying concentrations of this compound or the positive control in HBSS for 30 minutes at 37°C.

    • Add Calcein-AM to each well to a final concentration of 1 µM and incubate for another 30 minutes at 37°C.

    • Wash the cells three times with ice-cold HBSS to remove extracellular Calcein-AM.

    • Measure the intracellular fluorescence of calcein using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).

    • Increased fluorescence in the presence of this compound in MDCKII-MDR1 cells compared to the control indicates P-gp inhibition.

Troubleshooting Guides

Issue 1: High variability in CYP inhibition assay results.

  • Possible Cause 1: Inconsistent pipetting.

    • Solution: Ensure all pipettes are calibrated. Use reverse pipetting for viscous solutions.

  • Possible Cause 2: Instability of this compound or the CYP enzyme.

    • Solution: Prepare fresh solutions of the compound for each experiment. Ensure enzymes are stored correctly and not subjected to multiple freeze-thaw cycles.

  • Possible Cause 3: Non-specific binding to the plate.

    • Solution: Use low-binding plates. Include a control without enzyme to assess non-enzymatic degradation or binding.

Issue 2: No P-gp inhibition observed in the Calcein-AM assay.

  • Possible Cause 1: The concentration of this compound is too low.

    • Solution: Test a wider range of concentrations, up to the limit of solubility.

  • Possible Cause 2: The compound is not a P-gp inhibitor.

    • Solution: Confirm the assay is working correctly with a known P-gp inhibitor as a positive control. If the positive control works and this compound does not, it is likely not an inhibitor under the tested conditions.

  • Possible Cause 3: Low cell viability.

    • Solution: Perform a cytotoxicity assay to ensure the tested concentrations of this compound are not toxic to the cells.

Mandatory Visualizations

Signaling_Pathway_T_Type_Calcium_Channel_Blockade cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NNC55_0396 This compound T_type_channel T-type Calcium Channel (CaV3.1, 3.2, 3.3) NNC55_0396->T_type_channel Inhibition Ca_ion Ca²⁺ Influx T_type_channel->Ca_ion Blocks Downstream Downstream Ca²⁺ Signaling Ca_ion->Downstream Reduced Activation

Caption: Mechanism of this compound as a T-type calcium channel blocker.

Experimental_Workflow_CYP_Inhibition A Prepare Reagents: - this compound dilutions - Recombinant CYP enzyme - CYP substrate - NADPH regenerating system B Pre-incubation: Add enzyme and this compound to plate. Incubate at 37°C. A->B C Reaction Initiation: Add substrate and NADPH. Incubate at 37°C. B->C D Reaction Termination: Add quenching solution (e.g., Acetonitrile). C->D E Sample Preparation: Centrifuge to pellet protein. D->E F LC-MS/MS Analysis: Quantify metabolite formation. E->F G Data Analysis: Calculate % inhibition and IC50. F->G

Caption: Experimental workflow for determining CYP450 inhibition by this compound.

Logical_Relationship_Troubleshooting trouble High Variability in Results Possible Cause 1: Pipetting Error Possible Cause 2: Reagent Instability Possible Cause 3: Non-specific Binding solutions Solutions Calibrate Pipettes, Use Reverse Pipetting Prepare Fresh Solutions, Proper Storage Use Low-Binding Plates, Include Controls trouble:p1->solutions:s1 trouble:p2->solutions:s2 trouble:p3->solutions:s3

References

issues with (Rac)-NNC 55-0396 solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-NNC 55-0396. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: The dihydrochloride salt of this compound is soluble in water.[1][2] Different suppliers report slightly different maximum concentrations, with values cited up to 25 mM[1] or ≥ 50 mg/mL.[3] Solubility can be influenced by the specific batch, purity, and degree of hydration.

Q2: In which organic solvents can I dissolve this compound?

A2: this compound is soluble in several organic solvents, which can be used to prepare stock solutions. These include DMSO, with reported solubilities of up to 100 mg/mL, and ethanol at 30 mg/mL.[3][4]

Q3: Is the provided this compound a salt or a free base?

A3: this compound is typically supplied as a dihydrochloride salt (C₃₀H₃₈FN₃O₂ · 2HCl).[1][5] This salt form generally enhances its solubility in aqueous solutions compared to the free base. The molecular weight of the dihydrochloride salt is approximately 564.57 g/mol .[1][5]

Q4: How should I store stock solutions of this compound?

A4: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C. One supplier suggests that at -80°C, the stock solution is stable for 6 months, while at -20°C, it is stable for one month.[3] To ensure the integrity of the compound, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: I am having trouble dissolving this compound directly in my aqueous buffer.

  • Solution: It is a common and recommended practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into your aqueous experimental buffer. This approach helps to avoid solubility issues that can arise from direct dissolution in a buffered solution.

Issue 2: My this compound solution in DMSO appears cloudy or has precipitates.

  • Solution 1: Use fresh, high-quality DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water-logged DMSO can significantly reduce the solubility of many compounds.[3] Always use newly opened or properly stored anhydrous DMSO.

  • Solution 2: Gentle warming and sonication. To aid dissolution, you can gently warm the solution (e.g., in a 37°C water bath) and use an ultrasonic bath.[3] Be cautious with warming, as excessive heat can degrade the compound.

Issue 3: After diluting my DMSO stock solution into an aqueous buffer, a precipitate forms.

  • Solution 1: Decrease the final concentration. The final concentration of this compound in your aqueous solution may be exceeding its solubility limit in that specific medium. Try preparing a more dilute solution.

  • Solution 2: Optimize the dilution process. Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring. This gradual addition can help prevent localized high concentrations that may lead to precipitation.

  • Solution 3: Use a co-solvent system. For in vivo or certain in vitro experiments, a co-solvent system may be necessary. One such formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[3]

Issue 4: The pH of my final aqueous solution has changed after adding the compound.

  • Solution: As this compound is a dihydrochloride salt, dissolving it in an unbuffered aqueous solution can lower the pH. It is crucial to use a well-buffered physiological solution (e.g., PBS, HEPES) to maintain a stable pH for your experiment. In some protocols, the pH of the final solution is adjusted to 7.4.[6]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventReported ConcentrationMolar Concentration (approx.)Notes
Waterup to 25 mM[1]25 mMDihydrochloride salt
Water≥ 50 mg/mL[3]≥ 88.56 mMSaturation unknown
DMSO100 mg/mL[3]177.13 mMMay require ultrasonication
DMSO≥ 50 mg/mL[7]≥ 88.56 mMSaturation unknown
DMSO30 mg/mL[4]53.14 mM
Ethanol30 mg/mL[4]53.14 mM
Ethanol:PBS (pH 7.2) (1:3)0.25 mg/mL[4]0.44 mMCo-solvent system

Note: The molecular weight of this compound dihydrochloride (564.57 g/mol ) was used for molar concentration calculations.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

  • Weigh out 5.65 mg of this compound dihydrochloride.

  • Add 1 mL of sterile, purified water.

  • Vortex thoroughly to dissolve. If needed, gently warm the solution or use an ultrasonic bath to aid dissolution.

  • Once fully dissolved, sterilize the solution by passing it through a 0.22 µm filter.[3]

  • Store in single-use aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 100 mM DMSO Stock Solution

  • Weigh out 56.46 mg of this compound dihydrochloride.

  • Add 1 mL of fresh, anhydrous DMSO.

  • Vortex the solution. Use of an ultrasonic bath is recommended to ensure complete dissolution.[3]

  • Store in small, tightly sealed aliquots at -20°C or -80°C to minimize exposure to moisture.

Protocol 3: Preparation of a Working Solution in Aqueous Buffer from a DMSO Stock

  • Thaw a frozen aliquot of the 100 mM DMSO stock solution of this compound.

  • Determine the volume of stock solution needed to achieve the desired final concentration in your aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.1%).

  • While vortexing your aqueous buffer, add the calculated volume of the DMSO stock solution dropwise.

  • Continue to vortex for a short period to ensure homogeneity.

  • Use the freshly prepared working solution immediately for your experiment.

Visualizations

experimental_workflow Experimental Workflow for Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dihydrochloride add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw DMSO Stock store->thaw For Experiment dilute Dilute Stock into Buffer (while vortexing) thaw->dilute prepare_buffer Prepare Aqueous Buffer prepare_buffer->dilute use Use Immediately dilute->use

Caption: Workflow for preparing this compound working solution.

troubleshooting_logic Troubleshooting Logic for Solubility Issues start Precipitate Observed in Aqueous Working Solution check_conc Is final concentration too high? start->check_conc check_dmso Is final DMSO% too low? check_conc->check_dmso No solution_conc Reduce final concentration check_conc->solution_conc Yes check_dilution Was dilution performed correctly? check_dmso->check_dilution No solution_dmso Increase DMSO% (if possible) or use co-solvents check_dmso->solution_dmso Yes solution_dilution Re-prepare: add stock slowly while vortexing check_dilution->solution_dilution No

Caption: Troubleshooting logic for precipitation issues.

References

Validation & Comparative

Validating (Rac)-NNC 55-0396 Selectivity for Cav3.1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity of (Rac)-NNC 55-0396 for the Cav3.1 T-type calcium channel versus other calcium channel subtypes. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in the evaluation of this compound for research and drug development purposes.

Executive Summary

This compound is a selective blocker of T-type calcium channels, demonstrating a notable preference for the Cav3.1 subtype. Experimental data consistently show an IC50 value of approximately 6.8 to 7 µM for Cav3.1. While it also exhibits activity at the Cav3.2 subtype in a similar concentration range, its effect on Cav3.3 is less definitively characterized in the current body of research. Importantly, this compound displays significantly lower potency against high-voltage-activated (HVA) calcium channels, underscoring its selectivity for the T-type family.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound against various calcium channel subtypes as determined by electrophysiological studies.

Channel SubtypeReported IC50 / EffectCell LineReference
Cav3.1 (α1G) ~7 µMHEK293[1]
Cav3.1 6.8 µMHEK293[2]
Cav3.2 (α1H) Blocked at similar concentrations to Cav3.1Various[3][4]
Cav3.3 (α1I) Indiscriminately blocks all T-type channels (suggests activity)Not specified[5]
High-Voltage-Activated (HVA) Ca2+ Channels No detectable effect at 100 µMINS-1[1][6]

Experimental Protocols

The determination of the selectivity of this compound is primarily achieved through whole-cell patch-clamp electrophysiology on cells heterologously expressing specific calcium channel subtypes.

Whole-Cell Patch-Clamp Electrophysiology Protocol

This protocol outlines the general procedure for assessing the inhibitory effect of this compound on T-type calcium channels.

1. Cell Preparation:

  • Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous channel expression.

  • Cells are transiently or stably transfected with the cDNA encoding the specific human Cav3 subtype (Cav3.1, Cav3.2, or Cav3.3) α1 subunit. Co-transfection with auxiliary subunits (e.g., β and α2δ) may be performed to ensure proper channel expression and function.

  • Transfected cells are cultured for 24-48 hours before recording.

2. Electrophysiological Recording:

  • Configuration: Whole-cell patch-clamp configuration is established.

  • External (Bath) Solution: The standard extracellular solution typically contains (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl2, 1 MgCl2. The pH is adjusted to 7.4 with CsOH.

  • Internal (Pipette) Solution: The intracellular solution is designed to isolate calcium currents and typically contains (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.3 Na-GTP. The pH is adjusted to 7.2 with CsOH.

  • Voltage Protocol:

    • Cells are held at a hyperpolarized membrane potential (e.g., -100 mV) to ensure the availability of T-type channels.

    • T-type currents are elicited by depolarizing voltage steps (e.g., to -30 mV for 200 ms).

    • A current-voltage (I-V) relationship is established by applying a series of depolarizing steps in 10 mV increments.

  • Drug Application: this compound is dissolved in the external solution at various concentrations and perfused onto the recorded cell.

  • Data Analysis:

    • The peak inward current at each voltage step is measured before and after drug application.

    • The percentage of current inhibition is calculated for each drug concentration.

    • The IC50 value is determined by fitting the concentration-response data to a Hill equation.

Mandatory Visualizations

Experimental Workflow for Validating this compound Selectivity

G cluster_cell_prep Cell Line Preparation cluster_electro Whole-Cell Patch-Clamp Electrophysiology cluster_analysis Data Analysis and Interpretation start Start: Select HEK293 Cells transfect Transfect with specific Cav3 subtype cDNA (Cav3.1, Cav3.2, or Cav3.3) start->transfect culture Culture for 24-48 hours transfect->culture patch Establish Whole-Cell Patch-Clamp Configuration culture->patch record_control Record Baseline T-type Currents (Control) patch->record_control apply_drug Apply this compound (Varying Concentrations) record_control->apply_drug record_drug Record T-type Currents in presence of Drug apply_drug->record_drug measure Measure Peak Current Inhibition record_drug->measure plot Construct Concentration- Response Curve measure->plot calculate Calculate IC50 Value plot->calculate compare Compare IC50 values across Cav3 subtypes and other channels calculate->compare end End: Determine Selectivity Profile compare->end Conclusion on Selectivity G cluster_intracellular Intracellular Space NNC This compound Cav3_1 Cav3.1 T-type Calcium Channel NNC->Cav3_1 Blocks Ca_influx Ca2+ Influx Cav3_1->Ca_influx Mediates Signaling Downstream Signaling (e.g., Gene Expression, Neurotransmitter Release) Ca_influx->Signaling Initiates

References

A Comparative Guide to (Rac)-NNC 55-0396 and Other T-type Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (Rac)-NNC 55-0396 with other prominent T-type calcium channel blockers. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies.

Introduction to T-type Calcium Channels

T-type calcium channels are low-voltage activated (LVA) ion channels that play a crucial role in regulating neuronal excitability and firing patterns.[1] They are implicated in various physiological processes and pathological conditions, including epilepsy, neuropathic pain, and cardiovascular diseases. The Cav3 family of genes encodes the three subtypes of T-type calcium channels: Cav3.1 (α1G), Cav3.2 (α1H), and Cav3.3 (α1I). Their involvement in disease has made them an attractive target for drug development.[2]

Overview of this compound and Other Blockers

This compound is a potent and selective T-type calcium channel blocker. It is a structural analog of mibefradil, designed to have improved selectivity for T-type over high-voltage-activated (HVA) calcium channels.[3] This guide compares NNC 55-0396 to its parent compound, mibefradil, as well as other widely used T-type channel blockers like Z944 and ethosuximide.

Quantitative Comparison of T-type Calcium Channel Blockers

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various T-type calcium channel blockers against different channel subtypes. This data is crucial for comparing the potency and selectivity of these compounds.

CompoundTarget Channel(s)IC50 Value(s)Cell Line / SystemReference(s)
This compound Cav3.1~7 µMRecombinant human Cav3.1 in HEK293 cells[3]
HVA channelsNo detectable effect at 100 µMINS-1 cells[3]
Mibefradil T-type channels0.1 µM (for ICaT)Rat atrial cells[4]
L-type channels~3 µM (for ICaL at -80mV holding potential)Rat ventricular cells[4]
L-type channels~0.1 µM (for ICaL at -50mV holding potential)Rat ventricular cells[4]
Z944 hCav3.1, hCav3.2, hCav3.350 to 160 nMRecombinant human channels[5]
Cav2.2 (N-type), Cav1.2 (L-type)70-100-fold selective over these channelsNot specified[5]
Ethosuximide T-type channels23.7 mMAdult rat dorsal root ganglion neurons[6]
T-type channels12 ± 2 mMCloned human α1G, α1H, α1I channels[7]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are outlines of key experimental protocols used to characterize T-type calcium channel blockers.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol is a standard method for measuring the inhibitory effect of a compound on ion channel currents.

1. Cell Preparation:

  • Cultured Cells (e.g., HEK293 expressing a specific Cav3 subtype): Cells are grown to 70-80% confluency and then harvested.
  • Acutely Dissociated Neurons: Tissue of interest (e.g., thalamus) is dissected and enzymatically treated (e.g., with papain) to isolate individual neurons.

2. Recording Setup:

  • Cells are transferred to a recording chamber on an inverted microscope.
  • The chamber is perfused with an external solution containing (in mM): 140 tetraethylammonium chloride (TEA-Cl), 10 HEPES, 10 glucose, 2 CaCl2, adjusted to pH 7.4 with TEA-OH.
  • Patch pipettes are pulled from borosilicate glass and filled with an internal solution containing (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.[8]

3. Data Acquisition:

  • A gigaohm seal is formed between the pipette tip and the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration.
  • The cell is held at a hyperpolarized potential (e.g., -100 mV) to ensure T-type channels are available for opening.
  • Depolarizing voltage steps (e.g., to -30 mV) are applied to elicit T-type calcium currents.[8]
  • After establishing a stable baseline current, the test compound is perfused at increasing concentrations.
  • The reduction in current amplitude at each concentration is measured.

4. Data Analysis:

  • The concentration-response data is fitted with the Hill equation to determine the IC50 value.[8]

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways affected by T-type calcium channel blockade and the experimental workflows used to study them is crucial for interpreting research findings.

Neuronal Signaling Pathway of T-type Calcium Channels

T-type calcium channels, due to their low activation threshold, play a key role in initiating neuronal firing and modulating synaptic plasticity.[9] Their activation leads to a localized influx of Ca2+, which can trigger a cascade of downstream events.

T_type_channel_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembraneDepolarization Membrane Depolarization T_type_Channel T-type Ca2+ Channel (Cav3.x) MembraneDepolarization->T_type_Channel Activates Ca_influx Ca2+ Influx T_type_Channel->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Binds SK_Channel SK Channels Ca_influx->SK_Channel Activates NNC_55_0396 This compound NNC_55_0396->T_type_Channel Blocks CaMKII CaMKII Calmodulin->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates GeneExpression Gene Expression (e.g., Synaptic Plasticity) CREB->GeneExpression Regulates Hyperpolarization Membrane Hyperpolarization SK_Channel->Hyperpolarization Causes

Caption: T-type calcium channel signaling cascade in a neuron.

Experimental Workflow for Characterizing a Novel T-type Channel Blocker

The following diagram illustrates a typical workflow for the initial characterization of a novel T-type calcium channel blocker.

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Compound_Synthesis Compound Synthesis & Purification Primary_Screen Primary Screen (e.g., FLIPR assay) Compound_Synthesis->Primary_Screen Patch_Clamp Whole-Cell Patch-Clamp (IC50 determination on Cav3 subtypes) Primary_Screen->Patch_Clamp Selectivity_Panel Selectivity Panel (HVA Ca2+ channels, other ion channels) Patch_Clamp->Selectivity_Panel PK_Studies Pharmacokinetic Studies (ADME) Selectivity_Panel->PK_Studies Efficacy_Model Disease Model Efficacy (e.g., Neuropathic pain, Epilepsy models) PK_Studies->Efficacy_Model Toxicity_Studies Preliminary Toxicity Assessment Efficacy_Model->Toxicity_Studies

Caption: A typical experimental workflow for T-type blocker characterization.

Off-Target Effects and Selectivity

While NNC 55-0396 was designed for improved selectivity over mibefradil, it is crucial to consider potential off-target effects. For instance, at higher concentrations, NNC 55-0396 has been shown to induce apoptosis in cancer cells through mechanisms that may be independent of T-type channel blockade, potentially involving the unfolded protein response.[10][11] Mibefradil has been shown to block other channels, such as Orai channels, and inhibit voltage-dependent K+ channels.[12][13] In contrast, Z944 exhibits high selectivity for T-type channels over other calcium channels and the hERG channel.[5] Ethosuximide is generally considered selective for T-type channels, although its potency is significantly lower than other blockers.[7]

Concluding Remarks

This compound is a valuable tool for studying T-type calcium channels, offering greater selectivity than its predecessor, mibefradil. However, researchers must consider its potency and potential off-target effects in the context of their specific experimental paradigm. For studies requiring very high potency and selectivity, Z944 may be a more suitable choice. Ethosuximide remains a useful, albeit less potent, tool for investigating the physiological roles of T-type channels. The selection of a T-type calcium channel blocker should be guided by a thorough evaluation of the quantitative data and the specific requirements of the research question.

References

Independent Research Review: (Rac)-NNC 55-0396 as a T-Type Calcium Channel Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (Rac)-NNC 55-0396 Performance and Methodologies Across Preclinical Studies.

This compound has been identified as a potent blocker of T-type calcium channels, demonstrating a range of effects in various preclinical models. This guide synthesizes key findings from independent research to provide a comparative overview of its efficacy, mechanism of action, and the experimental protocols utilized in its evaluation.

Comparative Efficacy of NNC 55-0396

This compound has been characterized primarily by its inhibitory action on T-type calcium channels, particularly the CaV3.1 subtype. Its selectivity and potency have been assessed in multiple studies, often in comparison to other known calcium channel blockers.

CompoundTarget(s)IC50 ValueCell Line/SystemReference
NNC 55-0396 CaV3.1 T-type channels6.8 μMHEK 293 cells[1]
NNC 55-0396 High-voltage-activated (HVA) Ca2+ channels> 100 μMINS-1 cells[1][2]
NNC 55-0396 Whole-cell Ba2+ current (IBa)1.8 μMBovine Chromaffin Cells (BCCs)[3]
NNC 55-0396 Whole-cell Ba2+ current (IBa)2.1 μMRat Embryo Chromaffin Cells (RECCs)[3]
MibefradilT-type and L-type Ca2+ channels10.1 μM (T-type)HEK 293 cells[4]
MibefradilWhole-cell Ba2+ current (IBa)4.9 μMBovine Chromaffin Cells (BCCs)[3]
Ni2+T-type Ca2+ channels70 μMBovine Chromaffin Cells (BCCs)[3]

Signaling Pathways and Mechanisms of Action

NNC 55-0396's biological effects extend beyond simple T-type calcium channel blockade, implicating other signaling pathways. Notably, in cancer models, off-target effects appear to play a significant role in its cytotoxic activity.

T-Type Calcium Channel Inhibition

The primary mechanism of action for NNC 55-0396 is the selective inhibition of T-type calcium channels.[2][5] This has been demonstrated in various cell types, where it effectively reduces calcium influx in response to membrane depolarization. The blockade of T-type calcium currents by NNC 55-0396 is reported to be partially relieved by membrane hyperpolarization and enhanced at higher stimulus frequencies.[2]

T_Type_Channel_Inhibition cluster_membrane Cell Membrane NNC_55_0396 NNC 55-0396 T_type_Ca_channel T-type CaV Channel NNC_55_0396->T_type_Ca_channel Inhibits Ca_ion_in Ca2+ (intracellular) T_type_Ca_channel->Ca_ion_in Ca_ion_out Ca2+ (extracellular) Ca_ion_out->T_type_Ca_channel Influx Depolarization Membrane Depolarization Depolarization->T_type_Ca_channel Activates

NNC 55-0396 blocks T-type calcium channels.
HIF-1α Signal Transduction Suppression

In the context of angiogenesis, NNC 55-0396 has been shown to inhibit the expression of Hypoxia-Inducible Factor-1α (HIF-1α).[6] This occurs through both proteasomal degradation and inhibition of protein synthesis, ultimately leading to antiangiogenic effects.[6] The suppression of HIF-1α is linked to the inhibition of mitochondrial reactive oxygen species (ROS) production.[6]

HIF_1a_Suppression NNC_55_0396 NNC 55-0396 Mitochondria Mitochondria NNC_55_0396->Mitochondria Inhibits HIF_1a_synthesis HIF-1α Protein Synthesis NNC_55_0396->HIF_1a_synthesis Inhibits ROS mROS Mitochondria->ROS Generates HIF_1a_stability HIF-1α Stabilization ROS->HIF_1a_stability Mediates HIF_1a_expression HIF-1α Expression HIF_1a_synthesis->HIF_1a_expression HIF_1a_stability->HIF_1a_expression Angiogenesis Angiogenesis HIF_1a_expression->Angiogenesis Promotes GBM_Cell_Death NNC_55_0396 NNC 55-0396 (High Concentration) IP3R IP3R NNC_55_0396->IP3R Activates ER Endoplasmic Reticulum IP3R->ER On Ca_release Ca2+ Release ER->Ca_release ER_Stress ER Stress Ca_release->ER_Stress Induces IRE1a IRE1α Activation ER_Stress->IRE1a Apoptosis Apoptosis IRE1a->Apoptosis

References

(Rac)-NNC 55-0396 Efficacy: A Comparative Literature Review for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-NNC 55-0396 is a selective T-type calcium channel blocker that has demonstrated significant therapeutic potential across a range of preclinical models, including for tremor, cancer, and atherosclerosis. This guide provides a comparative analysis of its efficacy against other notable T-type calcium channel inhibitors, supported by experimental data and detailed protocols to aid researchers in their investigations.

Comparative Efficacy of T-Type Calcium Channel Blockers

This compound has been primarily evaluated for its ability to selectively inhibit T-type calcium channels, particularly the CaV3.1 subtype. Its efficacy has been compared to the first-generation T-type calcium channel blocker, mibefradil, as well as other compounds like ethosuximide and the clinical-stage molecule Z944.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for NNC 55-0396 and its alternatives against T-type calcium channels.

CompoundTargetCell LineIC50Citation(s)
This compound CaV3.1HEK2936.8 µM[1]
MibefradilT-type channelsRat atrial cells0.1 µM[2]
MibefradilCaV3.1, CaV3.2HEK293~1 µM (in 10 mM Ba²⁺)[3]
MibefradilL-type channelsRat ventricular cells~3 µM[2]
EthosuximideT-type channelsThalamic neuronsRelatively weak blocker[4]
Z944Human T-type channels-50-160 nM[5]

Note: IC50 values can vary depending on experimental conditions, such as the charge carrier used (e.g., Ba²⁺ vs. Ca²⁺) and the holding potential of the cells.

Preclinical Efficacy in Disease Models

The therapeutic potential of these compounds has been explored in various animal models.

IndicationModelCompoundDosageKey FindingsCitation(s)
Essential Tremor Harmaline-induced tremor (mice)This compound 12.5 mg/kgSuppressed tremor by half[6]
GABAα1-null miceThis compound 20 mg/kgSuppressed tremor[7]
Harmaline-induced tremor (mice)Mibefradil12.5 mg/kgDid not significantly affect tremor[6]
Cancer (Angiogenesis) U87MG glioblastoma xenograft (mice)This compound 20 mg/kgSlowed tumor growth by inhibiting angiogenesis[1]
Cancer (Apoptosis) SNU-1 gastric cancer cellsThis compound 4.17 µM (IC50)Induced concentration-dependent cytotoxicity and apoptosis[8]
Atherosclerosis Ldlr-/- mice on high-cholesterol dietThis compound -Diminished atherosclerotic lesion area and lipid deposition[9]
Pain Inflammatory and visceral pain (rodents)Z9441-10 mg/kg (i.p.)Dose-dependently reversed mechanical allodynia[5][10]
Epilepsy Amygdala kindling model (rats)Z944-Demonstrated a disease-modifying effect[7]
Genetic absence epilepsy modelsEthosuximide-Effective in controlling seizures[7]

Signaling Pathways and Mechanisms of Action

This compound and other T-type calcium channel blockers exert their effects through the modulation of several key signaling pathways.

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)

In the context of cancer, NNC 55-0396 has been shown to suppress tumor growth by inhibiting angiogenesis. This is achieved through the destabilization of HIF-1α, a key transcription factor in the cellular response to hypoxia. NNC 55-0396 inhibits HIF-1α expression through both proteasomal degradation and inhibition of protein synthesis.[1][11]

HIF1a_Pathway NNC This compound T_type T-type Ca²⁺ Channel NNC->T_type inhibits HIF1a_stabilization HIF-1α Stabilization NNC->HIF1a_stabilization inhibits HIF1a_synthesis HIF-1α Synthesis NNC->HIF1a_synthesis inhibits Mito_ROS Mitochondrial ROS T_type->Mito_ROS modulates Mito_ROS->HIF1a_stabilization promotes Angiogenesis Angiogenesis HIF1a_stabilization->Angiogenesis HIF1a_synthesis->Angiogenesis

NNC 55-0396 inhibits angiogenesis via HIF-1α suppression.
Induction of Apoptosis

T-type calcium channel blockade has been linked to the induction of apoptosis in cancer cells. This can occur through various mechanisms, including the activation of endoplasmic reticulum (ER) stress and the modulation of the Akt/mTOR signaling pathway.[12][13] Inhibition of T-type channels can lead to reduced phosphorylation of Akt, which in turn affects downstream anti-apoptotic proteins like Bad, ultimately leading to caspase activation and cell death.[13] In colon cancer cells, T-type channel inhibition has been shown to induce p53-dependent apoptosis through the activation of p38-MAPK.[14]

Apoptosis_Pathway T_type_blocker T-type Ca²⁺ Channel Blocker (e.g., NNC 55-0396) T_type T-type Ca²⁺ Channel T_type_blocker->T_type inhibits p38_MAPK p38-MAPK T_type_blocker->p38_MAPK activates Akt_pathway mTORC2/Akt Pathway T_type->Akt_pathway activates Bad_p Phosphorylated Bad (Anti-apoptotic) Akt_pathway->Bad_p promotes p53 p53 p38_MAPK->p53 activates Caspases Caspase Activation Bad_p->Caspases inhibits p53->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis Tremor_Workflow Start Start Acclimatize Acclimatize Mice Start->Acclimatize Administer_Compound Administer Test Compound or Vehicle Acclimatize->Administer_Compound Inject_Harmaline Inject Harmaline (s.c.) Administer_Compound->Inject_Harmaline Measure_Tremor Quantify Tremor Inject_Harmaline->Measure_Tremor Analyze Analyze Data Measure_Tremor->Analyze End End Analyze->End

References

(Rac)-NNC 55-0396: A Preclinical Comparative Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-NNC 55-0396, a selective T-type calcium channel inhibitor, has demonstrated significant preclinical promise in oncology, particularly for aggressive cancers such as glioblastoma. This guide provides a comparative analysis of its efficacy, mechanism of action, and safety profile based on available experimental data, offering a resource for researchers and drug development professionals.

While no meta-analyses of clinical trials for this compound are currently available, a growing body of preclinical research highlights its potential as an anti-cancer agent. This has led to investigations into its efficacy against various cancer types, including glioblastoma, leukemia, and gastric adenocarcinoma.

Comparative Efficacy

This compound has shown potent cytotoxic and anti-proliferative effects across a range of cancer cell lines. The tables below summarize key quantitative data from preclinical studies, comparing its activity with other relevant compounds where possible.

Cell Line Cancer Type IC50 (µM) Key Findings Reference
A172Glioblastoma4.8NNC 55-0396 induces cell death by activating IRE1α and calcium signaling.[1]
SNU-1Gastric Cancer4.17NNC 55-0396 induces concentration-dependent cytotoxicity and apoptosis.[2][3]
Jurkat, MOLT-4LeukemiaNot specifiedNNC 55-0396 induces apoptosis.[4][5]
U87MGGlioblastoma1-5 (in vitro)Suppresses angiogenesis by inhibiting hypoxia-inducible factor-1α (HIF-1α) activity.[6]
In Vivo Model Cancer Type Dosage Key Findings Reference
U87MG Xenograft (mice)Glioblastoma20 mg/kgSignificantly suppressed glioblastoma tumor growth.[6][7]

Mechanism of Action and Signaling Pathways

This compound primarily functions as a selective inhibitor of T-type calcium channels (Cav3.1).[6][8] This inhibition disrupts calcium homeostasis within cancer cells, triggering downstream signaling cascades that lead to apoptosis and reduced proliferation.

One of the key mechanisms involves the induction of endoplasmic reticulum (ER) stress. In glioblastoma cells, NNC 55-0396 paradoxically increases cytosolic calcium levels by activating inositol triphosphate receptors (IP3R), leading to ER calcium efflux.[1][9] This triggers the Unfolded Protein Response (UPR), specifically activating the IRE1α-JNK1 signaling pathway, which ultimately results in apoptosis.[1][9]

Furthermore, NNC 55-0396 has been shown to suppress the stability and synthesis of HIF-1α, a critical transcription factor for tumor cell survival and angiogenesis in hypoxic environments.[7][10][11] This anti-angiogenic activity further contributes to its anti-tumor effects.

Below are diagrams illustrating these key signaling pathways.

G NNC NNC 55-0396 T_type T-type Ca2+ Channels NNC->T_type Inhibits IP3R IP3R NNC->IP3R Activates Ca_influx Ca2+ Influx T_type->Ca_influx Mediates ER Endoplasmic Reticulum IP3R->ER On Ca_cytosol Increased Cytosolic Ca2+ ER->Ca_cytosol Releases Ca2+ UPR Unfolded Protein Response (UPR) Ca_cytosol->UPR IRE1a IRE1α Activation UPR->IRE1a JNK1 JNK1 Activation IRE1a->JNK1 Apoptosis Apoptosis JNK1->Apoptosis

Caption: NNC 55-0396-induced apoptotic signaling pathway in glioblastoma cells.

G Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization Angiogenesis Angiogenesis HIF1a_stabilization->Angiogenesis NNC NNC 55-0396 NNC->HIF1a_stabilization Inhibits

Caption: NNC 55-0396-mediated inhibition of HIF-1α and angiogenesis.

Comparison with Alternatives

A direct preclinical comparison with its parent compound, mibefradil, indicates that NNC 55-0396 is a more stable analog.[12] Mibefradil's inhibitory effect on high-voltage-activated (HVA) Ca2+ channels is attributed to a metabolite, whereas NNC 55-0396, with its modified structure, does not produce this metabolite, rendering it more selective for T-type Ca2+ channels.[12] In a phase II trial for recurrent glioblastoma, the co-administration of mibefradil with temozolomide showed increased overall and progression-free survival compared to temozolomide alone.[1] This suggests a potential therapeutic avenue for NNC 55-0396 in combination therapies.

In gastric adenocarcinoma, the combination of NNC 55-0396 with the tyrosine kinase inhibitor lapatinib demonstrated a significant synergistic antiproliferative and apoptotic effect in AGS cells, suggesting its potential use in combination therapies to overcome drug resistance.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are summarized below:

Cell Viability Assay (WST-1)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of NNC 55-0396.

  • Methodology: A172 glioblastoma cells were seeded in 96-well plates. After 24 hours, cells were treated with varying concentrations of NNC 55-0396. Cell viability was assessed using the WST-1 assay, which measures the metabolic activity of viable cells. The absorbance was measured at 450 nm, and the IC50 value was calculated from the dose-response curve.[1]

Western Blot Analysis

  • Objective: To analyze the expression and phosphorylation of proteins in signaling pathways.

  • Methodology: A-172 and U-251 MG cells were grown in normoxia or hypoxia for 48 hours and treated with NNC 55-0396 for the last 8 hours. Cell lysates were prepared, and proteins were separated by SDS-PAGE. Proteins were then transferred to a PVDF membrane and probed with primary antibodies against HIF-1α, p62/SQSTM1, and β-actin (as a loading control). After incubation with secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system.[10]

In Vivo Tumor Growth Assay (Xenograft Model)

  • Objective: To evaluate the anti-tumor efficacy of NNC 55-0396 in a living organism.

  • Methodology: U87MG glioblastoma cells were subcutaneously injected into the flank of immunodeficient mice. Once tumors reached a palpable size, mice were treated with NNC 55-0396 (e.g., 20 mg/kg) or a vehicle control. Tumor volume was measured regularly. At the end of the study, tumors were excised and weighed.[6][7]

G cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cell_culture Cancer Cell Culture treatment Treatment with NNC 55-0396 cell_culture->treatment viability Cell Viability Assay (WST-1) treatment->viability western_blot Western Blot treatment->western_blot xenograft Xenograft Implantation treatment_animal Animal Treatment xenograft->treatment_animal tumor_measurement Tumor Measurement treatment_animal->tumor_measurement analysis Ex Vivo Analysis tumor_measurement->analysis

Caption: General experimental workflow for preclinical evaluation of NNC 55-0396.

Conclusion

The preclinical data strongly suggest that this compound holds significant potential as a therapeutic agent for various cancers, particularly glioblastoma. Its unique mechanism of action, involving the dual targeting of T-type calcium channels and the HIF-1α pathway, makes it a compelling candidate for further investigation, both as a monotherapy and in combination with existing cancer treatments. Future clinical trials are warranted to translate these promising preclinical findings into tangible benefits for patients.

References

Comparative Guide to Alternative Compounds for T-Type Calcium Channel Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative compounds to (Rac)-NNC 55-0396 for the inhibition of T-type calcium channels. The information presented is intended to assist researchers in selecting the most appropriate pharmacological tools for their specific experimental needs. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction to T-Type Calcium Channels and this compound

T-type calcium channels, a family of low-voltage activated (LVA) ion channels, are crucial regulators of neuronal excitability, cardiac pacemaking, and cell proliferation.[1] This family includes three subtypes: Cav3.1, Cav3.2, and Cav3.3, each with distinct biophysical properties and tissue distribution.[2] Their involvement in pathological conditions such as epilepsy, neuropathic pain, and cancer has made them attractive targets for drug development.[3][4]

This compound is a well-characterized T-type calcium channel blocker. It is a structural analog of mibefradil, designed to be more resistant to hydrolysis, which reduces its off-target effects on L-type calcium channels.[5] NNC 55-0396 displays selectivity for T-type channels, with a reported IC50 of 6.8 µM for Cav3.1.[6][7][8][9]

Alternative T-Type Channel Inhibitors: A Comparative Analysis

Several alternative compounds have been developed with varying degrees of potency, selectivity, and clinical development status. This guide focuses on a selection of prominent alternatives: Mibefradil, TTA-A2, Z944, and ACT-709478.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against the three T-type calcium channel subtypes. Data on their selectivity against other key ion channels are also provided where available.

Table 1: Inhibitory Potency (IC50) against T-Type Calcium Channel Subtypes

CompoundCav3.1 (nM)Cav3.2 (nM)Cav3.3 (nM)Reference(s)
This compound 6,800--[6][7][8][9]
Mibefradil 1,340250-[5][10]
TTA-A2 8992-[11]
Z944 50 - 16050 - 16050 - 160[12]
ACT-709478 6.4187.5[13][14]

Table 2: Selectivity Profile - IC50 Values against Other Ion Channels

CompoundL-type (Cav1.2) (nM)N-type (Cav2.2) (nM)hERG (nM)Nav1.5 (nM)Reference(s)
This compound >100,000---[8][9]
Mibefradil 18,600---[4][5]
TTA-A2 >10,000>10,000>10,000-[15]
Z944 >8,000>8,000>30,000>96,000[12]
ACT-709478 2,410-5,500-[13][14]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of these T-type channel inhibitors.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for characterizing the electrophysiological properties of ion channels and the effects of pharmacological agents.

Objective: To measure the inhibitory effect of a compound on the ionic current flowing through a specific T-type calcium channel subtype.

General Procedure:

  • Cell Preparation:

    • HEK-293 cells stably or transiently expressing the human T-type calcium channel subtype of interest (e.g., Cav3.1, Cav3.2, or Cav3.3) are cultured on glass coverslips.[16]

    • Alternatively, primary neurons endogenously expressing T-type channels (e.g., dorsal root ganglion or thalamic neurons) can be acutely dissociated and plated.[16]

  • Recording Solutions:

    • External Solution (in mM): 140 TEA-Cl, 2 BaCl2 (as the charge carrier), 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with TEA-OH.[17] To isolate T-type currents, blockers of other channels can be added (e.g., tetrodotoxin for sodium channels, and specific blockers for other calcium channel subtypes).

    • Internal (Pipette) Solution (in mM): 135 CsCl, 10 EGTA, 10 HEPES, 2 MgCl2, 4 Mg-ATP, 0.3 GTP. pH adjusted to 7.2 with CsOH.[8]

  • Electrophysiological Recording:

    • A glass micropipette with a resistance of 2-5 MΩ is used to form a giga-ohm seal with the cell membrane.

    • The membrane patch is then ruptured to achieve the whole-cell configuration.

    • The cell is held at a hyperpolarized potential (e.g., -100 mV) to ensure the availability of T-type channels for opening.[16]

    • T-type currents are elicited by depolarizing voltage steps (e.g., to -30 mV for 200 ms).

    • After establishing a stable baseline recording, the test compound is applied via a perfusion system at various concentrations.

    • The reduction in current amplitude at each concentration is measured to determine the IC50 value.

G cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_drug_app Drug Application & Analysis cell_culture Cell Culture (HEK-293 with Ca_v3.x or Primary Neurons) plating Plating on Coverslips cell_culture->plating giga_seal Giga-ohm Seal Formation plating->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Voltage Clamp (Hold at -100 mV) whole_cell->voltage_clamp current_elicitation Elicit T-type Current (Depolarize to -30 mV) voltage_clamp->current_elicitation baseline Establish Baseline current_elicitation->baseline drug_perfusion Perfusion of Test Compound baseline->drug_perfusion data_acquisition Record Current Inhibition drug_perfusion->data_acquisition ic50_calc Calculate IC50 data_acquisition->ic50_calc

Caption: Experimental Workflow for Whole-Cell Patch-Clamp Analysis.
Fluorescence-Based Calcium Influx Assay

This high-throughput screening method measures changes in intracellular calcium concentration in response to channel activation and inhibition.

Objective: To determine the inhibitory effect of a compound on calcium influx through T-type channels in a population of cells.

General Procedure:

  • Cell Preparation:

    • HEK-293 cells stably expressing a T-type channel subtype are plated in a 96-well or 384-well plate.[14]

  • Dye Loading:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a physiological buffer.[18] The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

    • Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cells.

  • Assay Protocol:

    • The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

    • A baseline fluorescence reading is taken.

    • The test compound is added to the wells at various concentrations and incubated.

    • To activate the T-type channels, a depolarizing stimulus, such as the addition of a high concentration of potassium chloride (KCl), is applied.[19]

    • The resulting increase in intracellular calcium binds to the fluorescent dye, causing an increase in fluorescence intensity, which is measured in real-time.

    • The reduction in the fluorescence signal in the presence of the inhibitor is used to calculate the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_plating Plate Cells in Multi-well Plate dye_loading Load with Calcium-sensitive Dye cell_plating->dye_loading baseline Measure Baseline Fluorescence dye_loading->baseline add_compound Add Test Compound baseline->add_compound add_stimulus Add Depolarizing Stimulus (e.g., KCl) add_compound->add_stimulus measure_fluorescence Measure Fluorescence Change add_stimulus->measure_fluorescence calculate_inhibition Calculate Percent Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for Fluorescence-Based Calcium Influx Assay.

Signaling Pathways

Inhibition of T-type calcium channels can impact various downstream signaling pathways, primarily by modulating intracellular calcium levels and neuronal excitability.

T-Type Channels and Neuronal Excitability

In neurons, particularly in the thalamus, T-type channels contribute to the generation of low-threshold calcium spikes, which can trigger bursts of action potentials.[20] This activity is implicated in both normal physiological processes like sleep rhythms and pathological conditions such as absence seizures.

G cluster_membrane Neuronal Membrane cluster_inhibition Inhibition depolarization Slight Depolarization t_channel T-type Ca2+ Channel (Ca_v3.x) depolarization->t_channel ca_influx Ca2+ Influx t_channel->ca_influx lts Low-Threshold Spike (LTS) ca_influx->lts ap_burst Burst of Action Potentials lts->ap_burst neuronal_output neuronal_output ap_burst->neuronal_output Altered Neuronal Output inhibitor T-type Channel Inhibitor (e.g., Z944, TTA-A2) block Blockade of T-type Channel inhibitor->block block->t_channel

Caption: T-Type Channel Inhibition and Neuronal Excitability.
T-Type Channels in Cancer Cell Proliferation

T-type calcium channels are often overexpressed in various types of cancer cells and are implicated in cell cycle progression.[6][7] The influx of calcium through these channels can activate downstream signaling pathways that promote proliferation.

G cluster_membrane Cancer Cell Membrane cluster_signaling Intracellular Signaling cluster_inhibition Inhibition t_channel Overexpressed T-type Ca2+ Channel ca_influx Constitutive Ca2+ Influx t_channel->ca_influx cam Calmodulin Activation ca_influx->cam camk CaMK Activation cam->camk gene_expression Altered Gene Expression camk->gene_expression proliferation Increased Cell Proliferation gene_expression->proliferation tumor_growth tumor_growth proliferation->tumor_growth Tumor Growth inhibitor T-type Channel Inhibitor block Blockade of Ca2+ Influx inhibitor->block block->t_channel

Caption: Role of T-Type Channels in Cancer Cell Signaling.

Conclusion

The landscape of T-type calcium channel inhibitors offers a range of compounds with distinct potency and selectivity profiles. While this compound remains a valuable research tool, newer compounds like Z944 and ACT-709478 demonstrate significantly higher potency and, in the case of Z944, a well-documented broad selectivity against other ion channels. The choice of inhibitor will ultimately depend on the specific research question, the T-type channel subtype of interest, and the required selectivity profile. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate the design and interpretation of studies utilizing these important pharmacological agents.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of (Rac)-NNC 55-0396

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of (Rac)-NNC 55-0396, a selective T-type calcium channel blocker used in neurological disease research.[1][2] While some safety data sheets (SDS) may classify this compound as not hazardous, it is imperative to treat all research chemicals with caution and adhere to institutional and regulatory guidelines for chemical waste disposal.[3]

Pre-Disposal and Handling Precautions

Before beginning the disposal process, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4] All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4][5]

Key Handling Reminders:

  • Avoid contact with eyes and skin.[4]

  • Prevent the formation of dust and aerosols.[4]

  • Ensure adequate ventilation in the handling area.[3]

Step-by-Step Disposal Protocol

The recommended procedure for disposing of this compound and its containers is to manage them as hazardous chemical waste. This ensures the highest level of safety and compliance with environmental regulations.

  • Waste Collection:

    • Collect all waste, including unused this compound, contaminated materials (e.g., absorbent pads from a spill), and rinseate from cleaning glassware, in a designated and compatible hazardous waste container.[4][6] The container must be in good condition, with a secure, leak-proof closure.[7]

  • Container Labeling:

    • Clearly label the waste container with its contents, including the full chemical name "this compound," and any known hazard information. If the hazards are not fully known, this should be indicated on the label.[5][8] The date of waste accumulation should also be clearly marked.[9]

  • Waste Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[8][10]

    • Ensure that incompatible chemicals are segregated to prevent dangerous reactions. For instance, store acids and bases separately.[7][10]

    • The SAA should be inspected regularly for any signs of leakage.[10]

  • Disposal of Empty Containers:

    • Empty containers that previously held this compound should be triple-rinsed with a suitable solvent.[6]

    • The rinseate from this process must be collected and disposed of as hazardous waste.[6][9]

    • After triple-rinsing, deface or remove the original labels from the container before disposing of it as regular trash.[6]

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the hazardous waste.[8][11]

    • Hazardous organic waste is typically incinerated at a specialized facility.[12] Never pour chemical waste down the drain or dispose of it in the regular trash.[6][9]

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

cluster_0 Preparation cluster_1 Waste Collection & Handling cluster_2 Storage cluster_3 Final Disposal cluster_4 Empty Container Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood CollectWaste Collect Waste in a Compatible Container FumeHood->CollectWaste LabelContainer Label Container with Contents and Hazard Information CollectWaste->LabelContainer StoreWaste Store in Designated Satellite Accumulation Area (SAA) LabelContainer->StoreWaste Segregate Segregate from Incompatible Chemicals ContactEHS Contact EHS or Licensed Waste Disposal Contractor StoreWaste->ContactEHS Incineration Professional Disposal (e.g., Incineration) ContactEHS->Incineration TripleRinse Triple-Rinse Empty Container CollectRinseate Collect Rinseate as Hazardous Waste TripleRinse->CollectRinseate DefaceLabel Deface Original Label TripleRinse->DefaceLabel CollectRinseate->CollectWaste Add to Waste DisposeTrash Dispose of Container in Regular Trash DefaceLabel->DisposeTrash

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (Rac)-NNC 55-0396

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical procedures for the handling and disposal of (Rac)-NNC 55-0396, a selective T-type calcium channel blocker used in neurological disease research.[1] While some safety data sheets (SDS) classify this compound as not a hazardous substance or mixture, adherence to standard laboratory safety practices and the use of personal protective equipment are essential to ensure a safe research environment.[2]

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are the first line of defense against potential exposure. The following should be implemented when handling this compound:

Control TypeRecommendation
Engineering Controls Handle in a well-ventilated area. The use of a chemical fume hood is recommended to minimize inhalation exposure.[2][3] An accessible safety shower and eye wash station should be readily available.[2]
Eye Protection Wear safety glasses with side shields or goggles.
Hand Protection Wear chemical-impermeable gloves (e.g., nitrile gloves).[3]
Body Protection Wear a standard laboratory coat.[3]
Respiratory Protection If handling large quantities or if dust/aerosol formation is likely, a NIOSH-approved respirator may be necessary.

Operational Plan for Handling

A systematic approach to handling this compound, from preparation to disposal, is critical for safety and experimental integrity.

1. Preparation and Weighing:

  • Before handling, ensure all necessary PPE is worn correctly.

  • Weigh the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.

  • Avoid the formation of dust and aerosols.[3]

2. Dissolution:

  • This compound is soluble in water up to 25 mM.[4]

  • When preparing solutions, add the solvent to the solid compound slowly to prevent splashing.

  • If using water as the stock solution, it is recommended to filter and sterilize it with a 0.22 μm filter before use.[1]

3. Experimental Use:

  • Clearly label all containers with the compound name, concentration, and date of preparation.

  • Avoid contact with skin and eyes.[3]

  • If skin or eye contact occurs, follow the first aid procedures outlined below.

4. Storage:

  • Store the solid compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight.[2]

  • Recommended storage temperature for the solid is -20°C.[2]

  • For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, away from moisture.[2]

Emergency and First Aid Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[2][3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention.[2][3]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

Spill and Disposal Plan

Proper management of spills and waste is essential to prevent environmental contamination and accidental exposure.

Spill Response:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear full personal protective equipment, including respiratory protection if necessary.[2]

  • For liquid spills, absorb the solution with an inert, non-combustible material such as diatomite or universal binders.[2]

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Decontaminate the spill area and any equipment used for cleanup by scrubbing with alcohol.[2]

  • Collect all contaminated materials in a suitable, sealed container for disposal.[3]

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Do not allow the product to enter drains or watercourses.[2]

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment cluster_emergency Emergency Procedures A Don PPE B Weigh Compound in Fume Hood A->B C Dissolve Compound B->C D Perform Experiment C->D E Decontaminate Workspace D->E G Store Remaining Compound Spill Spill D->Spill Accident Exposure Personal Exposure D->Exposure F Dispose of Waste E->F Spill->E Clean & Decontaminate Exposure->A Follow First Aid

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Rac)-NNC 55-0396
Reactant of Route 2
Reactant of Route 2
(Rac)-NNC 55-0396

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.